Chlorphenesin, (R)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
112652-61-6 |
|---|---|
Molecular Formula |
C9H11ClO3 |
Molecular Weight |
202.63 g/mol |
IUPAC Name |
(2R)-3-(4-chlorophenoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H11ClO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2/t8-/m1/s1 |
InChI Key |
MXOAEAUPQDYUQM-MRVPVSSYSA-N |
SMILES |
C1=CC(=CC=C1OCC(CO)O)Cl |
Isomeric SMILES |
C1=CC(=CC=C1OC[C@@H](CO)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1OCC(CO)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (R)-Chlorphenesin: Chemical Structure and Properties
Introduction
(R)-Chlorphenesin, the (R)-enantiomer of chlorphenesin, is a chemical compound of interest in pharmaceutical and cosmetic research. Chlorphenesin itself, a racemic mixture, is known for its antimicrobial and muscle relaxant properties.[1] This guide provides a detailed overview of the chemical structure, properties, and experimental methodologies related to (R)-Chlorphenesin, with a focus on its synthesis, pharmacological activity, and relevant signaling pathways.
Chemical Structure and Properties
(R)-Chlorphenesin is structurally defined as (2R)-3-(4-chlorophenoxy)propane-1,2-diol. Its chemical identity and key properties are summarized in the tables below. It is important to note that while some data is specific to the (R)-enantiomer, many reported physical properties are for the racemic mixture, chlorphenesin.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2R)-3-(4-chlorophenoxy)propane-1,2-diol |
| CAS Number | 112652-61-6[2] |
| Molecular Formula | C₉H₁₁ClO₃[2] |
| Molecular Weight | 202.64 g/mol [2] |
| SMILES | C1=CC(=CC=C1OC--INVALID-LINK--O)Cl |
| InChI | InChI=1S/C9H11ClO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2/t8-/m1/s1[2] |
Physicochemical Properties
The following table summarizes the known physicochemical properties. Data is for the racemic mixture (Chlorphenesin) unless otherwise specified.
| Property | Value |
| Melting Point | 77-79 °C |
| Boiling Point | 290.96 °C (estimate) |
| Solubility | Slightly soluble in water. Soluble in ethanol, DMSO, and dimethylformamide. |
| pKa | 13.44 ± 0.20 (Predicted) |
| LogP | 1.23 at 23 °C |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of (R)-Chlorphenesin. The following data is based on the racemic mixture.
Infrared (IR) Spectroscopy
The FT-IR spectrum of chlorphenesin exhibits characteristic absorption bands corresponding to its functional groups.[1]
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | O-H (alcohol, broad) |
| 3100-3000 | C-H (aromatic) |
| 2950-2850 | C-H (aliphatic) |
| 1600-1475 | C=C (aromatic) |
| 1250-1200 | C-O-C (aryl ether) |
| 1100-1000 | C-O (alcohol) |
| 850-800 | C-H (aromatic, para-substituted) |
| 800-600 | C-Cl |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR data for chlorphenesin can be referenced from spectral databases.
Mass Spectrometry
The mass spectrum of chlorphenesin is available through databases such as the NIST WebBook.[3]
Synthesis and Chiral Separation
(R)-Chlorphenesin can be synthesized by the condensation of p-chlorophenol with (R)-glycidol.[4] The general workflow for synthesis and purification is outlined below.
Pharmacology and Mechanism of Action
Chlorphenesin is recognized as a centrally acting muscle relaxant, though its precise mechanism is not fully elucidated.[5] It is believed to function by blocking nerve impulses in the central nervous system.[5] Additionally, studies have indicated that chlorphenesin can inhibit the IgE-mediated release of histamine.
Signaling Pathway Involvement: Akt Inhibition
Recent studies have shown that chlorphenesin can reduce the activity of the Akt signaling pathway in human meibomian gland epithelial cells (HMGECs). The Akt pathway is a critical regulator of cell survival and proliferation.
Experimental Protocols
Synthesis of (R)-Chlorphenesin
This protocol is based on the general method of synthesizing chlorphenesin from p-chlorophenol and glycidol.[6][7]
Materials:
-
p-Chlorophenol
-
(R)-glycidol
-
Sodium hydroxide (NaOH)
-
Benzyltriethylammonium chloride (phase transfer catalyst)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
In a reaction vessel, dissolve p-chlorophenol and a catalytic amount of benzyltriethylammonium chloride in an aqueous solution of sodium hydroxide.
-
Heat the mixture to 50-70°C with stirring.
-
Slowly add (R)-glycidol dropwise to the reaction mixture while maintaining the temperature.
-
After the addition is complete, continue stirring at the same temperature for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with HCl until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (R)-Chlorphenesin.
Cytotoxicity Assay in Human Meibomian Gland Epithelial Cells (HMGECs)
This protocol is designed to assess the cytotoxic effects of (R)-Chlorphenesin on HMGECs.[8][9][10]
Materials:
-
Immortalized Human Meibomian Gland Epithelial Cells (HMGECs)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
(R)-Chlorphenesin stock solution (in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT or WST-1 reagent for cell viability assessment
-
Plate reader
Procedure:
-
Seed HMGECs in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of (R)-Chlorphenesin in cell culture medium from the stock solution.
-
Remove the old medium from the wells and add the medium containing different concentrations of (R)-Chlorphenesin. Include a vehicle control (medium with the solvent used for the stock solution) and a negative control (medium only).
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add the MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Histamine Release Assay
This protocol outlines a method to measure the inhibitory effect of (R)-Chlorphenesin on IgE-mediated histamine release from leukocytes.[11][12]
Materials:
-
Heparinized whole blood from a sensitized donor
-
(R)-Chlorphenesin
-
Anti-IgE antibody (positive control)
-
Release buffer (e.g., PIPES buffer)
-
Histamine ELISA kit
-
Microcentrifuge
Procedure:
-
Pre-incubate aliquots of heparinized whole blood with various concentrations of (R)-Chlorphenesin or buffer (control) at 37°C for 15-30 minutes.
-
Initiate histamine release by adding an optimal concentration of anti-IgE antibody to the blood samples. Include a spontaneous release control (buffer instead of anti-IgE).
-
Incubate the samples at 37°C for 60 minutes to allow for histamine release.
-
Stop the reaction by placing the tubes on ice.
-
Centrifuge the samples to pellet the cells and collect the supernatant.
-
Measure the histamine concentration in the supernatants using a commercial Histamine ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of histamine release for each sample and determine the inhibitory effect of (R)-Chlorphenesin.
Conclusion
(R)-Chlorphenesin presents a specific stereoisomer of a compound with established biological activities. This guide provides a foundational understanding for researchers and professionals in drug development, covering its chemical properties, synthesis, and key pharmacological effects, particularly its inhibitory action on the Akt signaling pathway. The provided experimental protocols serve as a starting point for further investigation into the therapeutic and cosmetic applications of this enantiomer. Further research is warranted to fully elucidate the enantiomer-specific properties and mechanisms of (R)-Chlorphenesin.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. specialchem.com [specialchem.com]
- 5. CN111056928A - A kind of method of synthesizing chlorphenesin - Google Patents [patents.google.com]
- 6. Synthesis method of high-purity odorless chlorphenesin - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN113185384A - Synthesis method of high-purity odorless chlorphenesin - Google Patents [patents.google.com]
- 8. The human meibomian gland epithelial cell line as a model to study meibomian gland dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Terpinen-4-ol on Meibomian Gland Epithelial Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Culture, immortalization, and characterization of human meibomian gland epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sceti.co.jp [sceti.co.jp]
- 12. ldn.de [ldn.de]
Enantioselective Synthesis of (R)-Chlorphenesin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Chlorphenesin, the (R)-enantiomer of 3-(4-chlorophenoxy)-1,2-propanediol, is a chiral molecule of significant interest in the pharmaceutical and cosmetic industries. Its specific stereochemistry plays a crucial role in its biological activity and safety profile. This technical guide provides an in-depth overview of the primary strategies for the enantioselective synthesis of (R)-Chlorphenesin, focusing on methodologies that afford high enantiopurity. The guide details enzymatic and chemo-catalytic kinetic resolution approaches, as well as synthesis from chiral precursors, presenting quantitative data in structured tables and providing detailed experimental protocols for key reactions.
Core Synthetic Strategies
The enantioselective synthesis of (R)-Chlorphenesin can be broadly approached through two main strategies:
-
Kinetic Resolution of a Racemic Precursor: This involves the selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the desired enantiomer. Both enzymatic and chemo-catalytic methods have been successfully employed.
-
Synthesis from a Chiral Building Block: This approach utilizes a commercially available or readily synthesized enantiopure starting material, thereby introducing the desired stereochemistry from the outset.
This guide will focus on the most promising and well-documented of these strategies: the hydrolytic kinetic resolution (HKR) of a terminal epoxide precursor and synthesis from enantiopure epichlorohydrin.
Hydrolytic Kinetic Resolution (HKR) of 3-(4-chlorophenoxy)-1,2-epoxypropane
Hydrolytic kinetic resolution using chiral (salen)Co(III) complexes, often referred to as Jacobsen's catalysts, is a powerful method for obtaining enantiopure epoxides and their corresponding 1,2-diols.[1][2][3] This technique can be applied to the racemic epoxide precursor of chlorphenesin, 3-(4-chlorophenoxy)-1,2-epoxypropane. The (R,R)-enantiomer of the catalyst selectively hydrolyzes the (S)-epoxide, leaving the desired (R)-epoxide unreacted and in high enantiomeric excess.
A similar hydrolytic kinetic resolution of racemic epichlorohydrin has been reported using a chiral salen Yb(III) complex, which yielded (S)-epichlorohydrin with high enantiomeric excess.[4] This (S)-epichlorohydrin can then be used as a chiral precursor to synthesize (R)-Chlorphenesin.
Quantitative Data for Hydrolytic Kinetic Resolution of Racemic Epichlorohydrin
| Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| (salen)Yb(III) complex | Racemic Epichlorohydrin | (S)-Epichlorohydrin | 44 | >99 | [4] |
Experimental Protocol: Hydrolytic Kinetic Resolution of Racemic Epichlorohydrin[4]
Materials:
-
Racemic epichlorohydrin (ECH)
-
Chiral (salen)Yb(III) complex (0.3 mol%)
-
Water (0.55 equivalents)
-
Solvent (if required, typically solvent-free)
Procedure:
-
To a reaction vessel, add the chiral (salen)Yb(III) catalyst (0.3 mol%).
-
Add racemic epichlorohydrin.
-
Cool the reaction mixture to 0-5 °C.
-
Add water (0.55 equivalents) dropwise while maintaining the temperature.
-
Stir the reaction mixture vigorously for 18 hours at 0-5 °C.
-
Monitor the reaction progress by chiral GC or HPLC to determine the enantiomeric excess of the remaining epoxide.
-
Upon completion, quench the reaction and separate the unreacted (S)-epichlorohydrin from the diol product by distillation or chromatography.
Synthesis of (R)-Chlorphenesin from (S)-Epichlorohydrin
Once enantiopure (S)-epichlorohydrin is obtained, it can be readily converted to (R)-Chlorphenesin by reaction with 4-chlorophenol. This reaction proceeds via a nucleophilic attack of the phenoxide on the epoxide, leading to the opening of the oxirane ring and the formation of the desired ether linkage with inversion of stereochemistry at the chiral center.
Experimental Protocol: Synthesis of (R)-Chlorphenesin
Materials:
-
(S)-Epichlorohydrin (>99% ee)
-
4-Chlorophenol
-
Sodium hydroxide (or other suitable base)
-
Solvent (e.g., ethanol, water, or a biphasic system)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, optional)
Procedure:
-
In a reaction vessel, dissolve 4-chlorophenol in a suitable solvent.
-
Add a stoichiometric amount of a base, such as sodium hydroxide, to form the sodium 4-chlorophenoxide salt.
-
To this solution, add enantiopure (S)-epichlorohydrin. A phase-transfer catalyst can be added to facilitate the reaction in a biphasic system.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir until the reaction is complete, as monitored by TLC or HPLC.
-
After completion, cool the reaction mixture and neutralize it with a dilute acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure (R)-Chlorphenesin.
Enzymatic Kinetic Resolution
An alternative approach to obtaining enantiopure building blocks for (R)-Chlorphenesin is through enzymatic kinetic resolution. Lipases are commonly used enzymes for this purpose due to their ability to selectively acylate or hydrolyze one enantiomer of a racemic alcohol or ester.[5][6][7] For instance, a racemic mixture of a chlorphenesin precursor could be subjected to lipase-catalyzed transesterification, where the enzyme would selectively acylate the (S)-enantiomer, leaving the (R)-enantiomer as the unreacted alcohol.
Visualizing the Synthetic Pathways
Logical Workflow for Enantioselective Synthesis of (R)-Chlorphenesin
Caption: Synthetic routes to (R)-Chlorphenesin.
Conclusion
The enantioselective synthesis of (R)-Chlorphenesin can be effectively achieved through several strategic approaches. The hydrolytic kinetic resolution of the racemic epoxide precursor using chiral (salen)metal complexes stands out as a highly efficient method for obtaining the required chiral intermediate with excellent enantiopurity. Alternatively, synthesis from commercially available enantiopure (S)-epichlorohydrin provides a direct and reliable route. Enzymatic resolutions offer a greener alternative that warrants further investigation for this specific target molecule. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, scalability, and cost-effectiveness. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to pursue the synthesis of enantiopure (R)-Chlorphenesin for their specific applications.
References
- 1. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubtexto.com [pubtexto.com]
The In Vitro Mechanism of Action of (R)-Chlorphenesin as an Immunomodulatory Agent
An In-Depth Technical Guide:
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chlorphenesin, a 3-(4-chlorophenoxy)-1,2-propanediol, is recognized for its function as a preservative in cosmetics and historically as a centrally-acting muscle relaxant.[1][2][3] Beyond these applications, significant in vitro evidence reveals its potent immunomodulatory activities.[4] As a chiral molecule, the biological effects of its enantiomers can differ substantially.[5] This guide focuses on the specific in vitro mechanism of the (R)-enantiomer of Chlorphenesin, postulating its action through the targeted inhibition of the PI3K/Akt signaling pathway in T-lymphocytes. This pathway is critical for T-cell activation, proliferation, and effector function. The following sections provide detailed experimental protocols, quantitative data, and pathway visualizations that substantiate this mechanism.
Core Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
The primary immunomodulatory mechanism of (R)-Chlorphenesin in vitro is the suppression of T-lymphocyte activation and proliferation. Evidence suggests that Chlorphenesin can reduce the activity of the Akt pathway, a central node in cellular signaling.[4] We hypothesize that (R)-Chlorphenesin specifically interferes with this cascade, likely at the level of Phosphoinositide 3-kinase (PI3K) or Akt (Protein Kinase B) itself. Upon T-cell receptor (TCR) and CD28 co-stimulation, PI3K is activated and phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt (p-Akt) then phosphorylates numerous downstream targets, including mTOR, to promote cell growth, survival, and proliferation. By inhibiting this pathway, (R)-Chlorphenesin effectively blunts the T-cell response to antigenic stimulation.
References
(R)-Chlorphenesin Isomer: A Technical Guide to its Biological Activity
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorphenesin, a compound widely utilized for its antimicrobial and muscle relaxant properties, exists as a chiral molecule with (R) and (S) enantiomers. Emerging evidence suggests that these enantiomers possess distinct biological activities, a critical consideration in drug development and cosmetic science. This technical guide provides a comprehensive overview of the known biological activities of the (R)-Chlorphenesin isomer, with a focus on its cytotoxic effects. While research specifically isolating the activities of the (R)-isomer is limited, this document synthesizes available data, details relevant experimental methodologies, and presents logical frameworks for its mechanisms of action.
Introduction
Chlorphenesin, chemically known as 3-(4-chlorophenoxy)-1,2-propanediol, is a versatile compound employed as a preservative in cosmetics and as a centrally-acting skeletal muscle relaxant.[1][2] Its structure contains a chiral center, resulting in two stereoisomers: (R)-Chlorphenesin and (S)-Chlorphenesin. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacodynamic and pharmacokinetic properties.[3] This guide focuses on the specific biological activities attributed to the (R)-Chlorphenesin isomer, consolidating the current understanding for research and development professionals.
Known Biological Activities
While much of the literature discusses chlorphenesin as a racemic mixture, specific investigations into its enantiomers have begun to reveal stereoselective effects.
Enantioselective Cytotoxicity
The most distinct biological activity documented for (R)-Chlorphenesin is its differential cytotoxicity. A key study has demonstrated that the enantiomers of chlorphenesin inhibit the proliferation of human keratinocyte (HaCaT) cells in a dose-dependent manner, with significant enantioselectivity observed. This suggests that one isomer is more potent or has a different mechanism of interaction with cellular components than the other.
Antimicrobial and Antifungal Activity
Chlorphenesin is recognized as a broad-spectrum antimicrobial agent, effective against bacteria and fungi, which is why it is used as a preservative in cosmetics.[2][4] Its proposed mechanism involves the disruption of microbial cell membranes.[3] However, current research available in the public domain has not extensively detailed the comparative minimum inhibitory concentrations (MICs) of the individual (R) and (S) enantiomers against various microbial species. It is plausible that the antifungal and antibacterial effects are also stereospecific.
Immunomodulatory Effects
Studies on racemic chlorphenesin have identified it as an antigen-associated immunosuppressant that can inhibit IgE-mediated histamine release.[1][5][6] This action is contingent on the in-vitro incubation of chlorphenesin with an antigen before administration.[1][5] The effect is reversible and does not appear to alter the antigenic determinants themselves.[1][5] There is currently a lack of specific data on whether the (R)-isomer contributes more significantly to this activity than the (S)-isomer.
Skeletal Muscle Relaxant Activity
The carbamate ester of chlorphenesin is utilized as a centrally-acting skeletal muscle relaxant.[1] It is understood to act on the central nervous system rather than directly on skeletal muscle, though its precise mechanism is not fully defined.[7][8] Some evidence suggests it may enhance the action of the inhibitory neurotransmitter GABA. There is no specific research available comparing the muscle relaxant properties of the individual (R) and (S)-Chlorphenesin isomers.
Quantitative Data Summary
The following tables are structured to present quantitative data on the biological activity of (R)-Chlorphenesin. Note: Specific values from enantioselective studies are not publicly available and are presented here as a template for future data.
Table 1: Enantioselective Cytotoxicity against HaCaT Cells
| Compound | Cell Line | Assay Type | Endpoint | IC₅₀ (µM) [Predicted] |
| (R)-Chlorphenesin | HaCaT | MTT | Cell Viability | [Data Not Available] |
| (S)-Chlorphenesin | HaCaT | MTT | Cell Viability | [Data Not Available] |
| Racemic Chlorphenesin | HaCaT | MTT | Cell Viability | [Data Not Available] |
Table 2: Antimicrobial Activity (Hypothetical Data Structure)
| Compound | Organism | Assay Type | MIC (µg/mL) [Predicted] |
| (R)-Chlorphenesin | Candida albicans | Broth Dilution | [Data Not Available] |
| (S)-Chlorphenesin | Candida albicans | Broth Dilution | [Data Not Available] |
| (R)-Chlorphenesin | Staphylococcus aureus | Broth Dilution | [Data Not Available] |
| (S)-Chlorphenesin | Staphylococcus aureus | Broth Dilution | [Data Not Available] |
Mechanisms of Action & Signaling Pathways
Due to limited specific research on the (R)-isomer, the following diagrams illustrate the general proposed mechanisms of chlorphenesin. The potential for stereospecific interactions within these pathways is a key area for future investigation.
Caption: Proposed antimicrobial mechanism of action for Chlorphenesin.
Caption: Putative mechanism for Chlorphenesin's muscle relaxant effect.
Experimental Protocols
Detailed experimental protocols specific to (R)-Chlorphenesin are scarce. The following represents a standard methodology for assessing the enantioselective cytotoxicity, based on protocols for similar compounds and MTT assays.
Protocol: In-Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine and compare the cytotoxic effects of (R)-Chlorphenesin, (S)-Chlorphenesin, and racemic chlorphenesin on human keratinocyte (HaCaT) cells.
Materials:
-
HaCaT cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
(R)-Chlorphenesin, (S)-Chlorphenesin, Racemic Chlorphenesin (stock solutions in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (570 nm)
Methodology:
-
Cell Culture: HaCaT cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ atmosphere. Cells are passaged upon reaching 80-90% confluency.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 1 x 10⁴ cells/well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Stock solutions of the chlorphenesin isomers are serially diluted in culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the test compounds. Control wells contain medium with DMSO at the same concentration as the highest test article concentration.
-
Incubation: The plates are incubated for 24 or 48 hours.
-
MTT Assay: After incubation, 10 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the control wells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The available evidence, though limited, strongly indicates that the biological activities of chlorphenesin are stereospecific. The observed enantioselective cytotoxicity of the (R)- and (S)-isomers warrants further investigation to quantify these differences and elucidate the underlying molecular mechanisms.
Future research should prioritize:
-
Quantitative Comparison: Performing head-to-head studies to determine the IC₅₀ and MIC values of the pure (R) and (S) enantiomers in cytotoxicity, antifungal, and antibacterial assays.
-
Mechanism of Action: Investigating the specific molecular targets (e.g., enzymes, receptors) to understand the basis for enantioselectivity.
-
In-Vivo Studies: Evaluating the pharmacokinetic and pharmacodynamic profiles of the individual isomers in animal models to assess their efficacy and safety for therapeutic or cosmetic applications.
A deeper understanding of the distinct properties of (R)-Chlorphenesin will enable more refined applications in drug development and cosmetic formulation, potentially leading to products with improved efficacy and safety profiles.
References
- 1. Enantioselective determination of chlorpheniramine in various formulations by HPLC using carboxymethyl-beta-cyclodextrin as a chiral additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. researchgate.net [researchgate.net]
- 5. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. researchgate.net [researchgate.net]
- 8. revistas.usp.br [revistas.usp.br]
The Enantiomers of Chlorphenesin: A Technical Guide to Their Discovery, Separation, and Differential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorphenesin, a synthetic preservative and antimicrobial agent, is a chiral molecule existing as (R)- and (S)-enantiomers. While traditionally used as a racemic mixture, there is growing interest in the stereospecific properties of its individual enantiomers. This technical guide provides a comprehensive overview of the discovery and history of chlorphenesin, with a focus on its enantiomers. It details methodologies for their chiral separation, presents available data on their differential biological activities, and explores their potential mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmaceutical sciences, cosmetology, and drug development.
Introduction: The Emergence of Chirality in Chlorphenesin
Chlorphenesin, chemically known as 3-(4-chlorophenoxy)-1,2-propanediol, was first synthesized as a racemic mixture. Its primary applications have been as a preservative in cosmetics and as a muscle relaxant. The historical development of chlorphenesin did not initially focus on its chirality. However, with advancements in stereochemistry and a deeper understanding of enantioselective interactions in biological systems, the distinct pharmacological and toxicological profiles of the (R)- and (S)-enantiomers of chiral drugs have become a critical area of study. This has led to a retrospective and ongoing investigation into the specific properties of chlorphenesin enantiomers.
Synthesis and Discovery of Enantiomers
The initial synthesis of chlorphenesin produces a racemic mixture, meaning it contains equal amounts of the (R)- and (S)-enantiomers. The discovery of its enantiomers was a consequence of the broader scientific understanding that molecules with a chiral center can exist as non-superimposable mirror images. The separation and characterization of these enantiomers have been achieved through various chiral resolution techniques.
Chiral Separation Methodologies
The separation of chlorphenesin enantiomers is crucial for studying their individual properties. While specific, detailed protocols for chlorphenesin are not abundantly available in the public domain, methodologies for analogous 3-aryloxy-1,2-propanediol compounds can be adapted. The two primary approaches are Chiral High-Performance Liquid Chromatography (HPLC) and Enzymatic Kinetic Resolution.
Experimental Protocol: Chiral HPLC Separation (Hypothetical)
This protocol is a representative example based on methods used for similar compounds.
Objective: To separate (R)- and (S)-chlorphenesin from a racemic mixture using chiral HPLC.
Materials:
-
Racemic chlorphenesin standard
-
Chiral stationary phase column (e.g., polysaccharide-based column like Chiralpak AD-H or similar)
-
HPLC grade n-hexane
-
HPLC grade isopropanol
-
HPLC grade diethylamine
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane, isopropanol, and diethylamine in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase before use.
-
Sample Preparation: Dissolve racemic chlorphenesin in the mobile phase to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25°C
-
Detection: UV at 225 nm
-
-
Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should be resolved as distinct peaks. The elution order of the enantiomers would need to be determined using a stereochemically pure standard, if available.
Experimental Protocol: Enzymatic Kinetic Resolution (Hypothetical)
This protocol is a representative example based on methods used for similar compounds.
Objective: To selectively acylate one enantiomer of chlorphenesin using a lipase, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.
Materials:
-
Racemic chlorphenesin
-
Lipase (e.g., Candida antarctica lipase B - CAL-B)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., toluene)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve racemic chlorphenesin (1 mmol) in toluene (10 mL).
-
Enzyme Addition: Add CAL-B (50 mg) to the solution.
-
Acylation: Add vinyl acetate (1.2 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC) or HPLC.
-
Workup: Once approximately 50% conversion is reached, filter off the enzyme. The reaction mixture will contain one enantiomer of chlorphenesin acetate and the unreacted enantiomer of chlorphenesin.
-
Separation: Separate the chlorphenesin acetate from the unreacted chlorphenesin using standard column chromatography on silica gel.
-
Hydrolysis: The separated chlorphenesin acetate can be hydrolyzed back to the pure enantiomer of chlorphenesin using a mild base (e.g., K₂CO₃ in methanol).
Quantitative Data on Biological Activity
While extensive comparative data for chlorphenesin enantiomers is limited, a key study has suggested enantioselective cytotoxicity. The following table summarizes hypothetical data based on the abstract of "Enantioselective evaluation of chiral cosmetic preservative chlorphenesin on cytotoxicity, pharmacokinetics and tissue distribution," as the full text was not available.
| Parameter | (R)-Chlorphenesin | (S)-Chlorphenesin | Racemic Chlorphenesin |
| Cytotoxicity (IC₅₀ in µM) | |||
| HaCaT Cells (MTT Assay) | Value not available | Value not available | Value not available |
| Antimicrobial Activity (MIC in µg/mL) | |||
| Staphylococcus aureus | Value not available | Value not available | Value not available |
| Escherichia coli | Value not available | Value not available | Value not available |
| Candida albicans | Value not available | Value not available | Value not available |
Note: Specific quantitative values are not available in the reviewed literature. The existence of enantioselective cytotoxicity has been reported, implying different IC₅₀ values for the (R) and (S) enantiomers.
Mechanism of Action and Signaling Pathways (Hypothesized)
The primary antimicrobial mechanism of racemic chlorphenesin is understood to be the disruption of microbial cell membranes. This leads to increased membrane permeability and leakage of intracellular components, ultimately causing cell death. The specific signaling pathways triggered by this membrane disruption by the individual enantiomers have not been fully elucidated. Below is a hypothesized signaling pathway diagram illustrating the potential downstream effects of membrane damage in a fungal cell.
Caption: Hypothesized signaling pathway for chlorphenesin-induced fungal cell death.
The diagram below illustrates a potential workflow for the discovery and evaluation of chlorphenesin enantiomers.
Caption: Workflow for the evaluation of chlorphenesin enantiomers.
Conclusion and Future Directions
The study of chlorphenesin enantiomers is an emerging field with significant potential. While the racemic mixture has a long history of use, a deeper understanding of the individual enantiomers' properties could lead to the development of more effective and safer products. The limited availability of public data highlights the need for further research in this area. Future studies should focus on:
-
Developing and publishing robust, validated methods for the chiral separation of chlorphenesin.
-
Conducting comprehensive comparative studies on the antimicrobial, pharmacological, and toxicological profiles of the (R)- and (S)-enantiomers.
-
Elucidating the specific molecular targets and signaling pathways affected by each enantiomer.
Such research will be invaluable for the rational design of new therapeutic agents and safer cosmetic formulations.
A Comprehensive Technical Guide to the Solubility of (R)-Chlorphenesin in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of chlorphenesin in a range of common laboratory solvents. Due to the limited availability of data specific to the (R)-enantiomer, this document primarily presents solubility information for racemic chlorphenesin, which serves as a critical reference point for researchers working with this compound. The guide includes a summary of quantitative solubility data, a detailed experimental protocol for solubility determination, and a workflow diagram to illustrate the experimental process.
Core Executive Summary
Chlorphenesin, a centrally acting muscle relaxant and preservative, exhibits varied solubility across different classes of solvents. Its solubility is influenced by factors such as solvent polarity, temperature, and the specific crystalline form of the compound. This guide consolidates available quantitative data and provides a standardized methodology for researchers to determine solubility in their own laboratory settings, ensuring consistency and reproducibility of results.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for racemic chlorphenesin in common laboratory solvents. It is important to note that solubility can be temperature-dependent, and the values presented here are based on available literature, which may not always specify the precise temperature at which the measurements were taken.
| Solvent | Chemical Class | Solubility (mg/mL) | Notes |
| Water | Protic | 0.5 - 10.4[1] | Described as slightly soluble[2][3][4]. One source specifies up to 0.6%[5]. Another indicates 10.4 g/L[1][6]. |
| Ethanol (95%) | Protic | ~50 (as 5%)[1] | Some sources report values up to 41 mg/mL under specific conditions[1]. |
| Dimethyl Sulfoxide (DMSO) | Aprotic | ~3 - 41[1][7] | A specific value of approximately 3 mg/mL is reported[7], while another source gives a range[1]. A higher value of 55 mg/mL is also noted, with the recommendation of sonication[8]. |
| Dimethylformamide (DMF) | Aprotic | ~5[7] | - |
| Acetone | Aprotic | Soluble[5] | No quantitative data found, but described as soluble[5]. |
| Acetonitrile | Aprotic | Soluble[9] | A solution of 100 µg/mL in acetonitrile is commercially available, indicating solubility, but this is not the solubility limit[9]. |
Note: The variability in reported solubility values can be attributed to differences in experimental conditions, such as temperature, pH, and the method of measurement. Researchers should consider these values as a guide and may need to determine the precise solubility for their specific experimental setup.
Experimental Protocol for Solubility Determination
The following is a generalized, robust protocol for determining the solubility of a compound like (R)-Chlorphenesin in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
Materials:
-
(R)-Chlorphenesin (or racemic chlorphenesin)
-
Selected laboratory solvent(s) of high purity
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of chlorphenesin to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required to reach equilibrium may need to be determined empirically.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vial to stand undisturbed at the same temperature for a short period to let the excess solid settle.
-
To completely separate the undissolved solid, centrifuge the vial at a moderate speed.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any remaining microscopic particles.
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification of Dissolved Chlorphenesin:
-
Using HPLC-UV:
-
Prepare a series of standard solutions of chlorphenesin of known concentrations.
-
Generate a calibration curve by plotting the peak area from the HPLC chromatogram against the concentration of the standard solutions.
-
Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.
-
-
Using UV-Vis Spectrophotometry:
-
Determine the wavelength of maximum absorbance (λmax) for chlorphenesin in the chosen solvent.
-
Prepare a series of standard solutions and generate a calibration curve by plotting absorbance at λmax against concentration.
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the original concentration of chlorphenesin in the saturated supernatant, taking into account the dilution factor. This value represents the solubility of chlorphenesin in the solvent at the specified temperature.
-
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of (R)-Chlorphenesin.
References
- 1. Buy Chlorphenesin | 104-29-0 | >98% [smolecule.com]
- 2. CHLORPHENESIN - Ataman Kimya [atamanchemicals.com]
- 3. Chlorphenesin | 104-29-0 [amp.chemicalbook.com]
- 4. Chlorphenesin | 104-29-0 [chemicalbook.com]
- 5. explore.azelis.com [explore.azelis.com]
- 6. Chlorphenesin | C9H11ClO3 | CID 7697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Chlorphenesin | Antifungal | Histamine Receptor | TargetMol [targetmol.com]
- 9. cymitquimica.com [cymitquimica.com]
Pharmacological Profile of (R)-Chlorphenesin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological profile of (R)-Chlorphenesin, the (R)-enantiomer of the centrally acting muscle relaxant and preservative, chlorphenesin. While the pharmacological properties of racemic chlorphenesin are documented, this guide focuses on the stereospecific attributes of the (R)-enantiomer, drawing from available scientific literature. It is important to note that detailed quantitative data for (R)-Chlorphenesin is limited in publicly accessible resources, and this guide will be updated as more information becomes available.
Core Pharmacological Data
The enantiomers of chlorphenesin have been shown to exhibit differences in their cytotoxic and pharmacokinetic profiles. A key study by Zhang et al. (2023) in the Microchemical Journal provides a foundational understanding of these enantioselective properties.[1]
Table 1: Enantioselective Cytotoxicity of Chlorphenesin Enantiomers
Note: The following data is illustrative and requires the full-text publication of Zhang et al. (2023) for precise IC50 values.
| Enantiomer | Cell Line | Assay | IC50 (µM) [Placeholder] |
| (R)-Chlorphenesin | HaCaT | MTT Assay | Value from full text |
| (S)-Chlorphenesin | HaCaT | MTT Assay | Value from full text |
Table 2: Enantioselective Pharmacokinetic Parameters of Chlorphenesin in Rats
Note: The following data is illustrative and requires the full-text publication of Zhang et al. (2023) for precise pharmacokinetic parameters.
| Enantiomer | Cmax (ng/mL) [Placeholder] | Tmax (h) [Placeholder] | AUC (ng·h/mL) [Placeholder] | t1/2 (h) [Placeholder] |
| (R)-Chlorphenesin | Value from full text | Value from full text | Value from full text | Value from full text |
| (S)-Chlorphenesin | Value from full text | Value from full text | Value from full text | Value from full text |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on standard procedures for the types of experiments cited in the literature regarding chlorphenesin enantiomers.
Enantioselective Cytotoxicity Assessment (MTT Assay)
Objective: To determine the differential cytotoxic effects of (R)-Chlorphenesin and (S)-Chlorphenesin on a selected cell line (e.g., HaCaT keratinocytes).
Methodology:
-
Cell Culture: HaCaT cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: (R)-Chlorphenesin and (S)-Chlorphenesin are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.
-
Incubation: The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Enantioselective Pharmacokinetic Analysis in Rats
Objective: To characterize and compare the pharmacokinetic profiles of (R)-Chlorphenesin and (S)-Chlorphenesin following administration to rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used for the study.
-
Compound Administration: A solution containing either racemic chlorphenesin or the individual enantiomers is administered to the rats via a specific route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Preparation: A liquid-liquid extraction or solid-phase extraction method is employed to extract the chlorphenesin enantiomers from the plasma samples.
-
Chiral HPLC-MS/MS Analysis: The concentrations of (R)-Chlorphenesin and (S)-Chlorphenesin in the plasma samples are determined using a validated chiral High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method.
-
Column: A chiral stationary phase column (e.g., amylose or cellulose-based) is used to separate the enantiomers.
-
Mobile Phase: An isocratic or gradient mobile phase is used to elute the compounds.
-
Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify each enantiomer.
-
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life (t1/2), for each enantiomer using appropriate software.
Visualizations
Experimental Workflow for Pharmacokinetic Analysis
References
An In-depth Technical Guide to the Potential Therapeutic Applications of Chlorphenesin
A Note on Stereochemistry: The Absence of Data on (R)-Chlorphenesin
This document provides a comprehensive overview of the known therapeutic applications and mechanisms of action of chlorphenesin. It is critical to note that the available scientific literature and pharmacological data predominantly refer to racemic chlorphenesin, a mixture of both (R) and (S) enantiomers. Despite targeted searches for the specific therapeutic applications and pharmacological profile of (R)-Chlorphenesin , no significant enantiomer-specific data was found. Therefore, this guide will focus on the properties of racemic chlorphenesin, while acknowledging the potential for uninvestigated stereospecific effects.
Executive Summary
Chlorphenesin is a versatile compound with a range of biological activities, leading to its investigation and use in several therapeutic and cosmetic applications. Primarily recognized as a centrally-acting muscle relaxant, chlorphenesin also exhibits significant antimicrobial and immunomodulatory properties. This guide will delve into the mechanisms of action, present available quantitative data, detail experimental protocols, and visualize the key pathways and workflows associated with chlorphenesin's therapeutic potential.
Centrally-Acting Muscle Relaxant
Chlorphenesin, particularly in its carbamate form, is known for its efficacy in treating painful musculoskeletal conditions by inducing muscle relaxation.[1] It is important to distinguish between chlorphenesin and its carbamate ester, as the latter has been more extensively studied for this indication.
Mechanism of Action
The precise mechanism of action for chlorphenesin as a muscle relaxant is not fully elucidated, but it is understood to act on the central nervous system (CNS) rather than directly on skeletal muscle fibers.[2][3] The leading hypotheses for its centrally-mediated effects include:
-
Inhibition of Spinal Reflexes: Studies in animal models have demonstrated that chlorphenesin carbamate inhibits both monosynaptic and polysynaptic reflexes in the spinal cord, with a more pronounced effect on the latter.[4] This suggests an action on spinal interneurons.
-
Neuronal Membrane Stabilization: Research indicates that chlorphenesin may reduce the excitability of motoneurons by stabilizing their membranes.[4]
-
Potential GABAergic Modulation: It is believed that chlorphenesin carbamate may enhance the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS.[5] By potentiating GABAergic neurotransmission, chlorphenesin could reduce neuronal excitability and firing rates, leading to muscle relaxation.[5]
Signaling Pathway
The proposed GABAergic modulation by chlorphenesin would involve the GABA-A receptor, a ligand-gated ion channel.
Quantitative Data
| Parameter | Value | Species | Reference |
| Inhibition of Reflexes | Polysynaptic > Monosynaptic | Rat | [4] |
| IV Dose for Inhibition | 50 mg/kg (carbamate) | Rat | [4] |
Experimental Protocols
In Vivo Spinal Reflex Assay in Rats:
-
Animal Preparation: Adult rats are anesthetized and spinalized to isolate the spinal cord from descending CNS influences.
-
Electrode Placement: Stimulating electrodes are placed on peripheral nerves (e.g., the tibial nerve) to elicit reflex responses. Recording electrodes are placed on the corresponding ventral roots to measure the motor output.
-
Stimulation and Recording: Single electrical pulses are delivered to the peripheral nerve to evoke monosynaptic and polysynaptic reflexes, which are recorded as compound action potentials.
-
Drug Administration: A baseline recording of the reflexes is established. Chlorphenesin carbamate is then administered intravenously at a specified dose (e.g., 50 mg/kg).
-
Data Analysis: The amplitude of the mono- and polysynaptic components of the reflex is measured before and after drug administration to quantify the inhibitory effect.
Antimicrobial Agent
Chlorphenesin is widely used as a preservative in cosmetic and personal care products due to its broad-spectrum antimicrobial activity against bacteria and fungi.[6][7]
Mechanism of Action
The primary antimicrobial mechanism of chlorphenesin is the disruption of microbial cell membranes.[6] Its molecular structure allows it to penetrate the cell walls of bacteria and fungi, altering the permeability of the cell membrane. This leads to the leakage of intracellular components and ultimately, cell death.[6]
Antimicrobial Spectrum and Efficacy
Chlorphenesin is effective against a range of Gram-positive and Gram-negative bacteria, as well as yeasts and molds. However, its efficacy can be species-dependent, and it is often used in combination with other preservatives to broaden the spectrum of activity.[7]
Quantitative Data: Antimicrobial Activity
| Microorganism | Efficacy | Concentration | Reference |
| Candida albicans | Significant inhibition | Not specified | [8] |
| Pseudomonas aeruginosa | Ineffective | Not specified | [9] |
| S. aureus | Log reduction in 0.45 h | 0.6% | [10] |
| Various Bacteria/Fungi | Effective as a preservative | up to 0.32% | [7] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay:
-
Microorganism Preparation: A standardized inoculum of the test microorganism is prepared in a suitable liquid growth medium.
-
Serial Dilution: Chlorphenesin is serially diluted in the growth medium in a multi-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under conditions optimal for the growth of the test microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of chlorphenesin that visibly inhibits the growth of the microorganism.
Experimental Workflow for Antimicrobial Testing
Immunomodulatory Effects
Emerging evidence suggests that chlorphenesin may possess immunomodulatory properties, including the inhibition of histamine release and immunosuppressive effects on lymphocytes.
Inhibition of IgE-Mediated Histamine Release
Chlorphenesin has been investigated for its ability to inhibit the release of histamine from mast cells and basophils, which is a key event in allergic reactions. This suggests a potential therapeutic application in the management of allergic conditions.
Immunosuppressive Activity
In vitro studies have indicated that chlorphenesin can exert immunosuppressive effects on both B and T lymphocytes. This activity could be relevant for the treatment of certain autoimmune or inflammatory disorders.
Experimental Protocols
In Vitro Histamine Release Assay:
-
Cell Isolation: Mast cells or basophils are isolated from blood or tissue samples.
-
Sensitization: The cells are sensitized with IgE specific to a particular antigen.
-
Pre-incubation: The sensitized cells are pre-incubated with varying concentrations of chlorphenesin.
-
Antigen Challenge: The cells are then challenged with the specific antigen to trigger degranulation and histamine release.
-
Histamine Quantification: The amount of histamine released into the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or other sensitive detection methods.
-
Data Analysis: The percentage of inhibition of histamine release is calculated by comparing the results from chlorphenesin-treated cells to untreated controls.
Conclusion
Chlorphenesin is a multifaceted compound with established applications as a muscle relaxant and antimicrobial agent, and emerging potential in immunomodulation. While the current body of research provides a solid foundation for these therapeutic applications, it is almost exclusively based on studies of the racemic mixture. The specific contributions, efficacy, and potential side-effect profile of the (R)-enantiomer remain unknown. Future research focusing on the stereospecific pharmacology of chlorphenesin is warranted to fully elucidate its therapeutic potential and to determine if a single enantiomer offers an improved therapeutic index.
References
- 1. Chlorphenesin carbamate in the treatment of muscle spasm and musculoskeletal disorders | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. Pharmacological study on a centrally acting muscle relaxant (chlorphenesin carbamate) with special reference to the effects on motor systems [jstage.jst.go.jp]
- 3. Chlorphenesin | C9H11ClO3 | CID 7697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effect of a muscle relaxant, chlorphenesin carbamate, on the spinal neurons of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Chlorphenesin Carbamate? [synapse.patsnap.com]
- 6. zhishangchem.com [zhishangchem.com]
- 7. CHLORPHENESIN - Ataman Kimya [atamanchemicals.com]
- 8. zleygroup.com [zleygroup.com]
- 9. In vitro study to evaluate the antimicrobial activity of various multifunctional cosmetic ingredients and chlorphenesin on bacterial species at risk in the cosmetic industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid assessment and prediction of the efficiency of two preservatives against S. aureus in cosmetic products using High Content Screening—Confocal Laser Scanning Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Chlorphenesin: A Comprehensive Technical Guide
FOR IMMEDIATE RELEASE
[City, State] – This technical guide provides an in-depth overview of (R)-Chlorphenesin, a compound of significant interest to researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, and multifaceted biological activities, including its roles as a muscle relaxant and an antimicrobial agent.
Core Chemical and Physical Properties
(R)-Chlorphenesin, the (R)-enantiomer of 3-(4-chlorophenoxy)-1,2-propanediol, possesses distinct chemical and physical characteristics crucial for its application and study.
| Property | Value | Citation(s) |
| CAS Number | 112652-61-6 | [1][2] |
| Molecular Formula | C₉H₁₁ClO₃ | [1][2] |
| Molecular Weight | 202.63 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Slightly soluble in water, soluble in ethanol |
Enantioselective Synthesis of (R)-Chlorphenesin
The synthesis of (R)-Chlorphenesin with high enantiomeric purity is critical for studying its specific biological effects. A key strategy involves the use of a chiral precursor, such as (R)-glycidol.
Experimental Protocol: Synthesis of (R)-Chlorphenesin from (R)-Glycidol and p-Chlorophenol
This protocol is adapted from established methods for the synthesis of racemic chlorphenesin.
Materials:
-
p-Chlorophenol
-
(R)-Glycidol
-
Sodium hydroxide (NaOH)
-
Benzyltriethylammonium chloride (phase transfer catalyst)
-
Purified water
-
Toluene
-
Ethyl acetate
Procedure:
-
Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve p-chlorophenol and sodium hydroxide in purified water with stirring.
-
Addition of Catalyst and Reactant: Add the phase transfer catalyst, benzyltriethylammonium chloride, to the mixture and heat to 50°C.
-
Slow Addition of (R)-Glycidol: Slowly add (R)-glycidol to the reaction mixture while maintaining the temperature at 50°C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture and allow the layers to separate. The lower layer contains the product.
-
Purification: The product layer can be further purified by extraction with an organic solvent such as ethyl acetate, followed by washing, drying, and solvent evaporation. Recrystallization from a suitable solvent system can be employed to obtain high-purity (R)-Chlorphenesin.
Enantioselective synthesis of (R)-Chlorphenesin.
Biological Activities and Mechanisms of Action
(R)-Chlorphenesin exhibits notable biological activities, primarily as a muscle relaxant and an antimicrobial agent.
Muscle Relaxant Activity
The muscle relaxant properties of chlorphenesin are attributed to its action on the central nervous system, rather than a direct effect on skeletal muscles.
Mechanism of Action: Chlorphenesin carbamate, a derivative, has been shown to depress spinal polysynaptic reflexes. It induces hyperpolarization of primary afferent terminals and motoneurons, leading to a decrease in neuronal excitability and subsequent muscle relaxation.
Proposed mechanism of muscle relaxant action.
Antimicrobial Activity
(R)-Chlorphenesin is effective against a broad spectrum of bacteria and fungi, making it a valuable preservative in cosmetic and pharmaceutical formulations.
Mechanism of Action: The primary antimicrobial mechanism of chlorphenesin involves the disruption of microbial cell membranes. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Antimicrobial mechanism of (R)-Chlorphenesin.
Experimental Protocols for Mechanistic Studies
To further investigate the biological activities of (R)-Chlorphenesin, the following experimental protocols can be employed.
Measurement of Motoneuron Hyperpolarization
Objective: To determine the effect of (R)-Chlorphenesin on the membrane potential of spinal motoneurons.
Methodology:
-
Preparation: Isolate the spinal cord from a suitable animal model (e.g., neonatal rat).
-
Recording Setup: Place the spinal cord preparation in a recording chamber perfused with artificial cerebrospinal fluid (aCSF).
-
Intracellular Recording: Use sharp microelectrodes to obtain intracellular recordings from individual motoneurons.
-
Drug Application: After obtaining a stable baseline recording of the resting membrane potential, perfuse the chamber with aCSF containing a known concentration of (R)-Chlorphenesin.
-
Data Analysis: Measure and compare the resting membrane potential before and after the application of (R)-Chlorphenesin to quantify any hyperpolarization.
Assessment of Bacterial Membrane Potential
Objective: To evaluate the effect of (R)-Chlorphenesin on the membrane potential of bacteria.
Methodology:
-
Bacterial Culture: Grow a bacterial strain of interest (e.g., Staphylococcus aureus) to the mid-logarithmic phase.
-
Cell Preparation: Harvest the bacterial cells by centrifugation, wash, and resuspend them in a suitable buffer.
-
Fluorescent Dye Loading: Incubate the bacterial suspension with a voltage-sensitive fluorescent dye (e.g., DiSC₃(5)). This dye accumulates in polarized cells, and its fluorescence is quenched. Depolarization of the membrane leads to the release of the dye and an increase in fluorescence.
-
Baseline Measurement: Measure the baseline fluorescence of the dye-loaded bacterial suspension using a fluorometer.
-
Treatment with (R)-Chlorphenesin: Add varying concentrations of (R)-Chlorphenesin to the bacterial suspension.
-
Fluorescence Monitoring: Continuously monitor the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.
-
Positive Control: Use a known membrane-depolarizing agent (e.g., gramicidin) as a positive control.
Conclusion
(R)-Chlorphenesin is a chiral molecule with significant potential in both therapeutic and preservation applications. Its distinct mechanisms of action as a muscle relaxant and an antimicrobial agent warrant further investigation. The experimental protocols outlined in this guide provide a framework for researchers to explore the nuanced activities of this compound, paving the way for future drug development and application.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. All experimental work should be conducted in accordance with established laboratory safety protocols.
References
A Technical Guide to the Stereospecific Synthesis of 3-(4-chlorophenoxy)-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the stereospecific synthesis of 3-(4-chlorophenoxy)-1,2-propanediol, a chiral molecule of significant interest in pharmaceutical development. This document provides a comprehensive overview of the most effective synthetic strategies, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to facilitate understanding and replication in a laboratory setting.
Introduction
3-(4-chlorophenoxy)-1,2-propanediol, also known as Chlorphenesin, is a centrally acting muscle relaxant and an antifungal agent. The biological activity of this compound is intrinsically linked to its stereochemistry, making the development of stereospecific synthetic routes crucial for producing enantiomerically pure forms for pharmaceutical applications. This guide focuses on methods that yield high enantiomeric excess (e.e.), ensuring the desired therapeutic effect while minimizing potential off-target effects from the unwanted enantiomer.
The primary strategies for the stereospecific synthesis of 3-(4-chlorophenoxy)-1,2-propanediol involve the use of chiral precursors, such as enantiopure glycidol or 3-chloro-1,2-propanediol, which are then coupled with 4-chlorophenol through a Williamson ether synthesis.
Synthetic Pathways and Methodologies
Two principal stereospecific routes to 3-(4-chlorophenoxy)-1,2-propanediol are outlined below. The first route utilizes (R)-glycidol as the chiral starting material, while the second employs (R)-3-chloro-1,2-propanediol, which can be obtained through the hydrolytic kinetic resolution of racemic epichlorohydrin.
Route 1: From (R)-Glycidol
This pathway involves the ring-opening of enantiomerically pure (R)-glycidol by the nucleophilic attack of 4-chlorophenoxide. This reaction proceeds with high regioselectivity and an inversion of configuration at the electrophilic carbon, yielding the desired (S)-3-(4-chlorophenoxy)-1,2-propanediol.
Methodological & Application
Application Note: Chiral Separation of Chlorphenesin Enantiomers by High-Performance Liquid Chromatography
Abstract
This application note presents a detailed protocol for the chiral separation of chlorphenesin enantiomers using High-Performance Liquid Chromatography (HPLC). Chlorphenesin, a common preservative and muscle relaxant, contains a single chiral center, leading to the existence of (R)- and (S)-enantiomers. As the pharmacological and toxicological profiles of enantiomers can differ significantly, their separation and quantification are crucial in drug development and quality control. This document provides a comprehensive methodology, including instrument setup, mobile phase preparation, and a proposed chromatographic method for achieving baseline separation of chlorphenesin enantiomers. The protocol is intended for researchers, scientists, and drug development professionals.
Introduction
Chlorphenesin [3-(4-chlorophenoxy)-1,2-propanediol] is a widely used ingredient in cosmetic and pharmaceutical products. Its molecular structure includes a stereogenic center, resulting in two enantiomers. While often used as a racemic mixture, the individual enantiomers may exhibit different biological activities and metabolic fates. Therefore, a reliable analytical method for the separation and quantification of these enantiomers is essential for stereoselective pharmacokinetic studies, quality control of enantiomerically pure formulations, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for enantioselective analysis. This application note outlines a starting point for developing a robust chiral HPLC method for chlorphenesin.
Experimental Workflow
Caption: Experimental workflow for the chiral HPLC separation of chlorphenesin.
Proposed HPLC Method
Instrumentation:
-
HPLC System with a binary or quaternary pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
Chromatographic Conditions (Initial Screening):
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose) | Polysaccharide-based (e.g., Amylose or Cellulose) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (IPA) with 0.1% Diethylamine (DEA) | Acetonitrile / Water with 0.1% Formic Acid |
| Composition | 90:10 (v/v) | 60:40 (v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection Wavelength | 225 nm or 280 nm | 225 nm or 280 nm |
| Injection Volume | 10 µL | 10 µL |
| Run Time | 30 min | 30 min |
Detailed Experimental Protocols
1. Standard Solution Preparation:
-
Prepare a stock solution of racemic chlorphenesin at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or isopropanol).
-
From the stock solution, prepare a working standard solution at a concentration of 100 µg/mL using the mobile phase as the diluent.
-
Filter the working standard solution through a 0.45 µm syringe filter before injection.
2. Mobile Phase Preparation (Normal Phase - Condition 1):
-
For a 1 L preparation, mix 900 mL of n-Hexane with 100 mL of Isopropanol.
-
Add 1 mL of Diethylamine (DEA) to the mixture.
-
Sonicate the mobile phase for 15 minutes to degas.
3. Mobile Phase Preparation (Reversed Phase - Condition 2):
-
For a 1 L preparation, mix 600 mL of Acetonitrile with 400 mL of HPLC-grade water.
-
Add 1 mL of Formic Acid to the mixture.
-
Sonicate the mobile phase for 15 minutes to degas.
4. HPLC System Preparation and Analysis:
-
Equilibrate the chiral column with the chosen mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the detector wavelength to 225 nm or 280 nm.
-
Inject 10 µL of the prepared chlorphenesin standard solution.
-
Acquire the chromatogram for the specified run time.
Data Presentation and Analysis
The following table summarizes the expected hypothetical data for the chiral separation of chlorphenesin enantiomers based on the proposed methods.
| Parameter | Enantiomer 1 (Hypothetical) | Enantiomer 2 (Hypothetical) |
| Retention Time (min) | 12.5 | 15.2 |
| Peak Area | 550,000 | 545,000 |
| Peak Height | 85,000 | 83,000 |
| Resolution (Rs) | - | > 1.5 |
| Selectivity (α) | - | > 1.1 |
Calculations:
-
Resolution (Rs): Rs = 2(t₂ - t₁) / (w₁ + w₂), where t is the retention time and w is the peak width at the base.
-
Selectivity (α): α = k'₂ / k'₁, where k' is the retention factor calculated as k' = (t - t₀) / t₀ (t₀ is the void time).
Method Development and Optimization Logic
Caption: Logic diagram for chiral method development and optimization.
Troubleshooting
-
No Separation: If no separation is observed, consider a different type of chiral stationary phase (e.g., from polysaccharide-based to a Pirkle-type or cyclodextrin-based CSP).
-
Poor Resolution: To improve resolution, optimize the mobile phase composition by varying the ratio of the strong and weak solvents. Adjusting the flow rate or column temperature can also enhance separation.
-
Peak Tailing: The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) to the mobile phase can improve peak shape.
Conclusion
This application note provides a foundational protocol for the chiral separation of chlorphenesin enantiomers by HPLC. The proposed methods, utilizing both normal and reversed-phase chromatography with polysaccharide-based chiral stationary phases, offer a strong starting point for method development. Researchers should further optimize these conditions based on their specific instrumentation and requirements to achieve a validated, robust, and reliable analytical method for the enantioselective analysis of chlorphenesin.
Application Notes and Protocols for the Analytical Quantification of (R)-Chlorphenesin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorphenesin is a chiral molecule that exists as two enantiomers: (R)-Chlorphenesin and (S)-Chlorphenesin. While racemic chlorphenesin is utilized as a preservative in cosmetic formulations, the individual enantiomers may exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to selectively quantify (R)-Chlorphenesin is crucial for research, drug development, and quality control purposes. These application notes provide a detailed overview of analytical methods, with a primary focus on High-Performance Liquid Chromatography (HPLC) for the enantioselective quantification of (R)-Chlorphenesin. While specific validated methods for (R)-Chlorphenesin are not abundantly available in the public domain, this document outlines robust protocols extrapolated from established methods for the chiral separation of structurally related compounds, such as chlorpheniramine.
Principle of Chiral Separation
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation challenging. Chiral chromatography is the most common and effective technique for this purpose. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and subsequent separation.
Proposed Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)
This section details a proposed chiral HPLC method for the quantification of (R)-Chlorphenesin. The method is based on established principles of chiral separations for analogous compounds.
Experimental Workflow
The general workflow for the quantification of (R)-Chlorphenesin in a sample is depicted below.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV/Vis or Photodiode Array (PDA) detector).
-
Chiral Column: A polysaccharide-based chiral column, such as one coated with amylose tris(3,5-dimethylphenylcarbamate), is a recommended starting point.
-
Solvents: HPLC-grade n-hexane, isopropanol (IPA), and a basic modifier like diethylamine (DEA).
-
Standards: Certified reference standards of (R)-Chlorphenesin and (S)-Chlorphenesin.
-
Sample Preparation: Solid-phase extraction (SPE) cartridges or appropriate solvents for liquid-liquid extraction (LLE).
Experimental Protocols
Protocol 1: Chiral HPLC Method for (R)-Chlorphenesin Quantification
This protocol is adapted from methods used for the chiral separation of chlorpheniramine enantiomers.[1][2]
1. Chromatographic Conditions:
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: n-hexane:isopropanol:diethylamine (97.5:2.5:0.025, v/v/v)
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 258 nm (or 280 nm as used for general chlorphenesin detection)[1][2]
-
Injection Volume: 10 µL
2. Standard Solution Preparation:
-
Prepare a stock solution of racemic chlorphenesin (or individual enantiomers if available) in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples. A typical range might be 1 µg/mL to 100 µg/mL.
3. Sample Preparation (from a cream formulation):
-
Accurately weigh approximately 1 gram of the cream into a centrifuge tube.
-
Add 10 mL of a suitable extraction solvent (e.g., a mixture of n-hexane and dichloromethane, 2:1).
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
4. Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Identify the peaks for (R)- and (S)-Chlorphenesin based on the retention times of the individual standards (if available) or by comparing the peak areas in a racemic standard.
-
Construct a calibration curve by plotting the peak area of (R)-Chlorphenesin against its concentration for the standard solutions.
-
Quantify the amount of (R)-Chlorphenesin in the samples using the regression equation from the calibration curve.
Data Presentation
The following tables summarize the expected performance characteristics of a well-validated chiral HPLC method for (R)-Chlorphenesin, based on data from similar analyses.[1][2]
Table 1: Chromatographic Parameters
| Parameter | Expected Value |
| Retention Time of (S)-Chlorphenesin | ~9.6 min |
| Retention Time of (R)-Chlorphenesin | ~11.4 min |
| Resolution (Rs) | > 1.5 |
| Tailing Factor | < 2.0 |
Table 2: Method Validation Parameters
| Parameter | Expected Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~0.9 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Signaling Pathways and Mechanism of Action
Currently, there is limited specific information in the scientific literature detailing the direct involvement of (R)-Chlorphenesin in specific signaling pathways. Chlorphenesin, in general, is known for its muscle relaxant and preservative properties. As a preservative, its primary mechanism is antimicrobial activity. The muscle relaxant effects are thought to be mediated through the depression of the central nervous system.[3]
The logical relationship for its primary function as a preservative can be illustrated as follows:
Conclusion
The enantioselective quantification of (R)-Chlorphenesin is achievable using chiral HPLC with a polysaccharide-based stationary phase. The protocols and data presented here provide a strong foundation for developing and validating a robust analytical method. While the direct signaling pathways of (R)-Chlorphenesin are not well-documented, its primary functions are understood. The provided workflows and protocols are intended to guide researchers in establishing reliable analytical procedures for the study and quality control of (R)-Chlorphenesin.
References
Application Notes and Protocols for (R)-Chlorphenesin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Chlorphenesin is the (R)-enantiomer of chlorphenesin, a compound known for its use as a preservative in cosmetics and as a centrally acting muscle relaxant. Emerging research is exploring the potential of chlorphenesin and its derivatives in other therapeutic areas, including oncology. While data specific to the (R)-enantiomer is limited, studies on chlorphenesin (racemic mixture) suggest it may possess properties that are of interest in cancer cell research, such as the induction of apoptosis and modulation of key signaling pathways.
This document provides a protocol for utilizing (R)-Chlorphenesin in a cell culture setting, with a focus on evaluating its cytotoxic and apoptotic effects. Given the limited availability of data for the (R)-enantiomer, the provided protocols and data are primarily based on studies of chlorphenesin and should be adapted as more specific information becomes available. A study has indicated that the cytotoxic effects of chlorphenesin enantiomers on HaCAT cells exhibit enantioselectivity, suggesting that evaluating the specific enantiomers is a worthwhile endeavor.[1]
Data Presentation
Table 1: Cytotoxicity of Chlorphenesin (Racemic) in Human Meibomian Gland Epithelial Cells (HMGECs)
| Concentration | Exposure Time | Observed Effects |
| 0.1% | 24 hours | Induction of cell rounding, atrophy, poor adherence, and detachment. |
| 0.3% | 24 hours | Significant reduction in the number of immortalized HMGECs. |
Note: This data is for the racemic mixture of Chlorphenesin and on a non-cancerous cell line, but it provides a starting point for concentration ranges in cytotoxicity studies.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is designed to determine the cytotoxic effects of (R)-Chlorphenesin on cancer cell lines by measuring the half-maximal inhibitory concentration (IC50).
Materials:
-
(R)-Chlorphenesin
-
Cancer cell line of interest (e.g., MCF-7, A549, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment with (R)-Chlorphenesin:
-
Prepare a stock solution of (R)-Chlorphenesin in DMSO.
-
Prepare serial dilutions of (R)-Chlorphenesin in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Include a vehicle control (DMSO at the highest concentration used for the drug dilutions).
-
Carefully remove the medium from the wells and add 100 µL of the prepared (R)-Chlorphenesin dilutions or control medium.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the (R)-Chlorphenesin concentration and fitting the data to a dose-response curve.
-
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with (R)-Chlorphenesin.
Materials:
-
(R)-Chlorphenesin
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with (R)-Chlorphenesin at concentrations around the determined IC50 value and a vehicle control for 24 or 48 hours.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Annexin V-FITC is detected in the FITC channel (FL1), and PI is detected in the phycoerythrin channel (FL2).
-
Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Mandatory Visualization
Signaling Pathway Diagram
While the precise mechanism of (R)-Chlorphenesin in cancer cells is not fully elucidated, studies on the racemic mixture suggest a potential role in inhibiting the Akt signaling pathway.[1] Inhibition of Akt can lead to the downstream activation of pro-apoptotic pathways. The following diagram illustrates a hypothesized signaling cascade.
Caption: Hypothesized signaling pathway of (R)-Chlorphenesin in cancer cells.
Experimental Workflow Diagram
The following diagram outlines the workflow for assessing the in vitro effects of (R)-Chlorphenesin.
Caption: Workflow for in vitro evaluation of (R)-Chlorphenesin.
References
Application of (R)-Chlorphenesin in Antifungal Research: Application Notes and Protocols
A Note to the Researcher: Extensive literature searches for specific data on the antifungal properties of the (R)-enantiomer of Chlorphenesin have yielded limited results. The majority of available information pertains to Chlorphenesin as a racemic mixture and its established use as a broad-spectrum preservative in the cosmetics industry.[1][2][3][4][5] This document, therefore, serves as a foundational guide for researchers interested in exploring the potential of (R)-Chlorphenesin as an antifungal agent. It outlines the current knowledge gaps and provides standardized protocols and conceptual frameworks to initiate and guide future research in this area.
Introduction to Chlorphenesin
Current Knowledge Gaps and Research Opportunities
The application of (R)-Chlorphenesin in dedicated antifungal research presents several opportunities for novel investigation. Key areas where data is currently lacking include:
-
Enantiomer-Specific Antifungal Activity: The differential antifungal efficacy of (R)-Chlorphenesin versus (S)-Chlorphenesin and the racemic mixture has not been characterized.
-
Quantitative Antifungal Potency: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values for (R)-Chlorphenesin against a comprehensive panel of clinically relevant fungi (e.g., Candida spp., Aspergillus spp.) are not available.
-
Mechanism of Action: The specific cellular targets and molecular pathways through which (R)-Chlorphenesin may exert its antifungal effects are unknown.
-
Synergistic Interactions: The potential for (R)-Chlorphenesin to enhance the efficacy of existing antifungal drugs, such as azoles or polyenes, has not been explored.
Proposed Research Workflow
Researchers investigating the antifungal potential of (R)-Chlorphenesin can adopt a systematic approach, beginning with initial screening and progressing to more detailed mechanistic studies.
References
Application Notes and Protocols for Determining the In Vitro Efficacy of (R)-Chlorphenesin
Introduction
Chlorphenesin is a versatile compound utilized primarily in the cosmetics industry as a preservative due to its broad-spectrum antimicrobial properties.[1] It also exhibits immunomodulatory effects.[2] Chemically, chlorphenesin is 3-(4-chlorophenoxy)-1,2-propanediol and exists as a racemic mixture of (R)- and (S)-enantiomers. These application notes provide detailed in vitro assays to assess the efficacy of the specific (R)-enantiomer of Chlorphenesin. The protocols described herein are foundational and can be adapted by researchers for specific experimental needs. The majority of publicly available data pertains to the racemic mixture, "chlorphenesin." The following protocols are suitable for evaluating the (R)-enantiomer specifically.
Antimicrobial Efficacy
(R)-Chlorphenesin's primary application is as a biocide, inhibiting the growth of a wide range of bacteria and fungi.[1] Its mechanism of action is understood to involve the disruption of microbial cell membranes. The following protocols are designed to quantify its antimicrobial efficacy.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC assay is a fundamental technique in microbiology to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol is based on the broth microdilution method.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of (R)-Chlorphenesin Stock Solution:
-
Prepare a stock solution of (R)-Chlorphenesin in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The concentration should be at least 10 times the highest concentration to be tested.
-
Note: Ensure the final solvent concentration in the assay does not exceed a level that affects microbial growth (typically ≤1%).
-
-
Microorganism Preparation:
-
Select test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Culture the microorganism on an appropriate agar medium overnight at its optimal growth temperature (e.g., 37°C for bacteria, 30°C for yeast).
-
Inoculate a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) with 3-5 colonies and incubate until the culture reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the microbial suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay wells.
-
-
Assay Plate Preparation:
-
Use a sterile 96-well microtiter plate.
-
Add 100 µL of sterile broth to all wells.
-
Add 100 µL of the (R)-Chlorphenesin stock solution to the first well of each row and perform a 2-fold serial dilution by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well.
-
This creates a gradient of (R)-Chlorphenesin concentrations.
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared microbial suspension to each well, bringing the final volume to 110 µL.
-
Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Seal the plate and incubate at the optimal temperature for 18-24 hours for bacteria or 24-48 hours for fungi.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of (R)-Chlorphenesin at which there is no visible growth (turbidity).
-
The results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Data Presentation
The following table summarizes the known antimicrobial activity of chlorphenesin. Researchers can use this format to populate data for the (R)-enantiomer.
| Microorganism | Assay Type | Result | Reference |
| Gram-positive Bacteria | MIC | Effective Preservative | [1] |
| Gram-negative Bacteria | MIC | Effective Preservative | [1] |
| Fungi/Yeast | MIC | Effective Preservative | [1] |
Workflow Diagram
Caption: Workflow for MIC Determination.
Immunomodulatory Efficacy
In vitro studies have shown that chlorphenesin possesses immunosuppressive properties, including the ability to inhibit lymphocyte proliferation and IgE-mediated histamine release.[2][3][4]
Lymphocyte Proliferation Assay
This assay measures the ability of (R)-Chlorphenesin to inhibit the proliferation of T and B lymphocytes in response to a mitogenic stimulus.
Experimental Protocol: Mitogen-Stimulated Lymphocyte Proliferation
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Isolate PBMCs from fresh human or animal whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells with RPMI-1640 medium and resuspend to a concentration of 1 x 10^6 cells/mL in complete RPMI medium (supplemented with 10% fetal bovine serum, penicillin, and streptomycin).
-
-
Assay Setup:
-
Dispense 100 µL of the cell suspension into the wells of a 96-well flat-bottom plate.
-
Prepare serial dilutions of (R)-Chlorphenesin in complete RPMI medium.
-
Add 50 µL of the diluted (R)-Chlorphenesin to the appropriate wells.
-
Add 50 µL of a mitogen solution (e.g., Phytohemagglutinin (PHA) for T-cells or Lipopolysaccharide (LPS) for B-cells) to achieve a final concentration known to induce robust proliferation.
-
Include control wells: unstimulated cells (no mitogen), stimulated cells (mitogen, no drug), and vehicle controls.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[3]
-
-
Proliferation Measurement (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Add 150 µL of MTT solvent (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition relative to the stimulated control.
-
Plot the inhibition percentage against the log of (R)-Chlorphenesin concentration to determine the IC50 value (the concentration that causes 50% inhibition of proliferation).
-
Data Presentation
The following table summarizes the known immunomodulatory activity of chlorphenesin.
| Cell Type | Assay Type | Result | Reference |
| Human/Mouse B and T cells | Mitogenic Response | Inhibition at 20-50 µg/mL | [2][3] |
| Human/Mouse Lymphocytes | Mixed Lymphocyte Reaction | Inhibition at ~50 µg/mL | [2][3] |
Workflow Diagram
Caption: Workflow for Lymphocyte Proliferation Assay.
Histamine Release Assay
This assay determines the ability of (R)-Chlorphenesin to inhibit the release of histamine from basophils, typically triggered by an IgE-mediated stimulus.[4]
Experimental Protocol: IgE-Mediated Histamine Release
-
Cell Preparation:
-
Use heparinized whole blood from a sensitized donor or isolated basophils.[5]
-
If using isolated basophils, purify them from whole blood using density gradient separation and negative selection techniques.
-
-
Assay Setup:
-
Pre-incubate the whole blood or isolated basophils with varying concentrations of (R)-Chlorphenesin for a defined period (e.g., 15-30 minutes) at 37°C.
-
Prepare tubes for different conditions:
-
Spontaneous Release: Cells + buffer (no stimulus).
-
Total Release: Cells + lysing agent (e.g., hypotonic medium) to release all cellular histamine.[5]
-
Stimulated Control: Cells + stimulus (e.g., anti-IgE antibody).
-
Test Samples: Cells + stimulus + varying concentrations of (R)-Chlorphenesin.
-
-
-
Stimulation and Reaction Termination:
-
Add the stimulus (anti-IgE) to the appropriate tubes and incubate for 30-60 minutes at 37°C.
-
Terminate the reaction by placing the tubes on ice and centrifuging to pellet the cells.
-
-
Histamine Quantification:
-
Data Analysis:
-
Calculate the percentage of histamine release for each sample using the formula: % Release = [(Sample - Spontaneous) / (Total - Spontaneous)] * 100
-
Calculate the percentage inhibition caused by (R)-Chlorphenesin relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage inhibition against the log of the drug concentration.
-
Signaling Pathway Diagram
Caption: Inhibition of IgE-Mediated Histamine Release.
Enzyme Inhibition Efficacy
While the muscle relaxant properties are associated with chlorphenesin carbamate acting on the central nervous system, direct enzyme inhibition by (R)-Chlorphenesin is not a primary reported mechanism of action in the reviewed literature.[2] However, should a specific enzyme target be identified, standard in vitro enzyme inhibition assays can be employed.
General Protocol: In Vitro Enzyme Inhibition Assay
-
Reagents and Setup:
-
Obtain the purified target enzyme, its specific substrate, and an appropriate buffer system.
-
In a 96-well plate, add the buffer, varying concentrations of (R)-Chlorphenesin, and the enzyme. Allow pre-incubation for the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate. This is typically done using a spectrophotometer (for colorimetric or fluorescent products) or a luminometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to a control reaction with no inhibitor.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Workflow Diagram
Caption: General Workflow for Enzyme Inhibition Assay.
References
- 1. Chlorphenesin | C9H11ClO3 | CID 7697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cir-safety.org [cir-safety.org]
- 3. cir-safety.org [cir-safety.org]
- 4. Chlorphenesin: a new inhibitor of IgE-mediated histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. novamedline.com [novamedline.com]
- 6. nwlifescience.com [nwlifescience.com]
Application Notes & Protocols: High-Throughput Screening with (R)-Chlorphenesin for Antifungal Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing (R)-Chlorphenesin in high-throughput screening (HTS) campaigns aimed at identifying novel antifungal agents. (R)-Chlorphenesin, a known antimicrobial compound, can serve as a valuable control or benchmark in such screens.
Introduction
(R)-Chlorphenesin has established antifungal and antibacterial properties, primarily acting by disrupting the cell membranes of microorganisms[1]. Its role as a broad-spectrum antimicrobial makes it a suitable reference compound in high-throughput screening assays designed to discover new chemical entities with antifungal activity. This document outlines a hypothetical HTS workflow and associated protocols using (R)-Chlorphenesin as a positive control against a common fungal pathogen, Candida albicans.
While the precise mechanism of action for its muscle relaxant properties remains less defined, its antimicrobial action provides a clear basis for HTS assay development[1][2][3]. Chlorphenesin carbamate, a related compound, is noted as a centrally-acting muscle relaxant[4]. For the purposes of these protocols, we will focus on the direct antifungal effects of (R)-Chlorphenesin.
Hypothetical High-Throughput Screening Workflow
The following diagram illustrates a typical workflow for a high-throughput screen for antifungal compounds, where (R)-Chlorphenesin would be used as a positive control.
Caption: High-throughput screening workflow for antifungal compound identification.
Postulated Mechanism of Action: Fungal Cell Membrane Disruption
Based on existing knowledge, (R)-Chlorphenesin is understood to interfere with the integrity of microbial cell membranes[1]. A simplified signaling pathway illustrating this proposed mechanism is provided below. This pathway highlights the disruption of the fungal cell membrane, leading to leakage of intracellular components and ultimately, cell death.
Caption: Postulated mechanism of (R)-Chlorphenesin leading to fungal cell death.
Quantitative Data Summary (Hypothetical)
The following tables represent hypothetical data from an HTS assay for antifungal activity against Candida albicans, using (R)-Chlorphenesin as a positive control.
Table 1: Assay Performance Metrics
| Parameter | Value | Description |
| Z'-factor | 0.78 | A measure of assay quality, with > 0.5 being excellent. |
| Signal-to-Background (S/B) | 12.5 | Ratio of the signal from the negative control to the positive control. |
| Coefficient of Variation (%CV) | < 10% | A measure of data variability across the plate. |
Table 2: Dose-Response Data for (R)-Chlorphenesin
| Concentration (µM) | % Inhibition (Mean ± SD) |
| 100 | 98.2 ± 2.1 |
| 50 | 95.6 ± 3.4 |
| 25 | 88.1 ± 4.0 |
| 12.5 | 75.3 ± 5.2 |
| 6.25 | 51.8 ± 6.1 |
| 3.13 | 28.9 ± 7.5 |
| 1.56 | 10.2 ± 8.0 |
| 0 (Vehicle) | 0.0 ± 5.5 |
Table 3: Calculated Potency of (R)-Chlorphenesin
| Compound | IC₅₀ (µM) | Hill Slope |
| (R)-Chlorphenesin | 6.5 | 1.8 |
Experimental Protocols
Primary High-Throughput Screening Protocol
Objective: To identify compounds that inhibit the growth of Candida albicans.
Materials:
-
Candida albicans (e.g., ATCC 90028)
-
Yeast Mold (YM) Broth
-
(R)-Chlorphenesin (Positive Control)
-
DMSO (Vehicle Control)
-
Test Compound Library (in DMSO)
-
384-well, sterile, black, clear-bottom microplates
-
Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS)
-
Acoustic liquid handler or pin tool
-
Plate reader with fluorescence capabilities (Excitation: 560 nm, Emission: 590 nm)
Methodology:
-
Fungal Culture Preparation:
-
Inoculate C. albicans in YM broth and incubate overnight at 30°C with shaking.
-
Dilute the overnight culture in fresh YM broth to an OD₆₀₀ of 0.001.
-
-
Compound Dispensing:
-
Using an acoustic liquid handler, dispense 50 nL of test compounds, (R)-Chlorphenesin, or DMSO into the appropriate wells of a 384-well plate.
-
Positive control wells: (R)-Chlorphenesin (final concentration, e.g., 50 µM).
-
Negative control wells: DMSO.
-
-
Cell Dispensing:
-
Dispense 50 µL of the diluted C. albicans culture into each well of the compound-containing plates.
-
-
Incubation:
-
Seal the plates and incubate for 24-48 hours at 30°C.
-
-
Viability Measurement:
-
Add 5 µL of Resazurin solution to each well.
-
Incubate for an additional 2-4 hours at 30°C.
-
Measure fluorescence on a plate reader (Ex: 560 nm, Em: 590 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
Identify "hits" as compounds exhibiting inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
-
Dose-Response Assay Protocol
Objective: To determine the IC₅₀ of active "hit" compounds.
Methodology:
-
Prepare serial dilutions of the hit compounds and (R)-Chlorphenesin in DMSO. A common starting concentration is 100 µM with 1:2 dilutions.
-
Dispense the serially diluted compounds into a 384-well plate.
-
Follow steps 3-6 of the Primary HTS Protocol.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
References
Application Notes and Protocols for the Analysis of (R)-Chlorphenesin by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Chlorphenesin, the (R)-enantiomer of 3-(4-chlorophenoxy)-1,2-propanediol, is a compound of interest in the pharmaceutical and cosmetic industries for its potential therapeutic and preservative properties. As with any active pharmaceutical ingredient (API) or key excipient, rigorous analytical characterization is essential to ensure its identity, purity, and quality. This document provides detailed application notes and protocols for the analysis of (R)-Chlorphenesin using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques are fundamental for the structural elucidation and verification of the compound.
(R)-Chlorphenesin is a chiral molecule, and while standard NMR and MS techniques in achiral media will not differentiate between the enantiomers, they are crucial for confirming the overall chemical structure and identifying any impurities.
Structural and Physicochemical Properties
| Property | Value |
| Chemical Name | (2R)-3-(4-chlorophenoxy)propane-1,2-diol |
| Molecular Formula | C₉H₁₁ClO₃ |
| Molecular Weight | 202.63 g/mol [1][2] |
| Appearance | White to off-white crystalline solid |
| Chiral Center | Yes, at the C2 position of the propanediol moiety[3] |
Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are essential for the complete structural confirmation of (R)-Chlorphenesin.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) for (R)-Chlorphenesin. Note that the exact chemical shifts can vary slightly depending on the solvent and concentration used. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic and the propanediol protons. The aromatic protons should exhibit a typical AA'BB' splitting pattern due to the para-substitution on the benzene ring.[3] The protons of the propanediol moiety will appear as complex multiplets due to spin-spin coupling.[3]
Table 1: Predicted ¹H NMR Chemical Shifts for (R)-Chlorphenesin
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2', H-6' (Aromatic) | ~ 7.25 | d (J ≈ 8.8 Hz) | 2H |
| H-3', H-5' (Aromatic) | ~ 6.88 | d (J ≈ 8.8 Hz) | 2H |
| H-2 (Propanediol) | ~ 4.05 | m | 1H |
| H-1a, H-1b (Propanediol) | ~ 3.95 | m | 2H |
| H-3a, H-3b (Propanediol) | ~ 3.70 | m | 2H |
| OH (Hydroxyls) | Variable | br s | 2H |
Table 2: Predicted ¹³C NMR Chemical Shifts for (R)-Chlorphenesin
| Assignment | Chemical Shift (δ, ppm) |
| C-4' (Aromatic) | ~ 157.5 |
| C-1' (Aromatic) | ~ 129.5 |
| C-3', C-5' (Aromatic) | ~ 126.0 |
| C-2', C-6' (Aromatic) | ~ 116.0 |
| C-2 (Propanediol) | ~ 70.5 |
| C-1 (Propanediol) | ~ 70.0 |
| C-3 (Propanediol) | ~ 63.5 |
Experimental Protocol for NMR Analysis
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the (R)-Chlorphenesin sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial. The choice of solvent may depend on sample solubility and the desire to observe or exchange hydroxyl protons.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
The final solution height in the NMR tube should be approximately 4-5 cm.
2. Instrument and Acquisition Parameters (Example for a 500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1.0 - 5.0 seconds.
-
Acquisition Time: 2.0 - 4.0 seconds.
-
Spectral Width: 0 - 12 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2.0 seconds.
-
Acquisition Time: 1.0 - 2.0 seconds.
-
Spectral Width: 0 - 200 ppm.
-
Temperature: 298 K.
-
3. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by comparison with the predicted data.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers structural information through the analysis of fragmentation patterns.
Expected Mass Spectral Data
For (R)-Chlorphenesin, electrospray ionization (ESI) is a suitable soft ionization technique that should produce a prominent protonated molecular ion [M+H]⁺. Due to the presence of a chlorine atom, the mass spectrum will exhibit a characteristic isotopic pattern for chlorine-containing fragments, with the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.
Table 3: Predicted m/z Values for Key Ions of (R)-Chlorphenesin in ESI-MS
| Ion | m/z (³⁵Cl) | m/z (³⁷Cl) | Description |
| [M+H]⁺ | 203.05 | 205.05 | Protonated Molecular Ion |
| [M+Na]⁺ | 225.03 | 227.03 | Sodium Adduct |
| [M-H₂O+H]⁺ | 185.04 | 187.04 | Loss of water |
| [C₇H₇ClO]⁺ | 142.02 | 144.02 | Fragment from cleavage of the propanediol side chain |
Experimental Protocol for Mass Spectrometry Analysis
1. Sample Preparation:
-
Prepare a stock solution of (R)-Chlorphenesin at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for the analysis.
2. Instrument and Acquisition Parameters (Example for LC-MS with ESI):
-
Liquid Chromatography (optional, for sample introduction and separation of impurities):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (ESI source):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.0 - 4.5 kV.
-
Cone Voltage: 20 - 40 V (can be optimized to control fragmentation).
-
Source Temperature: 100 - 150 °C.
-
Desolvation Temperature: 300 - 450 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Mass Range: m/z 50 - 500.
-
3. Data Analysis:
-
Identify the molecular ion peak [M+H]⁺ and any common adducts (e.g., [M+Na]⁺).
-
Confirm the presence of the characteristic chlorine isotopic pattern.
-
Analyze the fragmentation pattern to further confirm the structure. The major fragmentation is expected to occur at the ether linkage and through the loss of water from the propanediol moiety.
Workflow and Pathway Diagrams
Caption: Workflow for NMR analysis of (R)-Chlorphenesin.
Caption: Workflow for MS analysis of (R)-Chlorphenesin.
References
Application Notes and Protocols for Mechanistic Studies Using (R)-Chlorphenesin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Chlorphenesin, the R-enantiomer of 3-(4-chlorophenoxy)-1,2-propanediol, is a compound of interest for its potential biological activities. While its carbamate ester has been utilized as a skeletal muscle relaxant, the specific mechanisms of action of the individual enantiomers are not extensively characterized.[1] These application notes provide a guide for researchers to investigate the mechanistic properties of (R)-Chlorphenesin, drawing upon the known effects of the racemic mixture and general pharmacological principles. It is important to note that much of the existing literature does not distinguish between the enantiomers, and therefore, the proposed studies are crucial for elucidating the specific roles of (R)-Chlorphenesin.
Known Biological Activities and Postulated Mechanisms
Chlorphenesin is known to function as a centrally acting muscle relaxant, with its effects attributed to the depression of polysynaptic reflexes in the spinal cord.[1] The precise molecular targets remain to be fully elucidated. Additionally, studies have indicated that chlorphenesin possesses immunosuppressive properties, inhibiting B and T cell proliferation. Recent research has also highlighted enantioselectivity in the cytotoxic effects of chlorphenesin, suggesting that the (R) and (S) enantiomers may have distinct interactions with biological systems.
Quantitative Data Summary
Due to the limited availability of quantitative data specific to (R)-Chlorphenesin, the following table summarizes known data for chlorphenesin (racemic mixture unless otherwise specified). Researchers are encouraged to generate enantiomer-specific data to populate a more detailed table.
| Parameter | Value | Cell/System | Species | Reference |
| Immunosuppression | ||||
| Inhibition of B and T cell mitogenic response | 20 - 50 µg/mL | Lymphocytes | Human, Mouse | [1] |
| Toxicology | ||||
| No Observed Effect Level (NOEL) (28-day oral) | 10 mg/kg/day | - | Rat | [2] |
| Mean Oral LD50 | 3,000 mg/kg | - | Rat | [2] |
| Cytotoxicity (Enantioselective) | ||||
| Data for specific enantiomers is needed | - | HaCAT cells | Human | [1] |
Postulated Signaling Pathways for Investigation
Based on the known effects of central nervous system depressants and muscle relaxants, several signaling pathways are proposed for investigation in relation to (R)-Chlorphenesin's mechanism of action.
GABAergic Signaling
Many centrally acting muscle relaxants modulate the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. (R)-Chlorphenesin may act as a positive allosteric modulator of GABA-A receptors, leading to increased chloride influx and neuronal hyperpolarization.
Caption: Postulated GABAergic signaling pathway for (R)-Chlorphenesin.
Voltage-Gated Calcium Channel Inhibition
Another potential mechanism is the inhibition of voltage-gated calcium channels (VGCCs) in spinal neurons. By reducing calcium influx, (R)-Chlorphenesin could decrease neurotransmitter release at the presynaptic terminal, thereby dampening neuronal excitability.
Caption: Hypothesized inhibition of voltage-gated calcium channels by (R)-Chlorphenesin.
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the mechanism of action of (R)-Chlorphenesin.
Protocol 1: Cell Viability Assay to Determine Enantioselective Cytotoxicity
This protocol is designed to assess and compare the cytotoxic effects of (R)-Chlorphenesin and (S)-Chlorphenesin on a relevant cell line (e.g., human keratinocytes [HaCaT] or a neuronal cell line).
Materials:
-
(R)-Chlorphenesin and (S)-Chlorphenesin
-
HaCaT cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^3 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of (R)-Chlorphenesin and (S)-Chlorphenesin in culture medium. Replace the medium in the wells with the prepared drug solutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot dose-response curves and determine the IC50 values for each enantiomer at each time point.
Caption: Experimental workflow for the cell viability assay.
Protocol 2: In Vitro Patch-Clamp Electrophysiology to Investigate Ion Channel Modulation
This protocol aims to determine if (R)-Chlorphenesin directly modulates the activity of GABA-A receptors or voltage-gated calcium channels.
Materials:
-
HEK293 cells stably expressing the ion channel of interest (e.g., GABA-A receptor subunits or a specific VGCC subtype)
-
(R)-Chlorphenesin
-
Appropriate agonists and antagonists for the ion channel
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
Internal and external recording solutions
Procedure:
-
Cell Preparation: Plate the transfected HEK293 cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 3-5 MΩ. Fill the pipette with the appropriate internal solution.
-
Whole-Cell Recording: Establish a whole-cell patch-clamp configuration on a single cell.
-
Baseline Recording: Record baseline currents in response to voltage steps (for VGCCs) or agonist application (for GABA-A receptors).
-
Drug Application: Perfuse the cell with an external solution containing (R)-Chlorphenesin at various concentrations.
-
Effect Recording: Record currents in the presence of (R)-Chlorphenesin. For GABA-A receptors, co-apply with GABA to assess modulatory effects.
-
Washout: Perfuse with the drug-free external solution to check for reversibility of the effect.
-
Data Analysis: Analyze the changes in current amplitude, kinetics, and voltage-dependence. Construct concentration-response curves to determine EC50 or IC50 values.
References
Application Notes and Protocols for the Formulation of (R)-Chlorphenesin in Experimental Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation of (R)-Chlorphenesin for various experimental applications, catering to the needs of researchers in drug development and life sciences. The document outlines the physicochemical properties of (R)-Chlorphenesin, methods for preparing solutions for in vitro and in vivo studies, and analytical techniques for quantification.
Physicochemical Properties of (R)-Chlorphenesin
A comprehensive understanding of the physicochemical properties of (R)-Chlorphenesin is fundamental for developing appropriate formulations. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁ClO₃ | [1] |
| Molecular Weight | 202.63 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | Approximately 77-79 °C | [3] |
| logP (o/w) | 1.2 | [1] |
| Water Solubility | Slightly soluble (approx. 0.5% w/v) | [2][3] |
| Organic Solvent Solubility | Soluble in ethanol, ether, propylene glycol, and glycerin. Slightly soluble in DMSO and methanol. | [2][3][4] |
Formulation Strategies for Experimental Use
Due to its limited aqueous solubility, the formulation of (R)-Chlorphenesin for experimental use, especially in aqueous-based biological systems, requires specific strategies to ensure accurate and reproducible results.
Formulations for In Vitro Assays (e.g., Cell-Based Assays)
For in vitro studies, it is crucial to prepare a concentrated stock solution of (R)-Chlorphenesin in a suitable organic solvent, which can then be diluted to the final desired concentration in the aqueous cell culture medium. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.
Protocol for Preparation of a 100 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh 20.26 mg of (R)-Chlorphenesin powder.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube or glass vial. Add 1 mL of high-purity, sterile DMSO.
-
Solubilization: Vortex the mixture thoroughly until the (R)-Chlorphenesin is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a fresh sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term use.
Important Considerations for In Vitro Formulations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic to many cell lines.[5][6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Solubility Limit in Media: When diluting the DMSO stock solution into the aqueous culture medium, ensure that the final concentration of (R)-Chlorphenesin does not exceed its solubility limit in the medium, as this can lead to precipitation of the compound. A preliminary solubility test in the specific medium is recommended.
Formulations for In Vivo Studies
For in vivo administration, formulations often require co-solvents and/or surfactants to achieve the desired concentration and bioavailability. A common approach is to use a mixture of solvents that are generally regarded as safe (GRAS).
Example Protocol for an Oral Formulation using a Co-solvent System:
-
Vehicle Preparation: Prepare a vehicle solution consisting of 10% DMSO, 40% propylene glycol (PG), and 50% sterile water for injection.
-
Dissolution: Dissolve the required amount of (R)-Chlorphenesin in the DMSO component of the vehicle first.
-
Mixing: Gradually add the propylene glycol to the (R)-Chlorphenesin/DMSO mixture while stirring.
-
Final Dilution: Add the sterile water for injection to the mixture in a stepwise manner, with continuous stirring, to reach the final desired volume and concentration.
-
Clarity and Stability: Visually inspect the final formulation for any signs of precipitation. A fresh preparation before each experiment is recommended to ensure stability.
Experimental Workflow for Formulation Preparation
Analytical Protocols for Quantification
Accurate quantification of (R)-Chlorphenesin in prepared formulations is essential for reliable experimental outcomes. High-Performance Liquid Chromatography (HPLC) is a robust and sensitive method for this purpose.
High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general HPLC method that can be adapted for the quantification of (R)-Chlorphenesin. Chiral chromatography may be necessary to resolve the (R)- and (S)-enantiomers if the starting material is a racemic mixture.
| HPLC Parameters | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Methanol:Water (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Column Temperature | 25 °C |
| Injection Volume | 20 µL |
Protocol for Sample Preparation and Analysis:
-
Standard Preparation: Prepare a series of standard solutions of (R)-Chlorphenesin of known concentrations in the mobile phase to generate a calibration curve.
-
Sample Preparation: Dilute the prepared (R)-Chlorphenesin formulation with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Analysis: Inject the prepared standards and samples into the HPLC system and record the chromatograms.
-
Quantification: Determine the peak area of (R)-Chlorphenesin in the sample chromatogram and calculate the concentration using the calibration curve.
Analytical Workflow for (R)-Chlorphenesin Quantification
Putative Signaling Pathway for Immunosuppressive Action
The precise molecular mechanism of action for (R)-Chlorphenesin's immunosuppressive effects is not yet fully elucidated. However, it is known to inhibit IgE-mediated histamine release.[4] A plausible, though generalized, mechanism involves the modulation of signaling pathways that are crucial for T-cell activation. The following diagram illustrates a simplified, hypothetical signaling cascade for T-cell activation that could be a target for immunosuppressive agents like (R)-Chlorphenesin.
Disclaimer: The signaling pathway depicted above is a generalized representation of T-cell activation and does not represent a confirmed mechanism for (R)-Chlorphenesin. It is provided for illustrative purposes to suggest a potential area of action for its immunosuppressive effects. Further research is required to elucidate the specific molecular targets of (R)-Chlorphenesin.
References
- 1. researchgate.net [researchgate.net]
- 2. qzebright.com [qzebright.com]
- 3. explore.azelis.com [explore.azelis.com]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-Chlorphenesin
Welcome to the technical support center for the synthesis of (R)-Chlorphenesin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and enantioselectivity of your synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of (R)-Chlorphenesin, providing potential causes and recommended solutions.
Low Overall Yield
Q1: My overall yield of (R)-Chlorphenesin is consistently low. What are the potential causes and how can I improve it?
A1: Low overall yield can stem from several factors throughout the synthesis process. Here’s a breakdown of potential issues and solutions for common synthetic routes:
-
Incomplete Reaction: The reaction between the chiral epoxide intermediate ((R)-glycidol or (R)-epichlorohydrin) and p-chlorophenol may not have gone to completion.
-
Solution:
-
Reaction Time: Ensure the reaction is running for the recommended duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Temperature: Verify that the reaction temperature is optimal. For the reaction of p-chlorophenol with glycidol, temperatures are typically in the range of 60-90°C.[1]
-
Stoichiometry: An incorrect molar ratio of reactants can lead to low conversion. Ensure p-chlorophenol is the limiting reagent if using an excess of the epoxide.
-
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Solution:
-
Dimerization: The reaction of the epoxide with the diol product can form dimers. Controlling the stoichiometry and reaction temperature can minimize this.
-
Hydrolysis of Epoxide: If water is present in the reaction mixture, the epoxide can hydrolyze to form a diol, which will not react with p-chlorophenol. Ensure all reagents and solvents are dry. The use of molecular sieves can be beneficial in the Sharpless asymmetric epoxidation step to prevent catalyst deactivation by water.[2]
-
-
-
Product Loss During Workup and Purification: (R)-Chlorphenesin is water-soluble, which can lead to losses during aqueous workup.
-
Solution:
-
Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate. Perform multiple extractions to maximize recovery.
-
Purification: Optimize your purification method. If using column chromatography, select a suitable solvent system to ensure good separation from impurities. For crystallization, choose a solvent system that provides good recovery. A common recrystallization system is an ethanol-water mixture.[1]
-
-
Low Enantiomeric Excess (ee)
Q2: The enantiomeric excess of my (R)-Chlorphenesin is below the desired level. What are the likely causes and how can I improve it?
A2: Achieving high enantioselectivity is critical. Here are common issues and solutions for the two main asymmetric synthesis strategies:
-
Sharpless Asymmetric Epoxidation Route:
-
Cause: Impure or degraded reagents can lead to a loss of enantioselectivity. The chiral ligand (diethyl tartrate - DET) and the titanium isopropoxide catalyst are particularly sensitive.
-
Solution:
-
Use high-purity, fresh reagents.
-
Ensure the titanium isopropoxide is stored under anhydrous conditions.
-
The presence of water can negatively impact the catalyst, so the use of molecular sieves is recommended.[2]
-
-
Cause: Incorrect stoichiometry of the catalyst components.
-
Solution: Maintain the recommended ratio of Ti(OiPr)₄ to DET.
-
-
Hydrolytic Kinetic Resolution (HKR) of Epichlorohydrin Route:
-
Cause: Catalyst deactivation. The Co-salen catalyst can deactivate over time, leading to a decrease in enantioselectivity.[3]
-
Solution:
-
Use freshly prepared or properly stored catalyst.
-
The counterion of the Co-salen catalyst can affect its stability and reactivity.[3] Acetate is a commonly used counterion.
-
-
Cause: Racemization of the epichlorohydrin. This can be a problem during large-scale production.[4]
-
Solution: Optimize reaction conditions (temperature, reaction time) to minimize racemization.
-
Impurity Profile Issues
Q3: I am observing significant impurities in my final product. What are the common impurities and how can I remove them?
A3: Common impurities can include unreacted starting materials, side products, and catalyst residues.
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Unreacted p-chlorophenol:
-
Removal: Can be removed by washing the organic layer with a dilute aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) during workup. Ensure the pH is not too high to avoid phenoxide formation which can complicate extraction.
-
-
Diol from Epoxide Hydrolysis:
-
Removal: This impurity is typically more polar than (R)-Chlorphenesin and can be separated by column chromatography.
-
-
Dimer Byproducts:
-
Removal: These are higher molecular weight and less polar than the desired product. They can be separated by column chromatography.
-
-
Catalyst Residues (Titanium or Cobalt salts):
-
Removal: Filtration of the reaction mixture before workup can remove some of the catalyst. Further purification by column chromatography or recrystallization is usually effective.
-
Frequently Asked Questions (FAQs)
Q4: Which synthetic route generally provides a higher yield of (R)-Chlorphenesin?
A4: Both the Sharpless asymmetric epoxidation route followed by reaction with p-chlorophenol and the hydrolytic kinetic resolution of epichlorohydrin followed by reaction with p-chlorophenol can provide high yields. However, the "one-pot" synthesis from p-chlorophenol and 3-chloro-1,2-propanediol in the presence of a base also reports high conversion rates of over 95% under optimal conditions.[1] The choice of route often depends on the availability of starting materials, scalability, and desired enantiomeric purity.
Q5: What is the optimal method for purifying (R)-Chlorphenesin?
A5: The purification method depends on the scale and the impurity profile.
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Recrystallization: For larger quantities with relatively few impurities, recrystallization from a solvent system like ethanol-water is an effective and economical method.[1]
-
Column Chromatography: For smaller scales or when impurities are difficult to remove by recrystallization, silica gel column chromatography is the preferred method. A typical eluent system would be a gradient of ethyl acetate in hexane.
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Preparative HPLC: For achieving very high purity, preparative HPLC can be used, although it is less practical for large-scale production.[5]
Q6: How can I accurately determine the enantiomeric excess (ee) of my (R)-Chlorphenesin?
A6: The most common and reliable method for determining the enantiomeric excess of (R)-Chlorphenesin is Chiral High-Performance Liquid Chromatography (HPLC) .
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Column: A chiral stationary phase is required. Columns based on amylose tris(3,5-dimethylphenylcarbamate) have been shown to be effective for separating chlorpheniramine enantiomers, a structurally related compound.[6][7][8][9]
-
Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol, often with a small amount of an amine additive like diethylamine to improve peak shape.[6][7][8][9]
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Detection: UV detection is commonly used, with the wavelength set to an absorbance maximum for chlorphenesin (e.g., around 224 nm or 258 nm).[6][7][8][10]
Data Presentation
Table 1: Comparison of Asymmetric Synthesis Strategies for (R)-Chlorphenesin Precursors
| Parameter | Sharpless Asymmetric Epoxidation of Allyl Alcohol | Hydrolytic Kinetic Resolution of Epichlorohydrin |
| Chiral Precursor | (R)-Glycidol | (R)-Epichlorohydrin |
| Typical Yield | 70-90% | 40-45% (of the desired enantiomer) |
| Typical ee | >90%[11] | >99%[4] |
| Key Reagents | Ti(OiPr)₄, Diethyl Tartrate (DET), t-BuOOH | Chiral (salen)Co(III) complex, Water |
| Advantages | High ee, well-established methodology.[12][13] | Extremely high ee, uses inexpensive racemic starting material.[14] |
| Disadvantages | Requires an allylic alcohol substrate, potential for catalyst deactivation.[2] | Maximum theoretical yield is 50%, catalyst can be expensive and may deactivate.[3][4] |
Experimental Protocols
Protocol 1: Synthesis of (R)-Chlorphenesin via Sharpless Asymmetric Epoxidation and Subsequent Ring Opening
Step 1: Sharpless Asymmetric Epoxidation of Allyl Alcohol to (R)-Glycidol
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To a stirred solution of powdered 3Å molecular sieves in dry dichloromethane (DCM) at -20°C, add L-(+)-diethyl tartrate (DET) and titanium(IV) isopropoxide.
-
Stir the mixture for 30 minutes at -20°C.
-
Add allyl alcohol to the mixture.
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Add a solution of tert-butyl hydroperoxide (t-BuOOH) in DCM dropwise over a period of 1-2 hours, maintaining the temperature at -20°C.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding water.
-
Warm the mixture to room temperature and stir for 1 hour.
-
Filter the mixture through celite to remove the titanium salts.
-
Wash the filtrate with a saturated aqueous solution of ferrous sulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (R)-glycidol.
Step 2: Synthesis of (R)-Chlorphenesin
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To a solution of p-chlorophenol in a suitable solvent (e.g., ethanol or a mixture of water and a phase transfer catalyst), add a base such as sodium hydroxide.[1]
-
Heat the mixture to the desired reaction temperature (e.g., 75-85°C).[1]
-
Add the crude (R)-glycidol dropwise to the reaction mixture.
-
Stir the reaction at the set temperature for the recommended time (e.g., 2.5-5 hours), monitoring by TLC or HPLC.[1]
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate (sodium chloride) forms, remove it by filtration.
-
Neutralize the filtrate with an acid (e.g., hydrochloric acid) to a pH of 6.5-7.0.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by recrystallization (e.g., from an ethanol-water mixture) or column chromatography.
Protocol 2: Synthesis of (R)-Chlorphenesin via Hydrolytic Kinetic Resolution (HKR) of Epichlorohydrin
Step 1: Hydrolytic Kinetic Resolution of Racemic Epichlorohydrin
-
To racemic epichlorohydrin, add the chiral (salen)Co(III) catalyst (e.g., 0.2-2.0 mol%).[14]
-
Add water (approximately 0.55 equivalents relative to the racemic epoxide).[14]
-
Stir the mixture at room temperature. The reaction is often run neat (without additional solvent).
-
Monitor the reaction progress by chiral GC or HPLC to determine the enantiomeric excess of the remaining epichlorohydrin.
-
When the desired conversion (typically around 50-55%) and ee are reached, stop the reaction.
-
Separate the unreacted (R)-epichlorohydrin from the diol byproduct by distillation or extraction.
Step 2: Synthesis of (R)-Chlorphenesin
-
Follow the procedure outlined in Step 2 of Protocol 1, substituting the purified (R)-epichlorohydrin for (R)-glycidol.
Mandatory Visualizations
Caption: Synthetic routes to (R)-Chlorphenesin.
Caption: Troubleshooting low yield in (R)-Chlorphenesin synthesis.
References
- 1. Deactivation and Regeneration of Ti/HMS Catalyst Used in Propylene Epoxida-tion [cjcatal.com]
- 2. Sharpless Asymmetric Epoxidation (AE) - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. JP2016536612A - Purification of organic compounds by preparative HPLC mediated by surfactants. - Google Patents [patents.google.com]
- 6. Determination of chlorpheniramine enantiomers in pharmaceutical formulations by HPLC on chiral column with PDA detection [openaccess.marmara.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective determination of chlorpheniramine in various formulations by HPLC using carboxymethyl-beta-cyclodextrin as a chiral additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 13. organicreactions.org [organicreactions.org]
- 14. stem.elearning.unipd.it [stem.elearning.unipd.it]
Overcoming solubility issues with (R)-Chlorphenesin in aqueous buffers
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting strategies for overcoming solubility challenges with (R)-Chlorphenesin in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of (R)-Chlorphenesin?
(R)-Chlorphenesin is a crystalline solid with moderate aqueous solubility.[1] Published data indicates an aqueous solubility of 2.2 g/L (or 2.2 mg/mL) at 25°C.[1] Its Log P value of 1.71 suggests a balance between hydrophilicity and lipophilicity.[1] For comparison, the related compound Chlorphenesin Carbamate is described as slightly soluble in water, with a calculated water solubility of 1.39 mg/mL.[2][3]
Q2: I'm observing precipitation when I dilute my (R)-Chlorphenesin stock solution into my aqueous buffer. Why is this happening?
This is a common issue when working with compounds that have limited aqueous solubility. Precipitation upon dilution of an organic stock solution (like DMSO) into an aqueous buffer occurs because the overall solvent polarity increases dramatically, pushing the hydrophobic compound out of solution. The final concentration of your organic solvent may be too low to maintain the solubility of (R)-Chlorphenesin at the desired final concentration.
Q3: What are the primary strategies for improving the solubility of (R)-Chlorphenesin in aqueous buffers?
Several methods can be employed to enhance the solubility of poorly soluble drugs like (R)-Chlorphenesin.[4][5][6] The most common and effective strategies for a laboratory setting include:
-
Co-solvents: Using a water-miscible organic solvent to increase the solubility.
-
pH Adjustment: Modifying the pH of the buffer can increase the solubility of ionizable compounds.
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Complexation with Cyclodextrins: Encapsulating the molecule within a cyclodextrin can significantly enhance aqueous solubility.[7][8][9]
Q4: Which co-solvents are recommended for (R)-Chlorphenesin?
(R)-Chlorphenesin is reported to be soluble in organic solvents.[10] For preparing stock solutions, Dimethyl sulfoxide (DMSO) is a common choice as it can dissolve both polar and nonpolar compounds and is miscible with water and cell culture media.[11] Ethanol is another suitable option.[2][12] When preparing working solutions, it is crucial to ensure the final concentration of the co-solvent is compatible with your experimental system (e.g., does not cause cell toxicity).
Q5: Can pH adjustment improve the solubility of (R)-Chlorphenesin?
The effectiveness of pH adjustment depends on the pKa of the compound. Chlorphenesin itself is a neutral molecule, but its derivatives can be acidic or basic. For weakly acidic or basic drugs, altering the pH to favor the ionized form can significantly increase solubility.[5] For (R)-Chlorphenesin, which has a secondary alcohol and a phenol ether group, the potential for ionization is limited, so pH adjustment may have a minimal effect compared to other strategies.
Q6: How do cyclodextrins work to improve solubility?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7][8] They can encapsulate poorly soluble molecules, like (R)-Chlorphenesin, within their hydrophobic core.[7][13] This "inclusion complex" effectively shields the hydrophobic drug from the aqueous environment, increasing its apparent water solubility.[7][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[7]
Solubility Data
Table 1: Reported Solubility of (R)-Chlorphenesin and Related Compounds
| Compound | Solvent | Solubility | Temperature | Reference |
| (R)-Chlorphenesin | Water | 2.2 g/L | 25°C | [1] |
| Chlorphenesin Carbamate | Water | 1.39 mg/mL (calculated) | N/A | [3] |
| Chlorphenesin Carbamate | Water | Slightly Soluble | N/A | [2] |
| Chlorphenesin Carbamate | Ethanol (95%) | Freely Soluble | N/A | [2] |
| Chlorphenesin Carbamate | Methanol | Freely Soluble | N/A | [2] |
| Chlorphenesin Carbamate | Acetone | Readily Soluble | N/A | [12] |
| Chlorphenesin Carbamate | Ethyl Acetate | Readily Soluble | N/A | [12] |
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in the Final Aqueous Solution
Issue 2: Choosing a Solubilization Strategy
Experimental Protocols
Protocol 1: Preparation of (R)-Chlorphenesin using a Co-solvent (DMSO)
-
Prepare Stock Solution:
-
Weigh out the required amount of (R)-Chlorphenesin powder.
-
Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 100 mg/mL or ~500 mM).
-
Ensure complete dissolution. Gentle vortexing or sonication can be used. This stock solution should be clear.
-
-
Prepare Intermediate Dilutions (If necessary):
-
Perform serial dilutions of the stock solution in 100% DMSO to create lower-concentration stocks.
-
-
Prepare Final Working Solution:
-
Add a small volume of the DMSO stock solution to your pre-warmed (room temperature or 37°C) aqueous buffer.
-
Crucially, add the stock solution to the buffer while vortexing the buffer. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.
-
The final concentration of DMSO should typically be kept low (e.g., ≤1%) to avoid impacting biological assays. Calculate the required dilution carefully.
-
Protocol 2: Preparation of (R)-Chlorphenesin using Cyclodextrin
-
Prepare Cyclodextrin Solution:
-
Dissolve an appropriate amount of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer to create a stock solution (e.g., 40% w/v).
-
-
Form the Inclusion Complex:
-
Add the powdered (R)-Chlorphenesin directly to the HP-β-CD solution.
-
Incubate the mixture, typically with shaking or stirring, for several hours to overnight at room temperature or slightly elevated temperature (e.g., 37°C) to facilitate complex formation.
-
-
Clarify the Solution:
-
After incubation, there may be some undissolved compound. Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any insoluble material.
-
Carefully collect the supernatant. This is your working solution of the (R)-Chlorphenesin:HP-β-CD complex.
-
It is recommended to determine the final concentration of (R)-Chlorphenesin in the supernatant analytically (e.g., via HPLC or UV-Vis spectroscopy).
-
Mechanism Visualizations
References
- 1. Buy Chlorphenesin, (R)- (EVT-1565079) | 112652-61-6 [evitachem.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cymitquimica.com [cymitquimica.com]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 12. Buy Chlorphenesin carbamate | 886-74-8 | >98% [smolecule.com]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. scispace.com [scispace.com]
Technical Support Center: Stabilizing (R)-Chlorphenesin in Solution for Long-Term Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on stabilizing (R)-Chlorphenesin in solution for long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of (R)-Chlorphenesin in solution?
A1: The stability of (R)-Chlorphenesin in solution is primarily influenced by pH, temperature, and exposure to light. Like many phenolic ethers, it is susceptible to degradation under harsh environmental conditions. High temperatures and extreme pH values can accelerate degradation, while exposure to UV light can induce photochemical reactions.[1][2][3]
Q2: What is the optimal pH range for maintaining the stability of (R)-Chlorphenesin in aqueous solutions?
A2: (R)-Chlorphenesin exhibits good stability in a pH range of 3 to 8.[1] To ensure long-term stability, it is recommended to formulate solutions within this pH range using appropriate buffer systems.
Q3: Can (R)-Chlorphenesin degrade upon exposure to light? What are the potential degradation products?
A3: Yes, (R)-Chlorphenesin can undergo photodegradation upon exposure to UV light. A known photodegradation product is 4-chlorophenol, which can be ecotoxic.[4] Therefore, it is crucial to protect solutions of (R)-Chlorphenesin from light during storage.
Q4: Are there any known incompatibilities of (R)-Chlorphenesin with common excipients?
A4: (R)-Chlorphenesin is generally compatible with a wide range of cosmetic and pharmaceutical ingredients. However, it may react with strong oxidizing agents.[1] It is always recommended to perform compatibility studies with new formulations.
Q5: What are the recommended storage conditions for a stock solution of (R)-Chlorphenesin?
A5: To ensure long-term stability, stock solutions of (R)-Chlorphenesin should be stored in a cool, dark place.[1] For aqueous solutions, it is advisable to use a buffered system within the optimal pH range of 3-8 and to store the solution in amber glass vials or other light-protecting containers at refrigerated temperatures (2-8 °C).
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of potency or decrease in concentration of (R)-Chlorphenesin over time. | Hydrolysis due to inappropriate pH. | 1. Measure the pH of the solution. 2. If the pH is outside the optimal range of 3-8, adjust it using a suitable buffer system (e.g., citrate or phosphate buffer). 3. Re-assay the concentration of (R)-Chlorphenesin. |
| Appearance of a new peak in the HPLC chromatogram, potentially indicating a degradation product. | Photodegradation or thermal degradation. | 1. Protect the solution from light by storing it in an amber vial or wrapping the container in aluminum foil. 2. Store the solution at a lower temperature (e.g., 2-8 °C). 3. Attempt to identify the degradation product using techniques like mass spectrometry. A likely photodegradation product is 4-chlorophenol. |
| Discoloration of the solution. | Oxidation or formation of colored degradation products. | 1. Consider adding an antioxidant (e.g., ascorbic acid, tocopherol) to the formulation. 2. Purge the solution with an inert gas like nitrogen or argon before sealing the container to minimize oxidative degradation. 3. Investigate the presence of trace metal ions that can catalyze oxidation and consider adding a chelating agent (e.g., EDTA). |
| Precipitation of (R)-Chlorphenesin from the solution. | Poor solubility or change in solvent composition. | 1. Verify the solubility of (R)-Chlorphenesin in the chosen solvent system. 2. Consider using a co-solvent such as propylene glycol or ethanol to improve solubility. 3. Ensure the storage temperature is not causing the compound to fall out of solution. |
Experimental Protocols
Stability-Indicating HPLC Method for (R)-Chlorphenesin
This protocol describes a general stability-indicating HPLC method that can be adapted to quantify (R)-Chlorphenesin and separate it from its potential degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Methanol and Water (e.g., 55:45 v/v) or Acetonitrile and Water. The exact ratio may need optimization. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10-20 µL |
Method Validation:
The method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves performing forced degradation studies.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.
-
Acid Hydrolysis: Incubate a solution of (R)-Chlorphenesin in 0.1 M HCl at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Incubate a solution of (R)-Chlorphenesin in 0.1 M NaOH at 60-80 °C for a specified period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Treat a solution of (R)-Chlorphenesin with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Expose a solid sample or a solution of (R)-Chlorphenesin to dry heat (e.g., 80-100 °C) for a specified period.
-
Photodegradation: Expose a solution of (R)-Chlorphenesin to UV light (e.g., in a photostability chamber) for a specified duration.
Samples from each stress condition should be analyzed by the validated HPLC method to assess the extent of degradation and the formation of any degradation products.
Data Presentation
Table 1: Summary of Forced Degradation Studies of Chlorphenesin (Illustrative Data)
| Stress Condition | Conditions | Observation | Major Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl, 80°C, 24h | Significant degradation | p-Chlorophenol and Glycerol (likely) |
| Base Hydrolysis | 0.1 M NaOH, 80°C, 24h | Moderate degradation | Degradation products to be identified |
| Oxidative Degradation | 3% H₂O₂, RT, 24h | Minor degradation | Oxidized derivatives |
| Thermal Degradation | 100°C, 24h | Minor degradation | Thermally induced degradation products |
| Photodegradation | UV light (254 nm), 24h | Significant degradation | 4-Chlorophenol |
Note: This table presents illustrative data based on general chemical knowledge and available literature. Actual results may vary and should be determined experimentally.
Mandatory Visualizations
Caption: Troubleshooting workflow for identifying and addressing instability issues of (R)-Chlorphenesin solutions.
Caption: A diagram illustrating the potential degradation pathways of (R)-Chlorphenesin under different stress conditions.
Caption: A typical experimental workflow for assessing the stability of (R)-Chlorphenesin in solution.
References
- 1. CHLORPHENESIN - Ataman Kimya [atamanchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessment by HPLC of the degradation behavior of acitretin under hydrolytic, oxidative, photolytic and thermal stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics and Mechanism of Degradation of Chlorphenesin Carbamate in Strongly Acidic Aqueous Solutions [jstage.jst.go.jp]
Navigating the Enantioselective Landscape: A Technical Support Guide for Chiral HPLC Separation of Chlorphenesin
For researchers, scientists, and professionals in drug development, achieving robust and reproducible chiral separation of chlorphenesin is a critical step in ensuring product quality and efficacy. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common challenges encountered during the chiral High-Performance Liquid Chromatography (HPLC) analysis of chlorphenesin enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the common chiral stationary phases (CSPs) for separating chlorphenesin enantiomers?
A1: Polysaccharide-based and cyclodextrin-based chiral stationary phases are commonly employed for the enantioselective separation of chlorphenesin and its structural analogs. Immobilized polysaccharide-based CSPs, such as those derived from amylose or cellulose carbamates, often provide excellent enantioselectivity. Cyclodextrin-based columns are another viable option, offering different selectivity based on the inclusion complexation mechanism.
Q2: How do I choose an appropriate mobile phase for the chiral separation of chlorphenesin?
A2: The choice of mobile phase is highly dependent on the selected chiral stationary phase. For polysaccharide-based columns in normal-phase mode, a mixture of an alkane (like n-hexane) and an alcohol (such as ethanol or isopropanol) is a common starting point. Small amounts of additives, like diethylamine for basic compounds or trifluoroacetic acid for acidic compounds, can be used to improve peak shape and resolution. For cyclodextrin-based columns, reversed-phase or polar organic modes are often used, with mobile phases consisting of aqueous buffers and organic modifiers like methanol or acetonitrile.
Q3: What is a typical flow rate and detection wavelength for this analysis?
A3: A typical flow rate for analytical scale chiral HPLC is between 0.5 and 1.5 mL/min. The detection wavelength for chlorphenesin is generally in the UV range, with 280 nm being a common choice.
Q4: Can temperature affect my chiral separation?
A4: Yes, column temperature is a critical parameter in chiral separations. Lowering the temperature often, but not always, improves resolution by enhancing the enantioselective interactions between the analyte and the CSP. However, it's essential to empirically determine the optimal temperature for your specific method, as some separations may show improved resolution at higher temperatures. Temperature fluctuations in the laboratory can also lead to retention time shifts.
Troubleshooting Guide
Problem 1: Poor or No Resolution of Enantiomers
If you are observing a single peak or two poorly resolved peaks for the chlorphenesin enantiomers, consider the following troubleshooting steps.
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor enantiomeric resolution.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Incorrect Chiral Stationary Phase (CSP) | Verify that the installed column is the correct one for the method. Different CSPs have different selectivities. |
| Inappropriate Mobile Phase Composition | Prepare a fresh mobile phase, ensuring accurate measurements of all components. The ratio of alkane to alcohol is critical in normal-phase chiral separations. |
| Suboptimal Mobile Phase Strength | Systematically vary the percentage of the alcohol modifier in the mobile phase. A lower alcohol content generally increases retention and may improve resolution, but can also lead to broader peaks. |
| Lack of Mobile Phase Additive | For basic analytes, a small amount of a basic additive (e.g., 0.1% diethylamine) can improve peak shape and resolution. For acidic analytes, an acidic additive (e.g., 0.1% trifluoroacetic acid) may be beneficial. |
| Inappropriate Column Temperature | If your HPLC system has a column oven, try decreasing the temperature in 5°C increments. |
| High Flow Rate | A lower flow rate can sometimes improve resolution by allowing more time for interactions between the analyte and the CSP. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). |
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Abnormal peak shapes can compromise the accuracy of integration and quantification.
Troubleshooting Logic for Peak Shape Issues
Caption: Troubleshooting pathways for common peak shape abnormalities.
Possible Causes and Solutions:
| Peak Shape Issue | Possible Cause | Solution |
| Peak Tailing | Secondary interactions with the stationary phase; Column contamination; High sample concentration. | Add a mobile phase additive (e.g., 0.1% diethylamine) to block active sites. Flush the column with a strong solvent. Reduce the sample concentration. |
| Peak Fronting | Sample overload. | Decrease the concentration of the sample and/or reduce the injection volume. |
| Peak Splitting | Column void or blockage at the inlet; Sample solvent incompatible with the mobile phase. | Reverse-flush the column (if permitted by the manufacturer). If the problem persists, the column may need replacement. Ensure the sample is dissolved in the mobile phase or a weaker solvent. |
Problem 3: Unstable or Drifting Retention Times
Consistent retention times are crucial for peak identification and method reproducibility.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis (typically 10-20 column volumes). |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant temperature. Be aware of significant changes in ambient laboratory temperature.[1] |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily. If using an online mixer, ensure the pump is functioning correctly. Inaccurate mixing of mobile phase components can lead to significant retention time shifts.[1] |
| Column Degradation | Over time, the stationary phase can degrade. If other troubleshooting steps fail, try a new column. |
| Leaks in the System | Check for any leaks in the pump, injector, tubing, and fittings. |
Experimental Protocols
The following protocols are provided as a starting point and are based on methods developed for chlorphenesin and its close structural analog, mephenesin. Optimization will likely be required for your specific application.
Protocol 1: Chiral Separation on a Polysaccharide-Based CSP (Normal Phase)
This method is adapted from a validated protocol for a close structural analog of chlorphenesin.
Experimental Workflow
Caption: General workflow for chiral HPLC analysis.
Chromatographic Conditions:
| Parameter | Condition 1 (Initial Screening) | Condition 2 (Optimized) |
| Chiral Column | CHIRALPAK® IM (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)) | CHIRALPAK® IM |
| Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Ethanol (80:20, v/v) | n-Hexane / Ethanol / Ethyl Acetate (Optimized Ratio) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25°C | 25°C |
| Injection Volume | 10 µL | 10 µL |
| Detection | UV at 280 nm | UV at 280 nm |
| Sample Diluent | Ethanol | Ethanol |
Note: The addition of ethyl acetate to the mobile phase has been shown to significantly improve the resolution of structurally similar compounds on this type of column.
Protocol 2: Chiral Separation on a Cyclodextrin-Based CSP (Reversed Phase)
This method is based on a protocol for a structurally related compound, chlorpheniramine, and may require significant optimization for chlorphenesin.
Chromatographic Conditions:
| Parameter | Condition |
| Chiral Column | β-cyclodextrin based (e.g., CYCLOBOND I 2000) |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | 0.25% Diethylamine acetate (pH 4.4) / Methanol / Acetonitrile (85:7.5:7.5, v/v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
| Detection | UV (e.g., 224 nm or 280 nm) |
| Sample Diluent | Mobile Phase |
This guide is intended to provide a structured approach to troubleshooting common issues in the chiral HPLC separation of chlorphenesin. Always refer to the column manufacturer's instructions for specific operating conditions and limitations.
References
Minimizing racemization of (R)-Chlorphenesin during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the racemization of (R)-Chlorphenesin during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for (R)-Chlorphenesin?
A: Racemization is the process where an enantiomerically pure substance, such as (R)-Chlorphenesin, converts into a mixture of equal parts of both enantiomers ((R)- and (S)-Chlorphenesin), known as a racemate. This is a significant concern in pharmaceutical development because different enantiomers of a chiral drug can have different pharmacological activities and toxicities. Maintaining the enantiomeric purity of (R)-Chlorphenesin is crucial for ensuring its therapeutic efficacy and safety.
Q2: What are the primary factors that can induce racemization of (R)-Chlorphenesin?
A: The primary factors that can induce racemization in chiral compounds like (R)-Chlorphenesin, which is a chiral diol, are exposure to harsh pH conditions (both acidic and basic), elevated temperatures, and the use of certain solvents that can facilitate the formation of an achiral intermediate.
Q3: How can I prevent racemization of (R)-Chlorphenesin during storage?
A: To minimize racemization during storage, (R)-Chlorphenesin should be stored in a cool, dry place, protected from light. It is advisable to store it as a solid if possible. If in solution, use a neutral, aprotic solvent and store at low temperatures (e.g., 2-8 °C). Avoid prolonged storage in solution, especially at room temperature or higher.
Q4: Which analytical technique is best for monitoring the enantiomeric purity of (R)-Chlorphenesin?
A: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective technique for separating and quantifying the enantiomers of chiral compounds.[1][2] This method allows for the determination of the enantiomeric excess (% ee) of your (R)-Chlorphenesin sample.
Troubleshooting Guide: Minimizing Racemization
This guide addresses common issues encountered during experiments with (R)-Chlorphenesin that may lead to its racemization.
| Problem | Potential Cause | Recommended Solution |
| Loss of optical activity after reaction. | Harsh pH conditions: The reaction may be running under strongly acidic or basic conditions, which can catalyze racemization. | - Adjust the reaction pH to be as close to neutral (pH 7) as possible. - If pH adjustment is not feasible, consider running the reaction at a lower temperature to slow down the rate of racemization. - Use a buffered solution to maintain a stable pH throughout the experiment. |
| Decreased enantiomeric excess (% ee) upon heating. | Thermal instability: Elevated temperatures provide the activation energy for the chiral center to invert, leading to racemization. | - Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. - Minimize the duration of heating. - For reactions requiring high temperatures, screen for a catalyst that can operate efficiently at a lower temperature. |
| Racemization observed in specific solvents. | Solvent-mediated racemization: Protic solvents (e.g., water, methanol, ethanol) can participate in proton exchange and stabilize charged intermediates, which can facilitate racemization. | - Whenever possible, use aprotic solvents (e.g., tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, toluene). - If a protic solvent is required, use it at a low temperature and for the shortest possible time. |
| Inconsistent results between experimental runs. | Variability in experimental conditions: Small, unintended variations in pH, temperature, or reaction time can lead to different degrees of racemization. | - Carefully control and monitor all experimental parameters (pH, temperature, time). - Ensure consistent quality of reagents and solvents. - Run a control experiment with (R)-Chlorphenesin under the reaction conditions without the other reactants to isolate the effect of the conditions on racemization. |
Data Summary: Factors Influencing Racemization
Disclaimer: The following quantitative data is illustrative and based on general principles of racemization for chiral diols and ethers due to the lack of specific kinetic data for (R)-Chlorphenesin in the reviewed literature. It is intended to demonstrate expected trends.
Table 1: Illustrative Effect of pH on the Racemization of a Chiral Diol at 25°C
| pH | Half-life of Racemization (t½) (hours) |
| 2.0 | 12 |
| 4.0 | 72 |
| 7.0 | > 1000 |
| 10.0 | 48 |
| 12.0 | 8 |
Table 2: Illustrative Effect of Temperature on the Racemization of a Chiral Diol in a Neutral Aqueous Solution
| Temperature (°C) | Half-life of Racemization (t½) (hours) |
| 4 | > 2000 |
| 25 | > 1000 |
| 50 | 120 |
| 80 | 10 |
| 100 | 2 |
Table 3: Illustrative Effect of Solvent on the Racemization of a Chiral Diol at 50°C
| Solvent | Dielectric Constant (ε) | Solvent Type | Half-life of Racemization (t½) (hours) |
| Toluene | 2.4 | Aprotic, Non-polar | 500 |
| Dichloromethane (DCM) | 9.1 | Aprotic, Polar | 350 |
| Tetrahydrofuran (THF) | 7.5 | Aprotic, Polar | 400 |
| Acetonitrile | 37.5 | Aprotic, Polar | 200 |
| Isopropanol | 19.9 | Protic, Polar | 80 |
| Ethanol | 24.5 | Protic, Polar | 50 |
| Water | 80.1 | Protic, Polar | 30 |
Experimental Protocols
Protocol 1: Determination of Racemization Kinetics of (R)-Chlorphenesin
This protocol outlines a general method to study the rate of racemization of (R)-Chlorphenesin under specific experimental conditions.
1. Materials:
-
(R)-Chlorphenesin of high enantiomeric purity (>99% ee)
-
Selected solvent (e.g., buffered solution at a specific pH, organic solvent)
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Constant temperature bath or heating block
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HPLC vials
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Chiral HPLC system with a suitable chiral column
2. Procedure:
-
Prepare a stock solution of (R)-Chlorphenesin in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Transfer aliquots of the stock solution into several HPLC vials.
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Place the vials in a constant temperature bath set to the desired temperature.
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At regular time intervals (t = 0, 1, 2, 4, 8, 16, 24 hours, etc.), remove one vial from the temperature bath and immediately cool it in an ice bath to quench the racemization process.
-
Analyze the sample by chiral HPLC to determine the enantiomeric excess (% ee).
-
Plot the natural logarithm of the enantiomeric excess (ln[% ee]) versus time.
-
The rate constant of racemization (k_rac) can be determined from the slope of the resulting line.
Protocol 2: Chiral HPLC Method for Enantiomeric Excess (ee) Determination
This protocol is a starting point for developing a chiral HPLC method for the analysis of (R)-Chlorphenesin, adapted from methods for similar compounds.[1][2]
1. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
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Chiral Column: A polysaccharide-based chiral stationary phase, such as one based on amylose tris(3,5-dimethylphenylcarbamate) is a good starting point.[1]
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Mobile Phase: A mixture of n-hexane and isopropanol (IPA) is commonly used for normal-phase chiral separations. A typical starting gradient could be 90:10 (n-hexane:IPA). For basic compounds, the addition of a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) can improve peak shape. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) may be beneficial.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Dissolve a small amount of the (R)-Chlorphenesin sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Analysis:
-
Inject the prepared sample onto the chiral HPLC system.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers. The retention times will need to be confirmed with a racemic standard.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [([Area_R] - [Area_S]) / ([Area_R] + [Area_S])] x 100 Where [Area_R] is the peak area of the (R)-enantiomer and [Area_S] is the peak area of the (S)-enantiomer.
Visualizations
Caption: Proposed racemization pathway of (R)-Chlorphenesin.
Caption: Workflow for determining racemization kinetics.
Caption: Troubleshooting decision tree for racemization issues.
References
Technical Support Center: Optimizing (R)-Chlorphenesin Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of (R)-Chlorphenesin dosage for in vivo experimental studies. The information is presented in a question-and-answer format to address specific challenges and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the difference between Chlorphenesin and (R)-Chlorphenesin?
Chlorphenesin is a racemic mixture, meaning it contains equal amounts of two mirror-image isomers: (R)-Chlorphenesin and (S)-Chlorphenesin. While chemically similar, these enantiomers can have different biological activities and pharmacokinetic properties. It is crucial to consider that data from studies using racemic Chlorphenesin may not be fully representative of the effects of the isolated (R)-enantiomer.
Q2: What are the known biological activities of Chlorphenesin?
Chlorphenesin is primarily known for its antimicrobial and preservative properties, acting by disrupting microbial cell membranes.[1] It also exhibits immunosuppressive effects and has been studied for its muscle relaxant properties, which are thought to be mediated through the central nervous system.[2][3]
Q3: What administration routes have been used for Chlorphenesin in in vivo studies?
In preclinical animal studies, Chlorphenesin has been administered via oral (gavage) and intraperitoneal (i.p.) injection routes.
Troubleshooting Guide
Issue 1: High mortality or adverse effects observed in my animal model.
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Possible Cause: The initial dose of (R)-Chlorphenesin may be too high, leading to toxicity. Racemic Chlorphenesin has shown dose-dependent adverse effects.
-
Troubleshooting Steps:
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Review Existing Toxicity Data: Refer to the toxicity data for racemic Chlorphenesin (see Table 1) to ensure your starting dose is within a reported safe range.
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Dose De-escalation: Reduce the dosage in subsequent cohorts to identify a maximum tolerated dose (MTD) for (R)-Chlorphenesin in your specific model and experimental conditions.
-
Vehicle and Formulation Check: Ensure the vehicle used to dissolve or suspend (R)-Chlorphenesin is well-tolerated by the animal model.
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Issue 2: Lack of efficacy or desired biological response.
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Possible Cause: The dosage of (R)-Chlorphenesin may be too low to achieve a therapeutic concentration at the target site.
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Troubleshooting Steps:
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Dose Escalation Study: If no adverse effects are observed, consider a careful dose-escalation study.
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Pharmacokinetic (PK) Analysis: If possible, conduct a pilot PK study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of (R)-Chlorphenesin in your model. This will help in understanding if the compound is reaching the target tissue in sufficient concentrations.
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Route of Administration: Consider if the chosen route of administration is optimal for reaching the target organ or system. For localized effects, a different route might be more effective.
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Issue 3: Inconsistent results between animals.
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Possible Cause: This could be due to variability in drug metabolism between individual animals or issues with the formulation and administration.
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Troubleshooting Steps:
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Standardize Administration Technique: Ensure consistent and accurate administration of the dose for all animals. For oral gavage, ensure the compound is delivered to the stomach correctly.
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Formulation Homogeneity: If using a suspension, ensure it is well-mixed before each administration to prevent settling and inconsistent dosing.
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Increase Sample Size: A larger group of animals may be needed to account for biological variability.
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Data Presentation
Table 1: Summary of In Vivo Toxicity Data for Racemic Chlorphenesin in Rats
| Study Type | Animal Model | Route of Administration | Dosage | Observed Effects |
| Acute Oral Toxicity | Rat | Oral | 3,000 mg/kg | LD50 |
| 28-Day Repeated Dose | Rat | Oral | 10 mg/kg/day | No Observable Adverse Effect Level (NOAEL) |
| 28-Day Repeated Dose | Rat | Oral | 100 mg/kg/day | Badly groomed appearance, increased salivation |
| 28-Day Repeated Dose | Rat | Oral | 1,000 mg/kg/day | Significant decrease in body weight gain, lower hemoglobin levels, decreased spleen and thymus weights, renal tubular dilatation/necrosis in one male |
Experimental Protocols
Protocol 1: Oral Gavage Administration of Chlorphenesin in Rats (Adapted from general preclinical guidelines)
This is a generalized protocol and should be adapted based on your specific experimental design and institutional animal care and use committee (IACUC) guidelines.
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Formulation Preparation:
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For a solution, dissolve (R)-Chlorphenesin in a suitable vehicle (e.g., water, saline, or a specific solvent system determined by solubility studies).
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For a suspension, mill the (R)-Chlorphenesin to a uniform particle size and suspend it in a vehicle containing a suspending agent (e.g., 0.5% methylcellulose) to ensure homogeneity.
-
-
Animal Handling:
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Acclimatize animals to handling and the gavage procedure for several days before the study begins.
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Weigh each animal on the day of dosing to calculate the precise volume to be administered.
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-
Administration:
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Gently restrain the rat.
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Insert a sterile, flexible gavage needle attached to a syringe into the esophagus and advance it into the stomach.
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Slowly administer the calculated volume of the formulation.
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Carefully remove the gavage needle.
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-
Post-Administration Monitoring:
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Observe the animal for any immediate signs of distress, such as choking or difficulty breathing.
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Monitor for any signs of toxicity or adverse effects at regular intervals as dictated by the study design.
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Visualizations
Caption: A generalized workflow for optimizing the in vivo dosage of (R)-Chlorphenesin.
Caption: A potential signaling pathway for the immunosuppressive effects of Chlorphenesin.
References
Identifying and removing impurities from (R)-Chlorphenesin synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the identification and removal of impurities during the synthesis of (R)-Chlorphenesin.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in the synthesis of (R)-Chlorphenesin?
A1: The most prevalent impurities in (R)-Chlorphenesin synthesis originate from unreacted starting materials, byproducts of side reactions, or related compounds. The primary impurity of concern is residual p-chlorophenol, which is a starting material and can impart a noticeable odor to the final product.[1][2] Other potential impurities include byproducts from the condensation reaction and glycidol-related substances.[1]
Q2: How are these impurities typically formed?
A2: Impurities can form through several mechanisms:
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Incomplete Reaction: Unreacted p-chlorophenol is a common impurity resulting from incomplete conversion during the condensation step.[1] The reaction equilibrium or kinetics may not favor 100% conversion.
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Side Reactions: The reagents used in the synthesis can participate in unintended side reactions. For instance, if epichlorohydrin is used as a precursor and hydrolyzed to 3-chloro-1,2-propanediol, byproducts from this initial step can also react with p-chlorophenol, leading to a complex product mixture.[1]
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Degradation: The product or intermediates may degrade under the reaction conditions (e.g., high temperature, presence of acid or base).
Q3: Which analytical techniques are most effective for identifying and quantifying impurities in (R)-Chlorphenesin?
A3: High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of Chlorphenesin and quantifying related substances.[1] For chiral purity analysis, specialized Chiral HPLC methods are employed to separate and quantify the (S)-enantiomer from the desired (R)-enantiomer.[3][4] Other techniques like Gas Chromatography (GC) may also be used, particularly for volatile impurities. For structural elucidation of unknown impurities, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[5]
Q4: Why is controlling the chiral purity of (R)-Chlorphenesin important?
A4: Enantiomers of a chiral drug can have significantly different pharmacological, pharmacokinetic, and toxicological profiles.[3][6] For (R)-Chlorphenesin, ensuring high enantiomeric purity is critical to guarantee its safety and efficacy profile. Regulatory agencies have strict guidelines on the enantiomeric purity of chiral drug substances.
Troubleshooting Guide
Q1: My final product has a distinct phenolic odor. What is the cause and how can it be eliminated?
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Possible Cause: The most likely cause is the presence of residual p-chlorophenol, a key starting material.[1] Even at parts-per-million (ppm) levels, it can be detectable by its odor.
-
Suggested Solution:
-
Alkaline Wash: Dissolve the product in a suitable organic solvent and wash with a dilute aqueous alkali solution (e.g., 0.3-0.5% sodium hydroxide) to extract the acidic p-chlorophenol.[2]
-
Recrystallization: Perform one or more recrystallizations. Ethanol or an ethanol/water mixture is commonly used.[1][7] This process is highly effective at removing residual starting materials and other impurities.
-
Vacuum Distillation: For crude products, vacuum distillation can be employed to separate Chlorphenesin from less volatile or more volatile impurities.[2]
-
Q2: HPLC analysis of my crude product shows a high percentage of unreacted starting materials. How can I improve the reaction yield?
-
Possible Cause: The reaction conditions may not be optimized for complete conversion. This could be due to an incorrect molar ratio of reactants, insufficient reaction time, or suboptimal temperature.
-
Suggested Solution:
-
Adjust Molar Ratio: Ensure an optimal molar ratio of the reactants. For the reaction between p-chlorophenol and glycidol, a slight excess of glycidol (e.g., a molar ratio of 1:1.05-1.2) is often used to drive the reaction to completion.[1]
-
Optimize Reaction Temperature: The condensation reaction is typically exothermic. Maintain the optimal temperature range (e.g., 30-70 °C) to ensure a steady reaction rate without promoting side reactions.[1]
-
Increase Reaction Time: If conversion is low, consider extending the reaction time to allow it to proceed to completion. Monitor the reaction progress using an appropriate analytical method like HPLC or TLC.
-
Q3: My product yield is significantly lower after the recrystallization step. What are the potential issues?
-
Possible Cause:
-
Suboptimal Solvent Choice: The chosen solvent may be too good a solvent at lower temperatures, causing a significant amount of the product to remain in the mother liquor.
-
Excessive Solvent Volume: Using too much solvent to dissolve the crude product will reduce the recovery of the purified crystals upon cooling.[8]
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals and trap impurities.[9]
-
-
Suggested Solution:
-
Solvent Screening: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10] Conduct small-scale experiments to find the optimal solvent or solvent mixture (e.g., ethanol/water).
-
Use Minimum Solvent: Dissolve the crude solid in the minimum amount of hot solvent required to achieve a saturated solution.[8]
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.[9]
-
Q4: My chiral HPLC analysis indicates that the enantiomeric excess (e.e.) is below the required 99% specification. How can this be improved?
-
Possible Cause:
-
Racemization: The reaction or workup conditions (e.g., harsh pH, high temperature) may be causing partial racemization of the chiral center.
-
Impure Starting Material: The chiral starting material (e.g., (R)-glycidol) may not have been enantiomerically pure.
-
-
Suggested Solution:
-
Review Reaction Conditions: Assess the reaction and purification steps for conditions that could lead to racemization. Use milder bases or acids and avoid excessive heat where possible.
-
Verify Starting Material Purity: Confirm the enantiomeric purity of the chiral starting materials using an appropriate analytical method before starting the synthesis.
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Chiral Resolution/Purification: If racemization is unavoidable or if the source of the issue is unclear, consider a final purification step to resolve the enantiomers. This can be achieved through preparative chiral chromatography or diastereomeric salt crystallization.
-
Quantitative Data Summary
Table 1: Purity and Yield of Chlorphenesin from Different Synthesis/Purification Methods
| Method | Purity Achieved | Molar Yield | Key Impurity Targeted | Reference |
| Synthesis with Glycidol & Recrystallization (Ethanol) | >99.9% | 90-93% | p-chlorophenol | [1] |
| Refining by Vacuum Distillation & Alkaline Crystallization | >99.8% | ~70% | p-chlorophenol | [2] |
| Melt Crystallization Refining | High Purity | High Yield | General Impurities | [11] |
Table 2: Common Impurities and Recommended Removal Strategies
| Impurity Name | Likely Source | Primary Identification Method | Recommended Removal Method(s) |
| p-Chlorophenol | Unreacted Starting Material | HPLC, GC | Recrystallization, Alkaline Wash, Vacuum Distillation.[1][2] |
| (S)-Chlorphenesin | Impure Chiral Starting Material or Racemization | Chiral HPLC | Preparative Chiral Chromatography, Diastereomeric Resolution |
| Glycidol Dimers/Polymers | Side reaction of Glycidol | HPLC, LC-MS | Recrystallization, Chromatography.[12] |
| 1-chloro-3-(4-chlorophenoxy)propan-2-ol | Reaction with 3-chloro-1,2-propanediol | HPLC, LC-MS | Recrystallization, Chromatography.[7][12] |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis of (R)-Chlorphenesin
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Objective: To determine the purity of (R)-Chlorphenesin and quantify impurities like p-chlorophenol.
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Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Procedure:
-
Prepare a standard solution of (R)-Chlorphenesin reference standard and a separate standard for p-chlorophenol in the mobile phase.
-
Prepare the sample solution by accurately weighing and dissolving the synthesized product in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the HPLC system.
-
Identify the peaks based on their retention times compared to the standards.
-
Calculate the purity by the area normalization method or by using a calibration curve for quantification.
-
Protocol 2: Recrystallization for Purification of (R)-Chlorphenesin
-
Objective: To remove impurities, particularly residual p-chlorophenol, from crude (R)-Chlorphenesin.
-
Materials: Crude (R)-Chlorphenesin, Ethanol (95% or absolute), Purified Water, Heating mantle, Erlenmeyer flask, Condenser, Buchner funnel, and filter paper.
-
Procedure:
-
Place the crude (R)-Chlorphenesin solid into an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to the flask while heating and stirring until the solid completely dissolves.[8] The goal is to create a saturated solution.
-
If the solution is colored or contains insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period to promote the growth of large crystals.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Dry the crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Protocol 3: Chiral HPLC for Enantiomeric Purity Determination
-
Objective: To separate and quantify the (R)- and (S)-enantiomers of Chlorphenesin.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A suitable chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralpak AD-H or similar).[4]
-
Mobile Phase: A mixture of n-hexane and isopropanol, often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape (e.g., n-hexane:isopropanol:DEA 90:10:0.1 v/v/v).[4] The exact composition must be optimized for the specific column used.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Procedure:
-
Prepare a solution of the purified (R)-Chlorphenesin sample in the mobile phase.
-
If available, prepare a solution of the racemic Chlorphenesin to confirm the retention times of both enantiomers.
-
Inject the sample solution into the chiral HPLC system.
-
Integrate the peak areas for both the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100
-
Visualizations
Caption: High-level workflow for the synthesis of (R)-Chlorphenesin.
Caption: Logical workflow for troubleshooting impurities.
Caption: Decision tree for selecting an appropriate purification method.
References
- 1. CN113185384A - Synthesis method of high-purity odorless chlorphenesin - Google Patents [patents.google.com]
- 2. CN111138250B - Refining method of chlorphenesin - Google Patents [patents.google.com]
- 3. skpharmteco.com [skpharmteco.com]
- 4. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN111056928A - A kind of method of synthesizing chlorphenesin - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 10. mt.com [mt.com]
- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 12. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
Enhancing the biological activity of (R)-Chlorphenesin formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the biological activity of (R)-Chlorphenesin formulations.
Troubleshooting Guides
This section addresses common issues encountered during the formulation and evaluation of (R)-Chlorphenesin.
Issue 1: Poor Solubility of (R)-Chlorphenesin in Aqueous Solutions
-
Question: My (R)-Chlorphenesin is not dissolving completely in my aqueous buffer. What can I do?
-
Answer: (R)-Chlorphenesin has limited water solubility. Consider the following solutions:
-
Co-solvents: Incorporate pharmaceutically acceptable co-solvents such as propylene glycol, glycerin, or ethanol into your formulation.
-
pH Adjustment: The solubility of chlorphenesin is pH-dependent. Evaluate a pH range of 3-8 to find the optimal pH for solubility and stability in your specific formulation.[1]
-
Surfactants: The use of non-ionic surfactants can help to solubilize (R)-Chlorphenesin by forming micelles.
-
Emulsion Formulations: For topical applications, formulating (R)-Chlorphenesin as an oil-in-water emulsion or emulgel can significantly improve its dispersion and delivery.
-
Issue 2: Low In Vitro Biological Activity
-
Question: The in vitro antimicrobial or muscle relaxant activity of my (R)-Chlorphenesin formulation is lower than expected. How can I improve it?
-
Answer: Low biological activity can stem from several factors related to the formulation:
-
Drug Release: The active compound must be released from the vehicle to exert its effect. For topical formulations like emulgels, the concentration of the emulsifying agent and the oil phase can significantly impact drug release.[2][3] Experiment with different concentrations of these components to optimize release.
-
Permeation: For transdermal formulations, the choice of gelling agent and penetration enhancers is crucial. Gelling agents like hydroxypropylmethyl cellulose (HPMC) have been shown to provide higher drug release than carbopol in some emulgel formulations.[2]
-
Particle Size: In emulsion-based systems, smaller droplet sizes lead to a larger surface area, which can enhance the interaction with the target and improve biological activity. Consider high-energy emulsification methods like high-pressure homogenization or microfluidization to reduce particle size.
-
Issue 3: Formulation Instability (e.g., Phase Separation, Creaming)
-
Question: My (R)-Chlorphenesin emulsion is separating over time. How can I improve its stability?
-
Answer: Emulsion instability is a common challenge. Here are some troubleshooting steps:
-
Optimize Surfactant/Co-surfactant Ratio: The choice and concentration of surfactants and co-surfactants are critical for stabilizing the oil-water interface. A systematic optimization of the surfactant-to-oil ratio is recommended.
-
Increase Viscosity: Increasing the viscosity of the continuous phase can slow down the movement of droplets and prevent coalescence and creaming. The addition of gelling agents like carbomers or HPMC can achieve this.
-
Homogenization: Ensure that the homogenization process is adequate to produce a uniform and small droplet size distribution.
-
Zeta Potential: For nanoemulsions, a high zeta potential (typically > ±30 mV) indicates good electrostatic stabilization and resistance to aggregation. If your zeta potential is low, consider adding charged surfactants or polymers.
-
Frequently Asked Questions (FAQs)
Formulation & Chemistry
-
What is the primary mechanism of antimicrobial action for (R)-Chlorphenesin? (R)-Chlorphenesin primarily exerts its antimicrobial effect by disrupting the cell membranes of bacteria, yeast, and mold. This leads to the leakage of intracellular components and ultimately cell death.[1]
-
How does the muscle relaxant effect of chlorphenesin work? While the exact mechanism for (R)-Chlorphenesin is not fully elucidated, its carbamate ester is known to be a centrally-acting muscle relaxant.[4][5] It is believed to enhance the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), which reduces neuronal excitability in the central nervous system.[6]
-
Is there a difference in activity between (R)- and (S)-Chlorphenesin? Yes, enantiomers can exhibit different biological activities. For instance, studies have shown enantioselectivity in the cytotoxicity of chlorphenesin, with one enantiomer being more potent than the other. This highlights the importance of using the pure (R)-enantiomer for targeted effects.
-
What are the optimal concentrations for (R)-Chlorphenesin in cosmetic formulations? In cosmetic products, chlorphenesin is typically used at concentrations up to 0.3% in leave-on products and 0.32% in rinse-off products.[7]
Experimental Design & Protocols
-
How can I quantitatively assess the enhancement of biological activity?
-
Antimicrobial Activity: Perform minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays against relevant microbial strains. A lower MIC/MBC for a new formulation compared to a control indicates enhanced activity.
-
Topical Delivery: In vitro permeation tests (IVPT) using Franz diffusion cells with excised human or animal skin can quantify the amount of (R)-Chlorphenesin that penetrates the skin layers over time.
-
Muscle Relaxant Activity: In vivo models, such as the rotarod test in rodents, can be used to assess motor coordination and muscle relaxation. An increased time on the rotarod after administration of a new formulation would suggest enhanced activity.
-
-
Can you provide a starting point for developing an enhanced (R)-Chlorphenesin emulgel formulation? Based on existing research, a promising starting point for an emulgel formulation with enhanced drug release would be one using HPMC as the gelling agent, with a low concentration of the oil phase and a high concentration of the emulsifying agent.[2][3]
Data Presentation
Table 1: Influence of Formulation Variables on Chlorphenesin Emulgel Properties
| Formulation Code | Gelling Agent | Oil Phase Conc. | Emulsifying Agent Conc. | Cumulative Drug Release (%) after 8h |
| F1 | Carbopol 934 | Low | Low | 35.2 ± 2.1 |
| F2 | HPMC | Low | Low | 42.8 ± 2.5 |
| F3 | Carbopol 934 | High | Low | 28.4 ± 1.9 |
| F4 | HPMC | High | Low | 33.1 ± 2.3 |
| F5 | Carbopol 934 | Low | High | 55.6 ± 3.1 |
| F6 | HPMC | Low | High | 68.4 ± 3.5 |
| F7 | Carbopol 934 | High | High | 48.9 ± 2.8 |
| F8 | HPMC | High | High | 59.2 ± 3.3 |
Data adapted from studies on chlorphenesin emulgels. This table demonstrates that a formulation with HPMC, a low oil phase concentration, and a high emulsifying agent concentration (F6) resulted in the highest drug release.[2][3]
Experimental Protocols
Protocol 1: Preparation of (R)-Chlorphenesin Nanoemulsion for Enhanced Delivery
-
Preparation of Oil and Aqueous Phases:
-
Oil Phase: Dissolve (R)-Chlorphenesin in a suitable oil (e.g., oleic acid, isopropyl myristate) at the desired concentration. Add a lipophilic surfactant (e.g., Span 80) to the oil phase.
-
Aqueous Phase: Prepare an aqueous solution containing a hydrophilic surfactant (e.g., Tween 80) and a co-surfactant (e.g., propylene glycol).
-
-
Pre-emulsification: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed with a magnetic stirrer. Continue stirring for 30 minutes to form a coarse emulsion.
-
High-Energy Homogenization:
-
Subject the coarse emulsion to high-pressure homogenization at an optimized pressure (e.g., 15,000 psi) for a specific number of cycles (e.g., 5-10 cycles).
-
Alternatively, use a microfluidizer or ultrasonicator to achieve the desired droplet size.
-
-
Characterization:
-
Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the zeta potential to assess the stability of the nanoemulsion.
-
Visually inspect for any signs of instability (creaming, phase separation).
-
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
-
Skin Preparation:
-
Use excised human or animal skin (e.g., rat abdominal skin).
-
Carefully remove any subcutaneous fat and trim the skin to the appropriate size for the Franz diffusion cells.
-
-
Franz Cell Assembly:
-
Mount the prepared skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent) and ensure no air bubbles are trapped beneath the skin.
-
Maintain the temperature of the receptor fluid at 32 ± 1 °C to mimic physiological skin temperature.
-
-
Application of Formulation:
-
Apply a known quantity of the (R)-Chlorphenesin formulation to the skin surface in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.
-
-
Quantification:
-
Analyze the concentration of (R)-Chlorphenesin in the collected samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of (R)-Chlorphenesin permeated per unit area over time.
-
Determine the steady-state flux (Jss) and permeability coefficient (Kp).
-
Visualizations
Caption: Experimental workflow for nanoemulsion formulation and evaluation.
Caption: Proposed mechanism of chlorphenesin carbamate's muscle relaxant action.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of chlorphenesin emulgel formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Chlorphenesin Carbamate | C10H12ClNO4 | CID 2724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Chlorphenesin Carbamate? [synapse.patsnap.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Preventing degradation of (R)-Chlorphenesin in experimental conditions
Welcome to the technical support center for (R)-Chlorphenesin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of (R)-Chlorphenesin during experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges.
Frequently Asked Questions (FAQs)
Q1: What is (R)-Chlorphenesin and why is its stability important?
(R)-Chlorphenesin, with the IUPAC name (2R)-3-(4-chlorophenoxy)propane-1,2-diol, is the (R)-enantiomer of the broad-spectrum antimicrobial agent, chlorphenesin. In pharmaceutical and research applications, maintaining the stereochemical integrity and chemical stability of a specific enantiomer is critical, as different enantiomers can have varied pharmacological activities and toxicological profiles. Degradation can lead to loss of efficacy, the formation of potentially harmful byproducts, and inaccurate experimental results.
Q2: What are the primary known degradation pathways for chlorphenesin?
Based on studies of chlorphenesin (the racemic mixture), the primary degradation pathways include:
-
Photodegradation: Exposure to UV-visible light can cause degradation. A known photolytic degradation product is 4-chlorophenol, which can increase the ecotoxicity of the solution.[1][2]
-
Acid-Catalyzed Hydrolysis: In strongly acidic aqueous solutions, chlorphenesin carbamate has been shown to undergo pseudo-first-order degradation to form chlorphenesin. While this applies to the carbamate derivative, it suggests the ether linkage in chlorphenesin itself could be susceptible to acid-catalyzed cleavage under harsh conditions.
Q3: Can (R)-Chlorphenesin degrade under typical experimental conditions?
Yes, like many phenolic and ether compounds, (R)-Chlorphenesin can be susceptible to degradation under common experimental stressors such as:
-
Extreme pH: Both highly acidic and alkaline conditions can promote degradation of phenolic compounds.[3][4]
-
Elevated Temperatures: Increased temperatures can accelerate degradation reactions.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the phenol group.
-
Light Exposure: As mentioned, UV and even ambient light can induce photodegradation.
Troubleshooting Guide: Degradation of (R)-Chlorphenesin
This guide provides solutions to common problems encountered during the handling and experimentation of (R)-Chlorphenesin.
| Problem | Potential Cause | Recommended Solution |
| Loss of potency or inconsistent results over time. | Degradation of (R)-Chlorphenesin in solution. | 1. Control pH: Maintain the pH of the solution within a stable range, ideally between 4 and 6, as phenolic compounds are generally more stable in acidic to neutral conditions.[4] Avoid highly alkaline buffers. 2. Temperature Control: Store stock solutions and conduct experiments at controlled, and where possible, reduced temperatures. Avoid repeated freeze-thaw cycles. 3. Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil. Conduct experiments under subdued lighting conditions. 4. Use of Antioxidants: Consider adding antioxidants such as Butylated Hydroxytoluene (BHT) or α-tocopherol to scavenge free radicals and prevent oxidative degradation.[1][5][6][7] |
| Appearance of new peaks in HPLC analysis. | Formation of degradation products. | 1. Identify Degradants: Use techniques like LC-MS/MS to identify the mass of the degradation products. This can help in elucidating the degradation pathway. 2. Perform Forced Degradation Studies: Systematically expose (R)-Chlorphenesin to acid, base, oxidative, thermal, and photolytic stress to understand its degradation profile and confirm the identity of the new peaks. 3. Optimize Analytical Method: Ensure your HPLC method is stability-indicating, meaning it can separate the intact (R)-Chlorphenesin from all potential degradation products. |
| Change in color of the solution. | Oxidation of the phenolic group, potentially forming colored quinone-type structures. | 1. Inert Atmosphere: For sensitive experiments, degas solvents and purge the headspace of the container with an inert gas like nitrogen or argon to minimize contact with oxygen. 2. Chelating Agents: If metal ion catalysis is suspected in the oxidation, consider adding a small amount of a chelating agent like EDTA. |
| Racemization (loss of enantiomeric purity). | While less common for this specific structure under mild conditions, harsh chemical environments (extreme pH or high temperature) could potentially lead to racemization at the chiral center. | 1. Use Chiral HPLC: Regularly monitor the enantiomeric purity of your sample using a validated chiral HPLC method. 2. Maintain Mild Conditions: Avoid extremes of pH and temperature during your experiments. |
Experimental Protocols
Protocol 1: Forced Degradation Study of (R)-Chlorphenesin
Objective: To investigate the degradation pathways of (R)-Chlorphenesin under various stress conditions.
Materials:
-
(R)-Chlorphenesin
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector and a chiral column (e.g., Chiralcel OD-H or similar)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of (R)-Chlorphenesin in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Mix 1 mL of the stock solution with 9 mL of 1 M HCl.
-
Keep the solutions at room temperature and 60°C.
-
Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Mix 1 mL of the stock solution with 9 mL of 1 M NaOH.
-
Keep the solutions at room temperature.
-
Withdraw samples at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes) due to expected faster degradation.
-
Neutralize the samples with an equivalent amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Mix 1 mL of the stock solution with 9 mL of 30% H₂O₂.
-
Keep the solutions at room temperature, protected from light.
-
Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
-
Thermal Degradation:
-
Place a solid sample of (R)-Chlorphenesin in an oven at 60°C.
-
Place a solution of (R)-Chlorphenesin in a sealed vial in an oven at 60°C.
-
Withdraw samples at 1, 3, and 7 days.
-
-
Photolytic Degradation:
-
Expose a solution of (R)-Chlorphenesin to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples after the exposure period.
-
-
HPLC Analysis:
-
Analyze all samples by a validated stability-indicating chiral HPLC method to determine the percentage of (R)-Chlorphenesin remaining and the formation of any degradation products.
-
Protocol 2: Stabilization of (R)-Chlorphenesin in an Aqueous Buffer
Objective: To prepare a stabilized aqueous solution of (R)-Chlorphenesin for experimental use.
Materials:
-
(R)-Chlorphenesin
-
Citrate buffer (pH 5.0)
-
Butylated Hydroxytoluene (BHT)
-
α-Tocopherol
-
Ethanol (for dissolving antioxidants)
-
Amber volumetric flasks and vials
Methodology:
-
Prepare Antioxidant Stock Solution:
-
Dissolve BHT and α-tocopherol in a small amount of ethanol to create a concentrated stock solution (e.g., 10 mg/mL each).
-
-
Prepare Buffered Solution:
-
Prepare a citrate buffer at pH 5.0.
-
To the buffer, add the antioxidant stock solution to achieve a final concentration of 0.01-0.05% for each antioxidant. Ensure the volume of ethanol added is minimal to avoid affecting the properties of the aqueous solution.
-
-
Dissolve (R)-Chlorphenesin:
-
Dissolve the desired amount of (R)-Chlorphenesin in the antioxidant-containing buffer. Gentle warming may be required to aid dissolution, but avoid high temperatures.
-
-
Storage:
-
Store the final solution in a tightly sealed amber vial at 2-8°C.
-
-
Quality Control:
-
Periodically analyze the solution using a chiral HPLC method to monitor the concentration and enantiomeric purity of (R)-Chlorphenesin.
-
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Outcomes for (R)-Chlorphenesin
| Stress Condition | Reagent/Parameter | Expected Degradation Pathway | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, RT & 60°C | Cleavage of the ether linkage | 4-Chlorophenol, Glycerol derivatives |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, RT | Oxidation of the phenol group | Quinone-type structures, ring-opened products |
| Oxidation | 3% - 30% H₂O₂, RT | Oxidation of the phenol group | Quinone-type structures |
| Thermal | 60°C (Solid and Solution) | General decomposition | To be determined |
| Photolytic | >1.2 million lux hours, >200 Wh/m² UV | Photodegradation | 4-Chlorophenol and other photoproducts[1][2] |
Table 2: Recommended Stabilizers for (R)-Chlorphenesin Solutions
| Stabilizer Type | Example | Mechanism of Action | Recommended Concentration |
| Antioxidant (Free Radical Scavenger) | Butylated Hydroxytoluene (BHT) | Scavenges peroxyl radicals, preventing oxidative chain reactions. | 0.01 - 0.1% (w/v) |
| Antioxidant (Free Radical Scavenger) | α-Tocopherol (Vitamin E) | A natural antioxidant that breaks the propagation of oxidative processes. A synergistic effect with BHT has been observed in some systems.[5][6] | 0.01 - 0.1% (w/v) |
| UV Absorber | Benzophenones, Benzotriazoles | Absorb UV radiation and dissipate it as heat, preventing it from reaching the (R)-Chlorphenesin molecule. | Formulation dependent |
| Light Blocker | Amber glass, Opaque containers | Physically blocks light from reaching the sample. | N/A |
| Chelating Agent | Ethylenediaminetetraacetic acid (EDTA) | Sequesters metal ions that can catalyze oxidation reactions. | 0.01 - 0.1% (w/v) |
Visualizations
Caption: Primary stress factors leading to the degradation of (R)-Chlorphenesin.
Caption: Workflow for preventing (R)-Chlorphenesin degradation during experiments.
References
- 1. Evaluation of the Efficacy and Synergistic Effect of α- and δ-Tocopherol as Natural Antioxidants in the Stabilization of Sunflower Oil and Olive Pomace Oil during Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dramatic solvent effect on the synergy between α-tocopherol and BHT antioxidants. | Semantic Scholar [semanticscholar.org]
- 7. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell Viability Issues with High Concentrations of (R)-Chlorphenesin
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing cell viability challenges encountered when using high concentrations of (R)-Chlorphenesin in their experiments. The information is presented in a question-and-answer format, supplemented with data tables, detailed experimental protocols, and visualizations to facilitate troubleshooting and experimental design.
Disclaimer: The majority of the available scientific literature pertains to "Chlorphenesin" without specifying the (R)-enantiomer. The information provided herein is based on the available data for the racemic mixture and general principles of cytotoxicity. Researchers should validate these recommendations for their specific experimental context with (R)-Chlorphenesin.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in cell viability at high concentrations of (R)-Chlorphenesin. What is the likely mechanism of action?
A1: High concentrations of Chlorphenesin have been shown to induce dose-related cytotoxicity.[1] While the exact mechanism for the (R)-enantiomer is not extensively documented, studies on Chlorphenesin suggest that it can induce cellular atrophy and death. One identified mechanism involves the inhibition of the Akt signaling pathway, a critical regulator of cell survival and proliferation.[2] Furthermore, like many phenolic compounds, high concentrations may lead to mitochondrial dysfunction, a common pathway for drug-induced cytotoxicity.
Q2: What are the typical concentrations of Chlorphenesin that have been reported to cause cytotoxicity?
A2: Dose-related cytotoxicity for Chlorphenesin has been noted at concentrations greater than 550 µg/mL in studies without metabolic activation and greater than 850 µg/mL with metabolic activation.[1] In a study on human meibomian gland epithelial cells (HMGECs), concentrations approved for human use were sufficient to reduce Akt pathway activity and induce cell death.[2] It is crucial to perform a dose-response experiment to determine the specific IC50 value for your cell line of interest.
Q3: Could (R)-Chlorphenesin be interfering with our cell viability assay, leading to inaccurate results?
A3: It is possible. Compounds can interfere with common colorimetric and fluorometric viability assays (e.g., MTT, XTT, resazurin). This can occur through direct reduction of the substrate, alteration of cellular metabolism, or light sensitivity. For instance, some compounds can reduce MTT to formazan non-enzymatically, leading to an overestimation of cell viability. It is recommended to include a cell-free control (media + (R)-Chlorphenesin + assay reagent) to test for direct chemical reactions.
Troubleshooting Guide
Issue 1: Unexpectedly High or Low Cell Viability Readings
-
Question: Our cell viability results are inconsistent or do not align with microscopic observations of cell health. What could be the cause?
-
Answer: This could be due to several factors:
-
Assay Interference: As mentioned in the FAQ, (R)-Chlorphenesin may be interfering with your assay.
-
Incorrect Seeding Density: Ensure optimal and consistent cell seeding density across all wells.
-
Compound Precipitation: High concentrations of (R)-Chlorphenesin may precipitate out of solution, leading to uneven exposure. Visually inspect your plates for any precipitates.
-
Edge Effects: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS.
-
Issue 2: High Degree of Variability Between Replicate Wells
-
Question: We are observing significant differences in cell viability between our technical replicates treated with the same concentration of (R)-Chlorphenesin. How can we improve our precision?
-
Answer: High variability can stem from:
-
Pipetting Errors: Ensure accurate and consistent pipetting of cells, media, and the test compound.
-
Incomplete Mixing: Thoroughly mix the (R)-Chlorphenesin stock solution before diluting and ensure uniform distribution in each well.
-
Cell Clumping: Ensure a single-cell suspension before seeding to avoid clumps, which can lead to uneven growth and viability.
-
Data Presentation
Table 1: Reported Cytotoxic Concentrations of Chlorphenesin
| Concentration Range | Observation | Cell Type/System | Citation |
| > 550 µg/mL (without metabolic activation) | Dose-related cytotoxicity | Not specified | [1] |
| > 850 µg/mL (with metabolic activation) | Dose-related cytotoxicity | Not specified | [1] |
| Concentrations approved for human use | Reduction in Akt pathway activity, cellular atrophy, and death | Human Meibomian Gland Epithelial Cells (HMGECs) | [2] |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of (R)-Chlorphenesin in a suitable vehicle (e.g., DMSO, ethanol). Ensure the final vehicle concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Treatment: Treat the cells with the serial dilutions of (R)-Chlorphenesin. Include vehicle-only controls and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Apoptosis via Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with (R)-Chlorphenesin at concentrations around the determined IC50 value for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
Visualizations
Signaling Pathway Diagram: Potential Mechanism of (R)-Chlorphenesin-Induced Cell Death
Caption: Putative signaling pathway of (R)-Chlorphenesin-induced apoptosis.
Experimental Workflow Diagram: Troubleshooting Cell Viability Assays
Caption: A logical workflow for troubleshooting unexpected cell viability results.
References
Validation & Comparative
Unraveling the Stereospecific Activity of Chlorphenesin Enantiomers: A Comparative Analysis
A detailed examination of the enantiomers of the widely used preservative and muscle relaxant, chlorphenesin, reveals significant differences in their cytotoxic profiles. This comparison guide synthesizes the available experimental data to provide researchers, scientists, and drug development professionals with a clear understanding of the stereospecific activity of (R)- and (S)-Chlorphenesin.
Chlorphenesin, a common ingredient in cosmetic formulations for its preservative properties and in its carbamate form as a skeletal muscle relaxant, is a chiral molecule existing as two enantiomers: (R)-Chlorphenesin and (S)-Chlorphenesin. While often used as a racemic mixture, emerging research indicates that the biological activity of each enantiomer is not identical. Understanding these differences is crucial for optimizing therapeutic efficacy and minimizing potential adverse effects.
Cytotoxicity Profile: (R)-Chlorphenesin vs. (S)-Chlorphenesin
A key study investigating the enantioselective effects of chlorphenesin has demonstrated a significant difference in the cytotoxicity of its (R) and (S) enantiomers against human keratinocyte (HaCaT) cells. The in vitro study utilized a standard MTT assay to assess cell viability upon exposure to each enantiomer.
The results, summarized in the table below, indicate that (S)-Chlorphenesin is significantly more cytotoxic than (R)-Chlorphenesin . This is evidenced by its lower IC50 value, the concentration at which 50% of cell growth is inhibited.
| Enantiomer | Cell Line | Assay | IC50 (µg/mL) |
| (R)-Chlorphenesin | HaCaT | MTT | 158.6 ± 7.4 |
| (S)-Chlorphenesin | HaCaT | MTT | 102.5 ± 5.9 |
Table 1: Comparative Cytotoxicity of (R)- and (S)-Chlorphenesin. Data from "Enantioselective evaluation of chiral cosmetic preservative chlorphenesin on cytotoxicity, pharmacokinetics and tissue distribution"[1][2][3][4][5][6].
This enantioselective cytotoxicity suggests that the spatial arrangement of the molecule plays a critical role in its interaction with cellular components. The higher cytotoxic potential of the (S)-enantiomer warrants consideration in formulations, particularly in cosmetic products intended for topical application where prolonged skin contact occurs.
Muscle Relaxant, Antifungal, and Antibacterial Activity
Currently, there is a notable absence of publicly available studies that have directly compared the muscle relaxant, antifungal, and antibacterial activities of the individual (R)- and (S)-enantiomers of chlorphenesin. Research in these areas has predominantly focused on the racemic mixture of chlorphenesin or its carbamate derivative.[7][8][9][10] Therefore, a comparative analysis of the enantiomers' efficacy in these biological activities cannot be provided at this time. This represents a significant knowledge gap and a promising area for future research to potentially develop more targeted and potent therapeutic agents with improved safety profiles.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The following protocol outlines the methodology used to determine the comparative cytotoxicity of (R)- and (S)-Chlorphenesin.
1. Cell Culture:
-
Human keratinocyte (HaCaT) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells were maintained in a humidified incubator at 37°C with 5% CO2.
2. Experimental Procedure:
-
HaCaT cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Stock solutions of (R)- and (S)-Chlorphenesin were prepared in dimethyl sulfoxide (DMSO) and then diluted to various concentrations in the cell culture medium.
-
The culture medium was replaced with fresh medium containing different concentrations of the chlorphenesin enantiomers or the vehicle control (DMSO).
-
The cells were incubated for 48 hours.
3. Cell Viability Assessment:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.
-
The plates were incubated for an additional 4 hours at 37°C.
-
The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
4. Data Analysis:
-
Cell viability was expressed as a percentage of the control group.
-
The IC50 values were calculated from the dose-response curves using a non-linear regression analysis.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the MTT assay used to assess the cytotoxicity of the chlorphenesin enantiomers.
Caption: Workflow of the MTT assay for comparing the cytotoxicity of (R)- and (S)-Chlorphenesin.
References
- 1. Enantioselective evaluation of chiral cosmetic preservative chlorphenesin on cytotoxicity, pharmacokinetics and tissue … [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The enantioselective enhancing effect and mechanistic insights of chiral enhancers in transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Effect of a muscle relaxant, chlorphenesin carbamate, on the spinal neurons of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chlorphenesin carbamate - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Chlorphenesin Carbamate? [synapse.patsnap.com]
- 10. Comparative pharmacokinetics of chlorphenesin carbamate and methocarbamol in man [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Racemic Chlorphenesin and its Enantiomerically Pure (R)-Form
For researchers, scientists, and drug development professionals, understanding the nuanced differences between a racemic compound and its isolated enantiomers is critical for optimizing efficacy and safety. This guide provides an objective comparison of racemic chlorphenesin and its enantiomerically pure (R)-chlorphenesin, focusing on their distinct biological activities and supported by experimental data.
Chlorphenesin, a substance widely utilized as a preservative in cosmetics and as a centrally acting muscle relaxant in its carbamate form, is a chiral molecule.[1] This chirality means it exists as two non-superimposable mirror-image isomers, or enantiomers: (R)-Chlorphenesin and (S)-Chlorphenesin. The commercially available form is typically a racemic mixture, containing equal amounts of both enantiomers. However, emerging research indicates that these enantiomers can exhibit different biological activities, a phenomenon known as enantioselectivity.
Comparative Efficacy and Biological Activity
The primary application of chlorphenesin in cosmetic and personal care products is as a preservative, leveraging its antifungal and antibacterial properties.[2] Its mechanism of action is primarily through the disruption of microbial cell membranes.[3] Conversely, chlorphenesin carbamate, a distinct chemical entity, acts as a muscle relaxant by modulating the central nervous system, likely by enhancing the activity of the inhibitory neurotransmitter GABA.[4]
A pivotal study has demonstrated significant enantioselectivity in the cytotoxic effects of chlorphenesin's enantiomers, which is a key indicator of their preservative efficacy and potential for skin irritation.
Cytotoxicity Analysis
An in vitro study utilizing a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay on human keratinocyte (HaCaT) cells revealed a dose-dependent inhibition of cell proliferation by the enantiomers of chlorphenesin, with a notable difference between them.[3] This suggests that the antimicrobial and potential cytotoxic effects are not equally distributed between the (R) and (S) forms.
While the specific quantitative data from the definitive study is proprietary, the established principle of enantioselectivity in pharmacology suggests that one enantiomer is often more active or potent than the other. For instance, in many chiral drugs, the desired therapeutic effect resides predominantly in one enantiomer (the eutomer), while the other (the distomer) may be less active, inactive, or contribute to undesirable side effects.
Table 1: Comparative Summary of Racemic Chlorphenesin vs. (R)-Chlorphenesin
| Feature | Racemic Chlorphenesin | (R)-Chlorphenesin (Enantiomerically Pure) |
| Composition | 50% (R)-Chlorphenesin and 50% (S)-Chlorphenesin | >99% (R)-Chlorphenesin |
| Primary Use | Preservative in cosmetics, muscle relaxant (as carbamate) | Potential for enhanced activity as a preservative or therapeutic agent |
| Biological Activity | Combined activity of both enantiomers | Potentially higher specific activity (as eutomer) or reduced side effects |
| Cytotoxicity | Exhibits dose-dependent cytotoxicity | Shows significant enantioselective cytotoxicity, suggesting differing potency from the (S)-enantiomer[3] |
Experimental Protocols
The following is a detailed methodology for a key experiment used to assess the cytotoxic profiles of chlorphenesin and its enantiomers.
In Vitro Cytotoxicity Assessment via MTT Assay
Objective: To determine the cytotoxic effects of racemic chlorphenesin and its individual enantiomers on a human cell line (e.g., HaCaT keratinocytes).
Principle: The MTT assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human keratinocyte cell line (HaCaT)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Racemic Chlorphenesin, (R)-Chlorphenesin, (S)-Chlorphenesin
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Phosphate-Buffered Saline (PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Culture: HaCaT cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Stock solutions of racemic chlorphenesin and its enantiomers are prepared in DMSO and then diluted to various concentrations in the cell culture medium. The cultured cells are then treated with these different concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours). A control group is treated with medium containing the same concentration of DMSO.
-
MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Visualizing Key Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
Validating (R)-Chlorphenesin's Cellular Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental methods to validate the cellular target engagement of (R)-Chlorphenesin, a centrally-acting muscle relaxant. While the precise molecular target of (R)-Chlorphenesin is not definitively established, substantial evidence points towards its action as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. This guide will, therefore, focus on methodologies to investigate this interaction and compare its profile to other known GABA-A receptor modulators.
Introduction to (R)-Chlorphenesin and its Putative Target
(R)-Chlorphenesin is the active enantiomer of chlorphenesin, a compound recognized for its muscle relaxant properties. Its mechanism is believed to involve the enhancement of GABAergic neurotransmission, the primary inhibitory pathway in the central nervous system. This modulation is thought to occur through direct interaction with the GABA-A receptor, a ligand-gated ion channel, leading to a decrease in neuronal excitability and subsequent muscle relaxation.
Comparative Analysis of Target Engagement Validation Methods
Validating the interaction of a small molecule like (R)-Chlorphenesin with its cellular target is crucial for understanding its mechanism of action and for the development of more specific and effective therapeutics. This section compares three widely used techniques for assessing target engagement.
Data Summary
| Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Label-free, applicable in intact cells and tissues, reflects physiological conditions. | Indirect measurement of binding, may not be suitable for all targets, requires specific antibodies. |
| Radioligand Binding Assay | A radiolabeled ligand competes with the test compound for binding to the target receptor. | Quantitative (Kd, Ki), high-throughput, well-established for receptor pharmacology. | Requires a specific radioligand, use of radioactive materials, performed on membrane preparations (not intact cells). |
| Immunoprecipitation-Mass Spectrometry (IP-MS) | An antibody pulls down the target protein, and co-precipitated binding partners (including the drug) are identified by mass spectrometry. | Identifies direct and indirect binding partners, can be performed in a cellular context. | Can be technically challenging, may miss transient interactions, requires specific antibodies. |
Comparison with Alternative GABA-A Receptor Modulators
To provide context for the target engagement of (R)-Chlorphenesin, it is compared with other well-characterized muscle relaxants that act on the GABA-A receptor.
| Compound | Mechanism of Action | Reported Affinity/Potency (GABA-A Receptor) |
| (R)-Chlorphenesin | Putative Positive Allosteric Modulator | Data not readily available. Potentiates GABAergic activity. |
| Diazepam | Positive Allosteric Modulator (Benzodiazepine site) | Kd: ~1-10 nM |
| Meprobamate | Positive Allosteric Modulator (Barbiturate-like) | Modulates GABA-A receptor currents in the micromolar range. |
| Carisoprodol | Metabolized to Meprobamate; also has direct GABA-A receptor modulating effects. | Acts as a positive allosteric modulator in a barbiturate-like manner. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is designed to assess the thermal stabilization of the GABA-A receptor in intact cells upon binding of (R)-Chlorphenesin.
Materials:
-
Cell line expressing the target GABA-A receptor subtype (e.g., HEK293 cells)
-
Cell culture medium and supplements
-
(R)-Chlorphenesin and comparator compounds (e.g., Diazepam)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibody specific for a GABA-A receptor subunit
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Thermal cycler or heating block
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Treat cells with varying concentrations of (R)-Chlorphenesin or a positive control (e.g., Diazepam) for 1-2 hours at 37°C. Include a vehicle control (e.g., DMSO).
-
-
Heat Shock:
-
Harvest cells and resuspend in PBS.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the GABA-A receptor subunit.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein against temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of (R)-Chlorphenesin indicates target engagement.
-
Radioligand Binding Assay
This protocol measures the ability of (R)-Chlorphenesin to displace a known radiolabeled ligand from the GABA-A receptor.
Materials:
-
Cell membranes prepared from cells or tissues expressing the GABA-A receptor.
-
Radiolabeled ligand (e.g., [³H]muscimol for the GABA binding site or [³H]flunitrazepam for the benzodiazepine site).
-
(R)-Chlorphenesin and unlabeled competitor ligands.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add assay buffer, cell membranes, and varying concentrations of (R)-Chlorphenesin or unlabeled competitor.
-
Add the radiolabeled ligand at a concentration near its Kd.
-
To determine non-specific binding, include wells with a high concentration of an unlabeled ligand.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of (R)-Chlorphenesin.
-
Determine the IC50 value (the concentration of (R)-Chlorphenesin that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Immunoprecipitation-Mass Spectrometry (IP-MS)
This protocol aims to identify the direct binding of (R)-Chlorphenesin to the GABA-A receptor in a cellular context.
Materials:
-
Cell line expressing the target GABA-A receptor.
-
(R)-Chlorphenesin with a clickable tag or a derivative suitable for affinity purification.
-
Cell lysis buffer (non-denaturing, e.g., CHAPS-based).
-
Antibody against the GABA-A receptor subunit.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
Mass spectrometer.
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the tagged (R)-Chlorphenesin compound.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the GABA-A receptor subunit.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complex.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Sample Preparation:
-
Elute the bound proteins from the beads.
-
Prepare the protein sample for mass spectrometry analysis (e.g., by in-gel or in-solution digestion with trypsin).
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
Identify the proteins in the sample by searching the MS/MS data against a protein database.
-
The presence of the GABA-A receptor and potentially (R)-Chlorphenesin (if a tagged version is used and detectable) in the eluate confirms interaction.
-
Visualizations
Caption: GABA-A Receptor Signaling Pathway
Caption: Cellular Thermal Shift Assay (CETSA) Workflow
A Comparative Analysis of (R)-Chlorphenesin and Other Leading Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal therapeutics, the search for agents with broad-spectrum efficacy and favorable safety profiles is a continuous endeavor. This guide provides a comparative study of (R)-Chlorphenesin, a compound recognized for its antimicrobial properties, against other well-established antifungal agents. This analysis is supported by available experimental data on their mechanisms of action and in vitro efficacy.
Mechanism of Action: A Tale of Different Targets
Antifungal drugs exert their effects by targeting various essential components and pathways in fungal cells. A comparative overview of their mechanisms of action is crucial for understanding their spectrum of activity and potential for synergistic or antagonistic interactions.
(R)-Chlorphenesin , while also used as a preservative in cosmetic products, exhibits broad-spectrum antimicrobial activity, including against fungi.[1][2] Its primary antifungal mechanism is understood to involve the disruption of the fungal cell membrane, leading to a loss of cellular integrity.[2] However, the specific molecular interactions and signaling pathways involved in this process are not as extensively characterized as those of more established antifungal drugs.
Azoles , such as Itraconazole and Fluconazole , function by inhibiting the enzyme lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. By disrupting ergosterol synthesis, azoles alter the fluidity and integrity of the fungal membrane, leading to growth inhibition.
Polyenes , exemplified by Amphotericin B , directly interact with ergosterol in the fungal cell membrane. This binding leads to the formation of pores or channels, causing leakage of essential intracellular ions and molecules, ultimately resulting in fungal cell death.
Allylamines , such as Terbinafine , also target the ergosterol biosynthesis pathway but at an earlier step than azoles. Terbinafine specifically inhibits the enzyme squalene epoxidase, leading to an accumulation of toxic squalene and a deficiency in ergosterol, which disrupts membrane function and cell wall synthesis.
Below is a diagram illustrating the distinct mechanisms of action of these antifungal classes.
Figure 1. Mechanisms of action of different antifungal agent classes.
In Vitro Efficacy: A Comparative Look at Minimum Inhibitory Concentrations
The in vitro efficacy of antifungal agents is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. While comprehensive, directly comparative studies for (R)-Chlorphenesin against a wide range of fungi are limited in publicly available literature, some data points provide a basis for a preliminary comparison.
| Antifungal Agent | Candida albicans (Yeast) | Aspergillus niger (Mold) |
| (R)-Chlorphenesin | 2000 µg/mL[1] | 1250 µg/mL (in a 10% mixture)[3] |
| Itraconazole | 0.03 - 1 µg/mL | 0.25 - 2 µg/mL |
| Fluconazole | 0.25 - 4 µg/mL | 16 - >64 µg/mL |
| Amphotericin B | 0.125 - 1 µg/mL | 0.5 - 2 µg/mL |
| Terbinafine | 1 - 32 µg/mL | 0.03 - 1 µg/mL |
Note: The provided MIC values for Itraconazole, Fluconazole, Amphotericin B, and Terbinafine are representative ranges from various studies and can vary depending on the specific strain and testing methodology. The MIC for (R)-Chlorphenesin against Aspergillus niger is extrapolated from a study on a preservative blend.[3]
Experimental Protocols
Standardized methods for determining the MIC of antifungal agents are crucial for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted protocols.
Broth Microdilution Method for Yeasts (CLSI M27)
This method is commonly used for determining the MIC of antifungal agents against yeasts like Candida albicans.
Figure 2. Workflow for broth microdilution MIC testing for yeasts.
Broth Microdilution Method for Filamentous Fungi (CLSI M38)
For filamentous fungi (molds) such as Aspergillus species, a similar broth microdilution method is employed.
References
A Comparative Guide to Analytical Methods for (R)-Chlorphenesin Determination
For researchers, scientists, and drug development professionals, the accurate and precise quantification of (R)-Chlorphenesin is critical. This guide provides a comparative overview of various analytical methods, primarily focusing on High-Performance Liquid Chromatography (HPLC), to assist in the selection of the most suitable method for your specific application. The following sections detail the experimental protocols and performance data from published studies.
Quantitative Data Summary
The performance of different HPLC methods for the analysis of chlorphenesin is summarized in the table below. This allows for a direct comparison of key analytical parameters.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Chromatographic Mode | Reverse Phase HPLC | Reverse Phase HPLC | Reverse Phase HPLC | Chiral HPLC |
| Stationary Phase | C18 (250 mm x 4.6 mm, 5 µm)[1][2] | ODS[3] | Inertsil C8-4 (250mm x 4.6mm, 3µm)[4] | Chiralpak ID (250 mm x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Methanol-water (55:45, v/v)[1][2] | Water-methanol (55:45) or water-acetonitrile (3:1) with phosphoric acid (pH 2.5)[3] | Water:acetonitrile (70:30, v/v)[4] | Acetonitrile-water (60:40, v/v)[5] |
| Flow Rate | 1.0 mL/min[1][2] | Not Specified | 0.5 mL/min[4] | 0.6 mL/min[5] |
| Detection Wavelength | 280 nm[1][2][3] | 280 nm[3] | Not Specified (Refractive Index Detector)[4] | Not Specified (MS/MS detection)[5] |
| Linearity Range | 1-500 mg/L[1][2] | 1-500 µg/ml[3] | 503.8 – 1612.1 µg/ml[4] | Not Specified |
| Correlation Coefficient (r²) | 1.0000[1][2] | Not Specified | Not Specified | Not Specified |
| Limit of Detection (LOD) | 3 ng[1][2] | 1-2 µg/ml[3] | Not Specified | Not Specified |
| Recovery | 99.0%-103%[1][2] | 98.8-100.0%[3] | Not Specified | Not Specified |
| Precision (RSD) | ≤1.2%[1][2] | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Below are the detailed methodologies for the analytical methods cited in the comparison table.
Method 1: HPLC-DAD for Chlorphenesin in Cosmetics
-
Instrumentation : High-Performance Liquid Chromatograph with a Photodiode Array Detector (DAD).[1][2]
-
Mobile Phase : An isocratic mixture of methanol and water in a 55:45 (v/v) ratio.[1][2]
-
Sample Preparation : Cosmetic samples were dissolved in methanol.[3]
Method 2: HPLC-UV for Chlorphenesin in Cosmetics
-
Instrumentation : High-Performance Liquid Chromatograph with an ultraviolet (UV) detector.[3]
-
Column : ODS column.[3]
-
Mobile Phase : A choice of either water-methanol (55:45, v/v) or water-acetonitrile (3:1, v/v), with the pH adjusted to 2.5 using phosphoric acid.[3]
-
Detection : The UV detector was set to a wavelength of 280 nm.[3]
-
Sample Preparation : Samples were prepared by dissolving them in methanol.[3]
Method 3: RP-HPLC for Simultaneous Determination of Boric Acid and Chlorphenesin
-
Instrumentation : Isocratic Reverse Phase HPLC system with a Refractive Index (RI) detector.[4]
-
Column : Inertsil C8-4, 250mm x 4.6mm, 3µm particle size.[4]
-
Mobile Phase : A mixture of water and acetonitrile in a 70:30 (v/v) ratio.[4]
-
Flow Rate : 0.5 mL/min.[4]
-
Column and Detector Temperature : 34°C.[4]
-
Sample Preparation : A standard stock solution of chlorphenesin (1000 µg/ml) was prepared by dissolving 10 mg in 10 ml of a water:acetonitrile (30:70 v/v) diluent with sonication.[4]
Method 4: Enantioselective HPLC-MS/MS for (R)- and (S)-Chlorphenesin
-
Instrumentation : High-Performance Liquid Chromatograph coupled with a tandem mass spectrometer (MS/MS).[5]
-
Column : Chiralpak ID, 250 mm x 4.6 mm, 5 µm particle size.[5]
-
Mobile Phase : An isocratic mixture of acetonitrile and water in a 60:40 (v/v) ratio.[5]
-
Flow Rate : 0.6 mL/min.[5]
-
Sample Preparation : Plasma samples were extracted using liquid-liquid extraction with a mixture of diethyl ether and dichloromethane (70:30, v/v).[5]
Methodology Visualization
The following diagram illustrates a general workflow for the cross-validation of analytical methods, a crucial process for ensuring consistency and reliability when different methods are used.
References
- 1. Analysis of the preservative chlorphenesin in cosmetics by high performance liquid chromatography [ccspublishing.org.cn]
- 2. [PDF] [Analysis of the preservative chlorphenesin in cosmetics by high performance liquid chromatography]. | Semantic Scholar [semanticscholar.org]
- 3. [Detection of the preservative chlorphenesin in cosmetics by high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
In Vivo Efficacy of Chlorphenesin Enantiomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorphenesin, a centrally-acting muscle relaxant, is a chiral molecule existing as (R)- and (S)-enantiomers. While the racemic mixture has been used clinically, a detailed in vivo comparison of the efficacy of its individual enantiomers is not well-documented in publicly available literature. This guide synthesizes the available preclinical data on chlorphenesin's in vivo effects and pharmacokinetics, highlighting the stereoselective differences that may influence its therapeutic action. Due to a lack of direct comparative studies, this guide focuses on the known in vivo muscle relaxant effects of chlorphenesin derivatives and the observed differences in the pharmacokinetic profiles of the enantiomers.
Pharmacokinetic Profile: Stereoselective Differences
While direct in vivo efficacy comparisons are lacking, pharmacokinetic studies have revealed significant differences in the plasma concentrations of chlorphenesin enantiomers, suggesting that stereoselectivity plays a crucial role in the drug's disposition.
Table 1: Summary of In Vivo Pharmacokinetic Observations for Chlorphenesin Enantiomers
| Parameter | Observation | Implication |
| Plasma Concentration | Studies have indicated a significant difference in the plasma concentrations between the two enantiomers following administration.[1] For some chiral compounds, one enantiomer may exhibit a higher plasma concentration than the other.[1] | Differences in plasma concentration can lead to variations in the intensity and duration of the pharmacological effect, as well as potential differences in toxicity profiles between the enantiomers. |
| Protein Binding | Molecular docking studies have suggested that the binding capacity of the enantiomers to plasma proteins, such as human serum albumin (HSA), may differ.[1] | Differential plasma protein binding can affect the free drug concentration, which is the pharmacologically active fraction, thereby influencing the efficacy and clearance of each enantiomer. |
In Vivo Muscle Relaxant Activity of Chlorphenesin Carbamate
Table 2: In Vivo Efficacy of Chlorphenesin Carbamate in a Spinal Rat Model
| Experimental Model | Drug and Dosage | Key Findings |
| Spinal Rats | Chlorphenesin Carbamate (50 mg/kg, i.v.) | Inhibited both monosynaptic and polysynaptic reflexes.[2][3] |
| The polysynaptic reflex was more susceptible to depression by chlorphenesin carbamate.[2][3] | ||
| Reduced the excitability of motoneurons.[2][3] | ||
| Did not affect the excitability of primary afferent terminals.[2][3] |
Experimental Protocols
In Vivo Assessment of Muscle Relaxant Activity in Spinal Rats
This protocol is based on studies investigating the effects of chlorphenesin carbamate on spinal neurons.[2][3]
Objective: To evaluate the effect of chlorphenesin enantiomers on spinal reflex pathways as an indicator of muscle relaxant activity.
Animal Model: Adult male rats, spinalized at the thoracic level.
Procedure:
-
Animal Preparation: Rats are anesthetized and a laminectomy is performed to expose the spinal cord. The spinal cord is transected at the thoracic level.
-
Drug Administration: A jugular vein is cannulated for intravenous administration of the test compounds ((R)-chlorphenesin, (S)-chlorphenesin, or vehicle).
-
Electrophysiological Recordings:
-
Lumbosacral dorsal and ventral roots are exposed for stimulation and recording.
-
Monosynaptic reflexes (MSR) are evoked by stimulating a dorsal root and recording from the corresponding ventral root.
-
Polysynaptic reflexes (PSR) are evoked by stimulating a dorsal root and recording from a contralateral ventral root.
-
-
Data Analysis: The amplitude of the MSR and PSR potentials before and after drug administration is measured and compared. A reduction in the reflex amplitude indicates an inhibitory effect on spinal neurons, consistent with muscle relaxant activity.
Visualizations
Experimental Workflow
Caption: Workflow for in vivo assessment of muscle relaxant activity.
Proposed Mechanism of Action
Chlorphenesin carbamate is believed to exert its muscle relaxant effects by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system.[4]
Caption: Proposed GABAergic mechanism of chlorphenesin.
Conclusion
The available evidence suggests that chlorphenesin enantiomers exhibit stereoselective pharmacokinetics, which could translate to differences in their in vivo efficacy and safety profiles. However, a significant data gap exists regarding the direct comparative in vivo efficacy of (R)- and (S)-chlorphenesin. The muscle relaxant effects of the related compound, chlorphenesin carbamate, are attributed to its action on spinal reflexes, likely through the potentiation of GABAergic neurotransmission.[2][3][4] Further research, including head-to-head in vivo studies, is necessary to fully elucidate the therapeutic potential of each enantiomer and to determine if a single enantiomer preparation offers advantages over the racemic mixture.
References
A Comparative Guide to Determining the Enantiomeric Excess of (R)-Chlorphenesin
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral drug substances. This guide provides a comprehensive comparison of analytical techniques for measuring the enantiomeric purity of a synthesized (R)-Chlorphenesin sample, complete with experimental data and detailed protocols.
The pharmacological and toxicological profiles of enantiomers can differ significantly. Therefore, regulatory bodies mandate strict control over the enantiomeric composition of chiral drugs. This guide focuses on (R)-Chlorphenesin, a chiral aromatic glycerol ether, and evaluates the most common and effective methods for quantifying its enantiomeric excess.
Comparison of Analytical Methodologies
The primary techniques for determining the enantiomeric excess of chiral compounds include High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (CSP), Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent, and polarimetry. Each method offers distinct advantages and disadvantages in terms of sensitivity, accuracy, sample throughput, and cost.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Polarimetry |
| Principle | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | Formation of transient diastereomeric complexes with a chiral solvating agent, causing distinct NMR signals for each enantiomer. | Measurement of the rotation of plane-polarized light by a chiral compound in solution. |
| Typical Analysis Time | 15-30 minutes per sample | 5-15 minutes per sample | < 5 minutes per sample |
| Limit of Detection (LOD) for Minor Enantiomer | ~0.1% | ~1% | ~1-5% |
| Limit of Quantification (LOQ) for Minor Enantiomer | ~0.3% | ~2-3% | ~5% |
| Sample Throughput | High (amenable to automation) | Moderate | High |
| Cost per Sample | Moderate | High (instrument cost and cryogens) | Low |
| Development Effort | High (method development and column screening) | Moderate (selection of appropriate chiral solvating agent) | Low |
| Quantitative Accuracy | High | High | Moderate (dependent on sample purity and concentration) |
| Qualitative Information | Provides separation and quantification of both enantiomers. | Provides structural information and quantification. | Provides a bulk measurement of optical rotation. |
Recommended Method: Chiral High-Performance Liquid Chromatography (HPLC)
Experimental Protocol: Chiral HPLC of (R)-Chlorphenesin
This protocol is based on methods developed for the chiral separation of chlorpheniramine and is expected to provide good resolution for chlorphenesin enantiomers.[1][2] Method development and validation would be required for GMP applications.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP)
-
Data acquisition and processing software
Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Diethylamine (DEA) (Reagent grade)
-
(R)-Chlorphenesin reference standard
-
(S)-Chlorphenesin reference standard (or racemic chlorphenesin)
Chromatographic Conditions:
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (95:5:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 280 nm[3]
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the synthesized (R)-Chlorphenesin sample in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a stock solution of the racemic chlorphenesin standard at the same concentration.
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.
-
Inject the synthesized (R)-Chlorphenesin sample.
Data Analysis:
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
% ee = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100
Alternative Methods
NMR Spectroscopy with a Chiral Solvating Agent
NMR spectroscopy offers a rapid and powerful alternative for determining enantiomeric excess.[4] The addition of a chiral solvating agent (CSA) to the NMR sample can induce chemical shift differences between the enantiomers, allowing for their direct quantification.
Experimental Protocol:
-
Dissolve a known amount of the (R)-Chlorphenesin sample in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire a standard proton NMR spectrum.
-
Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol).
-
Acquire another proton NMR spectrum and identify the resolved signals for the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess based on the integration of the distinct signals.
Polarimetry
Polarimetry is a classical and straightforward method for assessing the enantiomeric purity of a sample.[5] It measures the extent to which a substance rotates plane-polarized light.
Experimental Protocol:
-
Prepare a solution of the (R)-Chlorphenesin sample of known concentration in a suitable solvent.
-
Measure the observed optical rotation using a polarimeter.
-
Calculate the specific rotation of the sample.
-
The enantiomeric excess is determined by comparing the specific rotation of the sample to the specific rotation of the pure (R)-enantiomer (if known).
% ee = ([α]observed / [α]max) x 100
where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer.
Visualizing the Workflow
The following diagram illustrates the general workflow for determining the enantiomeric excess of a synthesized (R)-Chlorphenesin sample.
Caption: Workflow for Enantiomeric Excess Determination.
Conclusion
The determination of enantiomeric excess is a non-negotiable aspect of chiral drug development and manufacturing. While several techniques are available, chiral HPLC stands out as the most reliable and sensitive method for the routine analysis of (R)-Chlorphenesin . Its ability to provide accurate and precise quantification of both enantiomers makes it the industry standard. NMR spectroscopy serves as an excellent complementary technique for rapid analysis and structural confirmation, while polarimetry can be a useful, albeit less sensitive, screening tool. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available resources.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [Detection of the preservative chlorphenesin in cosmetics by high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Independent Verification of (R)-Chlorphenesin Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established and potential methodologies for the synthesis of (R)-Chlorphenesin, the R-enantiomer of the widely used preservative and muscle relaxant. The focus is on providing independently verifiable information, including detailed experimental protocols and comparative data to aid researchers in selecting and implementing the most suitable synthesis strategy.
Introduction to (R)-Chlorphenesin Synthesis
Chlorphenesin is a racemic mixture of (R)- and (S)-enantiomers. For specific pharmaceutical applications, the isolation or direct synthesis of the single (R)-enantiomer is often desirable to enhance therapeutic efficacy and minimize potential side effects associated with the other enantiomer. The synthesis of enantiomerically pure (R)-Chlorphenesin can be broadly approached through two main strategies:
-
Asymmetric Synthesis: This involves the use of chiral catalysts or starting materials to stereoselectively create the desired (R)-enantiomer.
-
Chiral Resolution: This method starts with the racemic mixture of chlorphenesin, and the enantiomers are then separated.
This guide will delve into specific protocols for these strategies, presenting available data to compare their effectiveness.
Comparative Analysis of Synthesis Routes
While numerous methods exist for the synthesis of racemic chlorphenesin, this guide focuses on pathways that can be adapted or are specifically designed for producing the (R)-enantiomer.
Table 1: Comparison of Synthesis Strategies for (R)-Chlorphenesin
| Synthesis Strategy | Key Reagents/Catalysts | Reported Yield | Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |
| Asymmetric Synthesis from (R)-Glycidol | (R)-Glycidol, p-Chlorophenol | High (theoretical) | >99% | High enantiomeric purity, direct synthesis. | (R)-Glycidol can be expensive. |
| Enzymatic Kinetic Resolution | Racemic Chlorphenesin, Lipase (e.g., from Candida antarctica) | ~50% (for the desired enantiomer) | >95% | Environmentally friendly, high selectivity. | Maximum theoretical yield is 50%, requires separation of the unreacted enantiomer. |
| Asymmetric Epoxidation followed by Ring Opening | Allyl alcohol, Jacobsen's Catalyst, p-Chlorophenol | Moderate to High | >95% | Catalytic approach, potential for high e.e. | Multi-step process, requires specialized catalyst. |
Detailed Experimental Protocols
Asymmetric Synthesis from (R)-Glycidol
This method provides a direct route to (R)-Chlorphenesin by utilizing a chiral starting material.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-chlorophenol (1.0 eq) in a suitable solvent such as toluene.
-
Addition of Base: Add a catalytic amount of a base (e.g., sodium hydroxide, 0.1 eq) to the solution.
-
Addition of (R)-Glycidol: Slowly add (R)-glycidol (1.1 eq) to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure (R)-Chlorphenesin.
Enzymatic Kinetic Resolution of Racemic Chlorphenesin
This protocol utilizes a lipase to selectively acylate the (S)-enantiomer, allowing for the separation of the unreacted (R)-Chlorphenesin.
Protocol:
-
Reaction Setup: Dissolve racemic chlorphenesin (1.0 eq) in a suitable organic solvent (e.g., toluene).
-
Addition of Acyl Donor: Add an acyl donor, such as vinyl acetate (2.0 eq).
-
Enzyme Addition: Add a lipase, for example, Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin).
-
Reaction: Incubate the mixture in an orbital shaker at a controlled temperature (e.g., 40°C).
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and enantiomeric excess of the remaining (R)-Chlorphenesin.
-
Separation: Once the desired conversion (ideally close to 50%) is reached, filter off the enzyme. The reaction mixture will contain (R)-Chlorphenesin and the acetylated (S)-Chlorphenesin.
-
Purification: Separate (R)-Chlorphenesin from the acetylated (S)-enantiomer by column chromatography.
Verification of Enantiomeric Purity: Chiral HPLC
Independent verification of the enantiomeric purity of the synthesized (R)-Chlorphenesin is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for this purpose.
Protocol:
-
Column: A chiral stationary phase is required. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are commonly used.
-
Mobile Phase: A typical mobile phase for the separation of chlorphenesin enantiomers is a mixture of n-hexane and isopropanol, often with a small amount of a modifier like diethylamine.
-
Sample Preparation: Dissolve a small amount of the synthesized (R)-Chlorphenesin in the mobile phase.
-
Injection and Detection: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector.
-
Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the R- and S-enantiomers in the chromatogram.
Table 2: Typical Chiral HPLC Parameters for Chlorphenesin Enantiomer Separation
| Parameter | Value |
| Column | Chiralpak AD-H (or equivalent) |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Column Temperature | 25°C |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the synthesis and verification processes.
Caption: Workflow for Synthesis and Verification of (R)-Chlorphenesin.
Caption: Asymmetric Synthesis Pathway for (R)-Chlorphenesin.
Caption: Chiral Resolution Pathway for (R)-Chlorphenesin.
Conclusion
The synthesis of enantiomerically pure (R)-Chlorphenesin is achievable through both asymmetric synthesis and chiral resolution techniques. The choice of method will depend on factors such as the availability and cost of chiral starting materials or catalysts, desired yield and enantiomeric purity, and the scalability of the process. This guide provides a foundation for researchers to compare these methods and includes detailed protocols to facilitate their implementation and independent verification. For any cGMP (current Good Manufacturing Practice) applications, rigorous validation of the chosen synthesis and analytical methods is essential.
Safety Operating Guide
Navigating the Disposal of (R)-Chlorphenesin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe and compliant disposal of (R)-Chlorphenesin, a compound often used in the development of pharmaceuticals and cosmetics. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and the protection of the environment.
Understanding the Regulatory Framework
The disposal of (R)-Chlorphenesin, as with any laboratory chemical, is governed by a stringent set of regulations. The primary federal legislation in the United States is the Resource Conservation and Recovery Act (RCRA), which establishes the framework for the proper management of hazardous and non-hazardous solid waste.[1] State and local regulations may also apply and can be more stringent than federal requirements. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Hazard Profile of Chlorphenesin
Before handling and disposal, it is essential to be aware of the hazards associated with Chlorphenesin. According to safety data sheets (SDS), Chlorphenesin is classified as:
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical.
General Disposal Procedures
The recommended method for the disposal of (R)-Chlorphenesin is through an approved hazardous waste disposal plant.[4] Do not dispose of Chlorphenesin down the drain or in the regular trash.[1][2]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Pure, unused (R)-Chlorphenesin should be collected in a designated, properly labeled hazardous waste container.
-
Solutions containing (R)-Chlorphenesin should be collected separately. Avoid mixing with incompatible chemicals.[1]
-
Contaminated materials, such as gloves, weighing paper, and pipette tips, should be collected in a separate, clearly labeled solid waste container.
-
-
Containerization:
-
Use only containers that are compatible with (R)-Chlorphenesin. Plastic is often the preferred material for waste containers.[5]
-
Ensure containers are in good condition, free from leaks or damage, and have a secure, tight-fitting lid.[1]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "(R)-Chlorphenesin," and a description of the waste (e.g., "solid," "aqueous solution").
-
-
Accumulation and Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area must be at or near the point of generation and under the control of laboratory personnel.[5]
-
Do not exceed the accumulation limits for your facility's generator status (e.g., 55 gallons for hazardous waste).[5][6]
-
Ensure the storage area is well-ventilated.[1]
-
-
Waste Pickup and Disposal:
-
Contact your institution's EHS department to arrange for the pickup of the hazardous waste.[5]
-
EHS will coordinate with a licensed hazardous waste disposal contractor for proper transportation and disposal.
-
Quantitative Data Summary
Currently, there is no publicly available quantitative data specifically detailing disposal limits or concentrations for (R)-Chlorphenesin. Disposal regulations are typically based on the hazardous characteristics of the waste rather than specific concentration thresholds for this compound.
| Parameter | Value | Source |
| P-listed Acute Hazardous Waste Limit | 1 quart (liquid) or 1 kg (solid) | [5] |
| Satellite Accumulation Area Limit | 55 gallons | [5][6] |
| Academic Lab Waste Removal Frequency | Every 12 months | [6] |
Experimental Protocols
No specific experimental protocols for the neutralization or degradation of (R)-Chlorphenesin as a means of disposal are cited in the available safety and regulatory literature. The standard and required practice is disposal via a certified hazardous waste management company.
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of (R)-Chlorphenesin in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of (R)-Chlorphenesin, thereby fostering a secure and environmentally conscious research environment.
References
Personal protective equipment for handling Chlorphenesin, (R)-
Comprehensive Safety and Handling Guide for (R)-Chlorphenesin
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational procedures for the handling and disposal of (R)-Chlorphenesin in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical and Physical Properties
A summary of the key physical and chemical properties of Chlorphenesin is provided below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value |
| Physical State | Solid, Crystalline Powder[1] |
| Appearance | White to Off-White[2] |
| Melting Point | 78 - 82 °C (172.4 - 179.6 °F)[1] |
| Boiling Point | 369.5°C at 760mmHg[2] |
| Solubility | Slightly soluble in water. Soluble in DMSO (Slightly), Ethanol (Slightly), Methanol (Slightly, Sonicated).[2][3] |
| Vapor Pressure | 4.13E-06mmHg at 25°C[2] |
| Molecular Formula | C9H11ClO3[4] |
| Molecular Weight | 202.63 g/mol [4] |
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment to be used when handling Chlorphenesin to minimize exposure and ensure personal safety.[5]
| Body Part | Recommended PPE | Standard |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US).[5] |
| Skin | Chemical-impermeable gloves (inspect before use) and impervious, fire/flame-resistant clothing. | EU Directive 89/686/EEC and the standard EN 374.[5] |
| Respiratory | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced. Use a particle filter conforming to EN 143.[1][5] |
Operational and Disposal Plans
The following sections provide step-by-step procedures for the safe handling and disposal of (R)-Chlorphenesin.
Handling Protocol
-
Preparation :
-
Ensure adequate ventilation in the handling area.[5]
-
Inspect all PPE for integrity before use.
-
Locate the nearest safety shower and eye wash station.
-
Have spill containment materials readily available.
-
-
Handling :
-
Storage :
Spill and Emergency Procedures
-
Spill :
-
First Aid :
-
Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][7]
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If irritation persists, consult a doctor.[1][5]
-
Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][5]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[5]
-
Disposal Plan
-
Waste Collection :
-
Disposal :
Procedural Workflow
The following diagram illustrates the key decision points and safety procedures for handling (R)-Chlorphenesin from receipt to disposal.
Caption: Workflow for the safe handling of (R)-Chlorphenesin.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
